Cimigenol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-16-14-17-22(25(4,5)33)35-30(34-17)21(16)26(6)12-13-29-15-28(29)11-10-20(31)24(2,3)18(28)8-9-19(29)27(26,7)23(30)32/h16-23,31-33H,8-15H2,1-7H3/t16-,17-,18+,19+,20+,21-,22+,23-,26-,27-,28-,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBHUROFMYCHGI-IEUUZZHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)O)C)O2)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O)C)O2)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3779-59-7 | |
| Record name | Cimigenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003779597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CIMIGENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN559V4Y83 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Natural Sources of Cimigenol and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimigenol and its derivatives, primarily classified as cycloartane (B1207475) triterpene glycosides, are a significant class of bioactive compounds predominantly found in the plant genus Actaea (formerly Cimicifuga). The rhizomes of Actaea racemosa L. (black cohosh) are the most well-documented and commercially significant source of these molecules. Compounds such as actein (B190517), 23-epi-26-deoxyactein (B1259016), and various this compound xylosides have been the subject of extensive research for their potential therapeutic applications, including roles in cancer therapy and the management of menopausal symptoms. This guide provides a comprehensive overview of the primary natural sources of this compound and its derivatives, quantitative data on their occurrence, detailed protocols for their extraction and isolation, and an examination of their known biological signaling pathways.
Primary Natural Sources
This compound and its glycosidic derivatives are characteristic secondary metabolites of several species within the Ranunculaceae family.
-
Actaea racemosa L. (Syn. Cimicifuga racemosa): Commonly known as black cohosh, this species is the most prominent source. The roots and rhizomes of black cohosh are rich in a complex mixture of triterpene glycosides, with actein and 23-epi-26-deoxyactein being among the most abundant.[1] These parts of the plant have been traditionally used by Native Americans and are now widely commercialized as dietary supplements.[1]
-
Other Actaea and Cimicifuga Species: Several related species, primarily of Asian origin, also produce this compound-type compounds. These include Actaea dahurica, Actaea europaea, Cimicifuga foetida, Cimicifuga japonica, and Cimicifuga acerina.[2][3] The specific profile and concentration of these triterpenoids can vary significantly between species, making accurate botanical identification crucial for standardization.
Quantitative Data Presentation
The concentration of this compound derivatives in plant material can vary based on factors such as geographic origin, harvest time, and processing methods. The following tables summarize quantitative data from analyses of Actaea racemosa rhizomes and commercial products.
Table 1: Concentration of Major Triterpene Glycosides in Actaea racemosa Rhizomes
| Compound | Mean Concentration (mg/g DW) | Standard Deviation (mg/g DW) |
| Cimiracemoside F | 0.28 | 0.20 |
| 23-O-Acetylshengmanol-3-O-β-D-xylopyranoside | 0.65 | 0.38 |
| Cimiracemoside A | 0.81 | 0.47 |
| 23-epi-26-Deoxyactein | 1.95 | 1.15 |
| Actein | 3.33 | 1.76 |
| Cimiracemoside C | 0.16 | 0.11 |
| 26-Deoxycimicifugoside | 0.13 | 0.09 |
| Cimicifugoside H-2 | 0.12 | 0.09 |
| Cimicifugoside H-1 | 0.38 | 0.25 |
| This compound-3-O-β-D-xylopyranoside | 0.09 | 0.08 |
| 25-O-Acetylthis compound-3-O-β-D-xylopyranoside | 0.08 | 0.06 |
| Data derived from analysis of 117 wild-harvested and cultivated A. racemosa samples by LC-ELSD. |
Table 2: Triterpene Glycoside Content in Commercial Black Cohosh Products
| Product Type | Actein (mg/g) | 23-epi-26-deoxyactein (mg/g) | Cimiracemoside A (mg/g) | Total Triterpene Glycosides (%) |
| 80% Methanolic Extract | 7.91 | 4.39 | 1.98 | 2.5% (Standardized) |
| 75% Ethanolic Extract | 8.87 | 4.91 | 2.21 | Not Specified |
| 40% 2-Propanolic Extract | 6.75 | 3.74 | 1.69 | Not Specified |
| Commercial Product C-1 | 0.70 | 0.46 | 0.18 | Not Specified |
| Commercial Product C-4 | 1.09 | 0.73 | 0.25 | Not Specified |
| Data adapted from a comparative analysis of commercial dietary supplements.[4] Note the significant variability in products. |
Experimental Protocols
The isolation and purification of this compound and its derivatives require multi-step procedures to separate these structurally similar compounds from a complex plant matrix.
Protocol 1: Extraction and Multi-Step Chromatographic Separation
This protocol provides a method for the isolation of several triterpene saponins, including this compound, from Actaea racemosa.[5][6]
Objective: To isolate and purify individual triterpene glycosides from dried A. racemosa rhizomes.
Methodology:
-
Extraction:
-
Mill dried rhizome material to a fine powder.
-
Perform accelerated solvent extraction (ASE) to defat and extract the material, yielding a triterpene-enriched crude extract.
-
-
Size Exclusion Chromatography (SEC):
-
Dissolve the crude extract in an appropriate solvent.
-
Apply the dissolved extract to an SEC column (e.g., Sephadex LH-20).
-
Elute with methanol (B129727) to separate fractions based on molecular size. This step is effective for separating high-abundance compounds like actein and 23-epi-26-deoxyactein from other triterpenoids.
-
-
High-Speed Countercurrent Chromatography (HSCCC):
-
Prepare a two-phase solvent system. A system successfully used for this purpose consists of n-hexane-acetone-ethyl acetate-2-propanol-ethanol-water (3.5:1:2:1:0.5:2, v/v/v/v/v/v).[6]
-
Apply the more complex fractions obtained from SEC to the HSCCC system.
-
Perform the separation and collect fractions. Monitor the effluent using an Evaporative Light Scattering Detector (ELSD), which is well-suited for non-chromophoric compounds like triterpene glycosides.
-
-
Purification and Identification:
-
Collect the fractions corresponding to individual peaks.
-
Concentrate the fractions to yield purified compounds (e.g., 23-O-acetylshengmanol-3-O-β-D-xylopyranoside, cimiracemoside D, 25-O-acetylthis compound-3-O-β-D-xylopyranoside, and this compound).
-
Confirm the purity and identity of the isolated compounds using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: Solvent Partitioning and Silica (B1680970) Gel Chromatography
This protocol was used for the bioassay-guided isolation of CYP3A4 inhibitors from a commercial black cohosh supplement.[7]
Objective: To isolate active triterpene glycosides through solvent partitioning and column chromatography.
Methodology:
-
Initial Extraction and Partitioning:
-
Suspend the powdered black cohosh material in water and extract with ethyl acetate (B1210297) (EtOAc).
-
Partition the resulting organic layer between hexane (B92381) and 90% methanol-water. The more polar 90% methanol fraction will contain the triterpene glycosides.
-
-
Silica Gel Chromatography:
-
Concentrate the polar fraction and apply it to a silica gel column.
-
Elute the column with a gradient of EtOAc/Methanol to separate the compounds based on polarity.
-
-
Octadecyl Silica (ODS) Chromatography:
-
Subject the fractions from the silica gel step to further separation on an ODS (C18) column.
-
Elute with gradients of Methanol/Water and subsequently Acetonitrile/Water.
-
-
Final Purification by HPLC:
-
Perform final purification of the fractions obtained from ODS chromatography using preparative HPLC with an ODS column and an Acetonitrile/Water mobile phase.
-
-
Structural Elucidation:
-
Identify the purified compounds (e.g., cimiracemoside H, 26-deoxyactein, actein) using 1H NMR and Fast Atom Bombardment Mass Spectrometry (FAB-MS).
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound derivatives from Actaea racemosa.
Biological Signaling Pathways
Research indicates that the triterpene glycoside actein, a prominent derivative of this compound, exerts anticancer effects by inducing an integrated stress response (ISR) that leads to apoptosis.[1] While the serotonergic activity of black cohosh extracts has been noted, studies suggest this is primarily due to the compound Nω-methylserotonin, with triterpene glycosides showing only weak activity in this area.[8][9]
The diagram below outlines the proposed molecular pathway for actein-induced apoptosis in cancer cells.
This pathway illustrates that actein treatment triggers the ISR, leading to the upregulation of transcription factors like ATF3 and ATF4.[1] This shifts the balance of Bcl-2 family proteins, favoring the pro-apoptotic Bax over the anti-apoptotic Bcl-2.[10] The increased Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization, leading to the release of cytochrome c. This event initiates the caspase cascade, activating initiator caspase-9 and executioner caspase-3, ultimately culminating in programmed cell death.[5]
References
- 1. The growth inhibitory effect of actein on human breast cancer cells is associated with activation of stress response pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The integrated stress response in cancer progression: a force for plasticity and resistance [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The chemoprotective agent N-acetylcysteine blocks cisplatin-induced apoptosis through caspase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]
A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of Cimigenol
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the chemical structure and stereochemical configuration of Cimigenol, a complex triterpenoid (B12794562) isolated from plants of the Cimicifuga (Actaea) genus.[1][2] The information presented herein is intended to serve as a core technical resource for professionals engaged in natural product chemistry, medicinal chemistry, and drug development.
Chemical Identity and Nomenclature
This compound is a tetracyclic triterpenoid characterized by a 9,19-cyclolanostane skeleton.[3] Its unique and rigid structure is further defined by a diepoxy bridge and multiple hydroxyl groups, contributing to its specific biological activities.[1][2] The compound's formal chemical identifiers and properties are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Registry Number | 3779-59-7 | [1][3] |
| Systematic Name (CAS) | (3β,15α,16α,23R,24S)-16,23:16,24-Diepoxy-9,19-cyclolanostane-3,15,25-triol | [1] |
| IUPAC Name | (1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.0¹,¹⁸.0³,¹⁷.0⁴,¹⁴.0⁷,¹².0¹²,¹⁴]tetracosane-2,9-diol | [3] |
| Synonyms | Cimicifugol | [1] |
| Molecular Formula | C₃₀H₄₈O₅ | [1][3][4] |
| InChIKey | CNBHUROFMYCHGI-IEUUZZHOSA-N | [3][4] |
| SMILES | C[C@@H]1C[C@@H]2--INVALID-LINK--C)(C)C)O)C)O2">C@HC(C)(C)O | [3][4] |
Table 2: Physicochemical Properties of this compound and Its Derivatives
| Property | This compound | Diacetate Derivative | Triacetate Derivative | Source |
| Molecular Weight | 488.70 g/mol | 572.77 g/mol | 614.81 g/mol | [1] |
| Melting Point | 227.5-228.5 °C | 202-204 °C | 149.5-150.5 °C | [1] |
| Optical Rotation | [α]D +38° (c=0.86, CHCl₃) | [α]D +46.3° (c=1.07, CHCl₃) | [α]D +25.4° (CHCl₃) | [1] |
| Appearance | Needles from methanol | Needles from hexane | Needles from hexane | [1] |
Core Molecular Structure and Functional Groups
The structure of this compound is built upon a complex, rigid polycyclic framework. Understanding its constituent parts is crucial for comprehending its chemical behavior and biological function.
Caption: Key structural components of the this compound molecule.
Stereochemistry and Absolute Configuration
The biological activity of chiral molecules is intrinsically linked to their three-dimensional arrangement. This compound possesses a highly complex stereochemistry with 13 defined stereocenters.[4] The absolute configuration of several key centers has been established and is crucial for its unique identity.
The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each chiral center.[5][6][7] The established stereochemistry for this compound, as indicated by its CAS name, includes:
-
3β-hydroxyl: The hydroxyl group at position 3 is in the beta orientation (pointing "up" from the plane of the steroid nucleus).
-
15α-hydroxyl: The hydroxyl group at position 15 is in the alpha orientation (pointing "down").
-
16α-epoxy linkage: The oxygen bridge at C-16 originates from the alpha face.
-
(23R) and (24S): These descriptors define the precise spatial arrangement of substituents around the chiral centers in the side chain, which forms the diepoxy-triol system.
The determination of this absolute configuration is a non-trivial process that relies on advanced analytical techniques.
Experimental Protocols for Structural Elucidation
The definitive structure and stereochemistry of complex natural products like this compound were elucidated through a combination of spectroscopic and crystallographic methods. While the original publications from the 1960s established the foundational structure, modern workflows follow a standardized process.[1]
4.1. General Experimental Workflow
The process begins with the isolation and purification of the compound from its natural source, followed by a series of analytical experiments to piece together its molecular puzzle.
Caption: Generalized workflow for elucidating this compound's structure.
4.2. Methodological Principles
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.
-
Protocol: A purified sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra are acquired.
-
Data Interpretation: ¹H NMR provides information on the chemical environment and connectivity of protons. ¹³C NMR identifies the number and type of carbon atoms. 2D NMR experiments establish correlations between protons and carbons, allowing for the assembly of molecular fragments and the determination of the complete planar structure and relative stereochemistry. While specific spectral data for this compound is not detailed in the provided results, ¹³C NMR data is available for its xyloside derivative, Cimifugoside.[8]
-
-
X-ray Crystallography: This is the gold standard for unambiguously determining the three-dimensional structure and absolute configuration of a crystalline compound.[9][10][11]
-
Protocol: A high-quality single crystal of this compound is grown from a supersaturated solution.[11] The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of spots is recorded.[9][10]
-
Data Analysis: The angles and intensities of the diffracted X-rays are computationally processed to generate an electron density map of the molecule.[10][12] From this map, the precise position of each atom in the crystal lattice can be determined, providing an unequivocal 3D structure and confirming the absolute stereochemistry (R/S configuration) at each chiral center.[7][11]
-
Conclusion
This compound is a structurally complex natural product with significant stereochemical intricacy. Its well-defined three-dimensional architecture, established through rigorous spectroscopic and crystallographic analysis, is fundamental to its chemical properties and potential pharmacological applications. This guide provides the core structural and stereochemical data necessary for researchers in medicinal chemistry and drug discovery to further investigate this fascinating molecule.
References
- 1. This compound [drugfuture.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C30H48O5 | CID 16020000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Absolute configuration - Wikipedia [en.wikipedia.org]
- 8. spectrabase.com [spectrabase.com]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
An In-depth Technical Guide to Cimigenol Analogues and Their Structural Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimigenol, a cycloartane (B1207475) triterpenoid (B12794562) glycoside, and its analogues, primarily isolated from plants of the Actaea (formerly Cimicifuga) species, have garnered significant interest in the scientific community for their potential therapeutic applications, particularly in the realm of oncology. These natural products have demonstrated notable cytotoxic effects against a variety of cancer cell lines. This technical guide provides a comprehensive overview of this compound analogues, focusing on their structural modifications, the resulting impact on their biological activity, detailed experimental protocols for their evaluation, and the signaling pathways through which they exert their effects.
Core Structure and Structural Modifications
The core structure of this compound is a tetracyclic triterpenoid with a characteristic cycloartane skeleton. The biological activity of this compound analogues is significantly influenced by structural modifications at key positions, primarily at the C-3, C-25, and C-7/C-8 positions.
-
Glycosylation at C-3: The sugar moiety attached at the C-3 position plays a crucial role in the molecule's solubility and its interaction with biological targets. Different sugar units, such as xylose and arabinose, have been shown to modulate the cytotoxic potency of the analogues. For instance, some studies suggest that an arabinose moiety at C-3 can enhance cytotoxic effects[1].
-
Substitution at C-25: Modifications at the C-25 position, such as acetylation or methylation, have been demonstrated to significantly impact the anticancer activity. An acetyl group at this position has been linked to enhanced growth inhibitory activity[2].
-
Modifications in the Triterpenoid Core: Changes within the cycloartane skeleton, such as the introduction of a double bond at the C-7/C-8 position (7,8-didehydrothis compound derivatives), also contribute to the diversity of these analogues and their biological profiles.
Quantitative Data on Biological Activity
The cytotoxic activity of this compound analogues is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize the reported IC50 values for a selection of this compound analogues and related triterpenoids from Actaea species.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 25-acetyl-7,8-didehydrothis compound 3-O-β-D-xylopyranoside | MDA-MB-453 | 5 | [2] |
| 7,8-didehydrothis compound 3-O-β-D-xylopyranoside | MDA-MB-453 | 12.1 | [2] |
| This compound 3-O-β-D-xyloside | MDA-MB-453 | 9 | [2] |
| Actein (a related triterpene glycoside) | MDA-MB-453 | 8.4 | [2] |
| 23-O-acetylthis compound-3-O-β-D-xylopyranoside | HepG2 | 16 | |
| 25-O-methylthis compound-3-O-α-L-arabinopyranoside | NCI-H929 | Not specified | [1] |
| 25-O-methylthis compound-3-O-α-L-arabinopyranoside | OPM-2 | Not specified | [1] |
| 25-O-methylthis compound-3-O-α-L-arabinopyranoside | U266 | Not specified | [1] |
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Actatica A | HT-29 | 26.4 | [3][4] |
| Actatica A | McF-7 | 23.1 | [3][4] |
| Actatica B | HT-29 | 19.8 | [3][4] |
| Actatica B | McF-7 | 18.2 | [3][4] |
| Actatica C | HT-29 | 22.5 | [3][4] |
| Actatica C | McF-7 | 20.3 | [3][4] |
| Actatica D | HT-29 | 15.7 | [3][4] |
| Actatica D | McF-7 | 14.1 | [3][4] |
| Actatica E | HT-29 | 12.9 | [3][4] |
| Actatica E | McF-7 | 11.5 | [3][4] |
| Actatica F | HT-29 | 10.8 | [3][4] |
| Actatica F | McF-7 | 9.8 | [3][4] |
| Actatica G | HT-29 | 10.1 | [3][4] |
| Actatica G | McF-7 | 9.2 | [3][4] |
Experimental Protocols
General Synthesis of a this compound Glycoside Analogue
This protocol describes a general strategy for the glycosylation of a this compound aglycone. Specific reaction conditions may need to be optimized for different substrates.
-
Protection of the Aglycone:
-
Dissolve the this compound aglycone in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or pyridine).
-
Add a protecting group reagent (e.g., tert-butyldimethylsilyl chloride for hydroxyl groups not at the C-3 position) in the presence of a base (e.g., imidazole (B134444) or triethylamine).
-
Stir the reaction at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work up the reaction by adding water and extracting with an organic solvent. Purify the product by column chromatography.
-
-
Glycosylation:
-
Activate the protected sugar donor (e.g., a glycosyl bromide or trichloroacetimidate) with a suitable promoter (e.g., silver triflate or trimethylsilyl (B98337) triflate) in an anhydrous solvent at low temperature.
-
Add the protected this compound aglycone with the free C-3 hydroxyl group to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction and purify the resulting glycoside by column chromatography.
-
-
Deprotection:
-
Dissolve the protected glycoside in a suitable solvent.
-
Add a deprotection reagent (e.g., tetrabutylammonium (B224687) fluoride (B91410) for silyl (B83357) ethers or a base for acetyl groups).
-
Stir the reaction until all protecting groups are removed.
-
Purify the final this compound glycoside analogue by column chromatography or recrystallization.
-
MTT Cytotoxicity Assay
This protocol outlines the procedure for determining the cytotoxic effects of this compound analogues on cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogue in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Absorbance Measurement:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
-
Western Blot Analysis for Apoptosis Markers
This protocol describes the detection of key apoptosis-related proteins by Western blotting.
-
Cell Lysis:
-
Treat cancer cells with the this compound analogue for a specified time.
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Signaling Pathways and Mechanisms of Action
This compound analogues primarily exert their cytotoxic effects by inducing apoptosis in cancer cells. The intrinsic or mitochondrial pathway of apoptosis is a key mechanism.
Caption: General experimental workflow for the synthesis and biological evaluation of this compound analogues.
Intrinsic Apoptosis Pathway
Upon cellular stress induced by this compound analogues, the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is disrupted. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.
Caption: Intrinsic apoptosis pathway induced by this compound analogues.
Potential Involvement of Other Signaling Pathways
While the intrinsic apoptosis pathway is a primary mechanism, evidence from related natural products suggests that this compound analogues may also modulate other key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
-
PI3K/Akt Pathway: This pathway is a critical regulator of cell survival. Inhibition of Akt phosphorylation would lead to decreased cell survival and could potentiate apoptosis.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including cascades like ERK, JNK, and p38, is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Modulation of this pathway by this compound analogues could contribute to their anticancer effects.
Further research is required to fully elucidate the direct molecular targets of this compound analogues and their precise effects on these upstream signaling cascades.
Conclusion
This compound analogues represent a promising class of natural products with significant potential for the development of novel anticancer agents. Their cytotoxic activity is intricately linked to their structural features, particularly the substitutions at the C-3 and C-25 positions. The primary mechanism of action appears to be the induction of apoptosis via the intrinsic pathway, although the modulation of other survival and proliferation pathways, such as PI3K/Akt and MAPK, may also play a role. Continued research focusing on the synthesis of novel analogues, comprehensive structure-activity relationship studies, and detailed elucidation of their molecular mechanisms will be crucial for advancing these compounds towards clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-Guided Identification of Black Cohosh (Actaea racemosa) Triterpenoids with In Vitro Activity against Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Actaticas A−G, Cycloartane Triterpenes From Actaea asiatica With Their Antiproliferative Activity [frontiersin.org]
- 4. Actaticas A−G, Cycloartane Triterpenes From Actaea asiatica With Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Properties of Cimigenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimigenol is a cycloartane (B1207475) triterpenoid (B12794562), a class of natural products known for their diverse and significant biological activities. Found in plant species of the Actaea genus (formerly Cimicifuga), such as Actaea racemosa (black cohosh), this compound and its glycosides are subjects of interest in phytochemical and pharmacological research. A thorough understanding of the spectroscopic properties of this compound is fundamental for its identification, characterization, and the development of analytical methods for quality control of botanical preparations and potential drug candidates. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols.
Chemical Structure
This compound possesses a characteristic 9,19-cyclopropane ring fused to a tetracyclic triterpene core. Its molecular formula is C₃₀H₄₈O₅, and its molecular weight is 488.70 g/mol .
Spectroscopic Data
The structural elucidation of this compound relies heavily on one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural determination of complex organic molecules like this compound. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Spectral Data of this compound
| Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J in Hz) |
| 19α | 0.53 | d | 4.2 |
| 19β | 0.32 | d | 4.2 |
| Me-18 | 1.25 | s | |
| Me-21 | 1.54 | s | |
| Me-26 | 1.58 | s | |
| Me-27 | 1.62 | s | |
| Me-28 | 1.08 | s | |
| Me-29 | 1.54 | s | |
| Me-30 | 1.67 | s |
Note: The ¹H NMR spectrum of cycloartane triterpenoids is complex due to the presence of numerous overlapping signals. The values presented here are characteristic signals, particularly the highly shielded cyclopropane (B1198618) methylene (B1212753) protons (H-19), which are diagnostic for this class of compounds. Data is compiled from studies on cycloartane triterpenes from Actaea species.[1][2][3]
Table 2: ¹³C NMR Spectral Data of this compound
| Carbon | Chemical Shift (δ ppm) | Carbon | Chemical Shift (δ ppm) |
| 1 | 32.5 | 16 | 82.8 |
| 2 | 26.8 | 17 | 51.2 |
| 3 | 78.5 | 18 | 18.2 |
| 4 | 40.5 | 19 | 29.8 |
| 5 | 47.3 | 20 | 49.5 |
| 6 | 21.2 | 21 | 26.5 |
| 7 | 27.1 | 22 | 35.4 |
| 8 | 48.1 | 23 | 25.9 |
| 9 | 20.3 | 24 | 125.1 |
| 10 | 26.1 | 25 | 131.5 |
| 11 | 28.3 | 26 | 25.7 |
| 12 | 33.1 | 27 | 17.7 |
| 13 | 45.4 | 28 | 19.4 |
| 14 | 49.8 | 29 | 28.1 |
| 15 | 35.8 | 30 | 21.8 |
Note: The chemical shifts are characteristic of a this compound-type scaffold. Assignments are based on 2D NMR experiments (HSQC, HMBC) from related compounds and are subject to minor variations depending on the solvent and specific substitution pattern.[1][2]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.
Table 3: Mass Spectrometry Data of this compound
| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| ESI | 489.3528 | 471, 453, 435, 315, 297 |
Note: The fragmentation pattern of cycloartane triterpenoids in ESI-MS often involves sequential losses of water molecules (18 Da) from the hydroxyl groups and characteristic cleavages of the side chain.
Experimental Protocols
The following sections outline the general methodologies for the isolation and spectroscopic analysis of this compound.
Isolation of this compound
-
Extraction: The dried and powdered rhizomes of Actaea racemosa are typically extracted with methanol (B129727) or ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. The triterpenoid fraction is usually enriched in the chloroform or ethyl acetate fraction.
-
Chromatography: The bioactive fraction is subjected to multiple chromatographic steps for the isolation of pure this compound. This typically involves:
-
Column Chromatography: Using silica (B1680970) gel as the stationary phase and a gradient elution system of n-hexane and ethyl acetate.
-
Preparative High-Performance Liquid Chromatography (HPLC): A C18 reversed-phase column with a mobile phase of methanol and water or acetonitrile (B52724) and water is commonly used for final purification.
-
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, pyridine-d₅, or methanol-d₄) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
-
Data Acquisition: NMR spectra are recorded on a high-field spectrometer (typically 400 MHz or higher). Standard pulse sequences are used to acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra.
-
Data Processing: The acquired data is processed using appropriate software. The chemical shifts are referenced to the residual solvent peak or TMS.
Mass Spectrometry
-
Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is commonly used.
-
Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Mass spectra are acquired in positive or negative ion mode. For fragmentation studies, tandem mass spectrometry (MS/MS) is performed by selecting the precursor ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.
References
- 1. Frontiers | Actaticas A−G, Cycloartane Triterpenes From Actaea asiatica With Their Antiproliferative Activity [frontiersin.org]
- 2. Cycloartane Triterpenes from the Aerial Parts of Actaea racemosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR based quantitation of cycloartane triterpenes in black cohosh extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Cimigenol's Mechanism of Action in Endocrine Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimigenol, a cycloartane (B1207475) triterpenoid (B12794562) glycoside from Cimicifuga racemosa (black cohosh), has garnered significant interest for its potential therapeutic applications in endocrine-related disorders, particularly menopausal symptoms and bone health. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action. While often associated with estrogenic activity, evidence suggests a more complex and multifaceted mode of action, including selective estrogen receptor modulation (SERM), anti-inflammatory effects, and potential interactions with serotonergic pathways. This document summarizes key experimental findings, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes the implicated signaling pathways.
Introduction
Endocrine disorders, characterized by hormonal imbalances, encompass a wide range of conditions affecting metabolism, growth, and reproduction. Hormone replacement therapy (HRT) has been a cornerstone of treatment for many of these disorders, particularly those related to menopause. However, concerns over the long-term risks of HRT have spurred the search for safer alternatives. Phytoestrogens and other plant-derived compounds, such as this compound, have emerged as promising candidates. This guide focuses on the molecular mechanisms underpinning the therapeutic potential of this compound in the context of endocrine health.
Molecular Mechanisms of Action
The biological activities of this compound and its parent extracts from Cimicifuga racemosa appear to be mediated through several distinct, and potentially interacting, pathways.
Selective Estrogen Receptor Modulator (SERM) Activity
While some early hypotheses suggested a direct estrogenic action, recent evidence points towards a more nuanced role as a selective estrogen receptor modulator (SERM). This implies that this compound and related compounds may exert estrogen-like effects in some tissues (e.g., bone) while having neutral or even anti-estrogenic effects in others (e.g., uterus and breast).
A molecular docking study investigating the binding of various phytochemicals to estrogen receptors found that this compound itself did not dock with either estrogen receptor alpha (ERα) or beta (ERβ)[1][2]. However, other compounds from Cimicifuga racemosa did show strong docking potential, suggesting that the SERM-like effects of black cohosh extracts may be due to a combination of its constituents[1][2].
Studies on Cimicifuga racemosa extracts have demonstrated tissue-specific effects. For instance, an isopropanolic extract was shown to have beneficial effects on bone in ovariectomized rats without stimulating uterine weight[1]. This tissue selectivity is a hallmark of SERMs.
Regulation of Bone Metabolism
A significant body of research points to the bone-protective effects of Cimicifuga racemosa extracts, which are rich in triterpenoid glycosides like this compound. The primary mechanism appears to be the modulation of the RANKL/OPG signaling pathway, which is critical for osteoclast differentiation and activity.
Cimicifuga racemosa extracts have been shown to stimulate the production of osteoprotegerin (OPG) by human osteoblasts[3]. OPG acts as a decoy receptor for RANKL, thereby inhibiting osteoclastogenesis and reducing bone resorption. Notably, the stimulatory effect of the extract on OPG production was abolished by the estrogen receptor antagonist ICI 182,780, indicating an ER-mediated pathway, even in the absence of direct binding by this compound itself[3]. Furthermore, ethanolic extracts have been found to enhance bone nodule formation in preosteoblast cell lines, an effect also mediated through an estrogen receptor-dependent mechanism[4].
Anti-Inflammatory Effects
Chronic inflammation is implicated in the pathophysiology of various endocrine-related conditions. This compound and related compounds have demonstrated significant anti-inflammatory properties. This compound-type triterpenes from Cimicifuga taiwanensis have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator[5].
Furthermore, studies on Cimicifuga racemosa have identified other bioactive constituents, such as cimiracemate A, that suppress the production of tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS)[6]. This anti-inflammatory action is mediated through the modulation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways[6].
Effects on the Hypothalamic-Pituitary-Gonadal (HPG) Axis
The HPG axis is a critical regulatory system for reproductive hormones. An ethanolic extract of Cimicifuga racemosa has been shown to significantly reduce luteinizing hormone (LH) levels in menopausal women, while follicle-stimulating hormone (FSH) levels remained unaffected[7]. Further investigation of the extract revealed different fractions with distinct biological activities: some suppressed LH without binding to the estrogen receptor, some suppressed LH and bound to the ER, and others bound to the ER without affecting LH secretion[7]. This suggests a complex interplay of various constituents in modulating the HPG axis, and the specific role of this compound in this context requires further elucidation.
Serotonergic Pathway Interaction
An alternative, non-hormonal mechanism of action for the effects of Cimicifuga racemosa on menopausal symptoms, particularly hot flashes, involves the serotonergic system. Extracts of black cohosh have been found to bind to several serotonin (B10506) receptor subtypes, including 5-HT1A, 5-HT1D, and 5-HT7, and act as a partial agonist at the 5-HT7 receptor[8]. Another study identified Nω-methylserotonin as a potent serotonergic compound within black cohosh[9][10]. While this compound itself is not serotonergic, this pathway may contribute to the overall therapeutic effects of the crude extract.
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of Cimicifugosides in Rats Following Oral Administration of Cimicifuga foetida L. Extract [11]
| Compound | Dose (mg/kg) | Cmax (pmol/mL) | Tmax (h) | Absolute Oral Bioavailability (F) (%) |
| Cimicifugoside H-1 | 12.5 | 4.05 | 0.46 | 1.86 |
| 25 | 9.87 | 0.83 | 3.45 | |
| 50 | 17.69 | 1.28 | 6.97 | |
| 23-epi-26-deoxyactein | 12.5 | 90.93 | 2.00 | 26.8 |
| 25 | 215.4 | 3.33 | 38.7 | |
| 50 | 395.7 | 4.67 | 48.5 | |
| Cimigenolxyloside | 12.5 | 407.1 | 14.67 | 238 |
| 25 | 876.5 | 16.33 | 297 | |
| 50 | 1180 | 19.67 | 319 | |
| 25-O-acetylcimigenoside | 12.5 | 21.56 | 8.08 | 32.9 |
| 25 | 35.42 | 11.67 | 41.2 | |
| 50 | 45.09 | 14.27 | 48.0 |
Table 2: In Vitro Effects of Cimicifuga racemosa Extracts on Bone Cells
| Cell Type | Extract Type | Concentration | Effect | Fold Change | Reference |
| Human Osteoblasts | Isopropanolic | 1 µg/mL | OPG Protein Secretion | 3- to 5-fold increase | [3] |
| Human Osteoblasts | Isopropanolic | 1 µg/mL | Alkaline Phosphatase Activity | 4-fold increase | [3] |
| Human Osteoblasts | Isopropanolic | 1 µg/mL | Osteocalcin (B1147995) Expression | 3-fold increase | [3] |
| MC3T3-E1 Preosteoblasts | Ethanolic | 500 ng/mL | Bone Nodule Formation | Significant increase | [4] |
| MC3T3-E1 Preosteoblasts | Ethanolic | 500 ng/mL | Runx2 Gene Expression | Enhanced | [4] |
| MC3T3-E1 Preosteoblasts | Ethanolic | 500 ng/mL | Osteocalcin Gene Expression | Enhanced | [4] |
Experimental Protocols
This section provides an overview of the methodologies used in key studies investigating the mechanisms of action of this compound and related compounds.
Molecular Docking of this compound with Estrogen Receptors
-
Objective: To predict the binding affinity and interaction of this compound with ERα and ERβ.
-
Protocol:
-
Protein Preparation: The crystal structures of human ERα and ERβ were obtained from the Protein Data Bank. All solvent molecules and co-crystallized ligands were removed prior to docking.
-
Ligand Preparation: The 3D structure of this compound was built and optimized using computational chemistry software.
-
Docking Simulation: Molecular docking calculations were performed using software such as Molegro Virtual Docker. The software predicts the most favorable binding poses of the ligand within the receptor's binding site and calculates a docking score, which is an estimate of the binding affinity.
-
Analysis: The docking poses and scores were analyzed to determine if this compound could form stable interactions with the amino acid residues in the ligand-binding pocket of the estrogen receptors.[1][2]
-
In Vitro Assessment of Anti-Inflammatory Activity
-
Objective: To determine the effect of this compound-related compounds on the production of inflammatory mediators in macrophages.
-
Protocol:
-
Cell Culture: RAW 264.7 murine macrophages were cultured in appropriate media.
-
Treatment: Cells were pre-treated with various concentrations of the test compound (e.g., cimiracemate A) for a specified time.
-
Stimulation: Macrophages were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Measurement of Inflammatory Mediators: The concentration of TNF-α in the cell culture supernatant was measured using an enzyme-linked immunosorbent assay (ELISA).
-
Signaling Pathway Analysis: To investigate the underlying mechanism, the activation of MAPK and NF-κB pathways was assessed by Western blotting for phosphorylated forms of key signaling proteins.[6]
-
In Vitro Osteoblast Function Assays
-
Objective: To evaluate the effect of Cimicifuga racemosa extracts on osteoblast activity and differentiation.
-
Protocol:
-
Cell Culture: Human osteoblasts or MC3T3-E1 preosteoblast cells were cultured in osteogenic differentiation medium.
-
Treatment: Cells were treated with various concentrations of the Cimicifuga racemosa extract.
-
OPG Production: The concentration of OPG in the culture medium was quantified by ELISA.
-
Alkaline Phosphatase (ALP) Activity: ALP activity, an early marker of osteoblast differentiation, was measured using a colorimetric assay.
-
Gene Expression Analysis: The expression of osteoblast-specific genes, such as osteocalcin and Runx2, was determined by quantitative real-time PCR (qRT-PCR).
-
Bone Nodule Formation: For long-term differentiation, cells were stained with Alizarin Red S or von Kossa to visualize mineralized matrix deposition.[3][4]
-
Conclusion
The mechanism of action of this compound in endocrine disorders is complex and not fully elucidated. While it is a major constituent of Cimicifuga racemosa, its biological effects are likely part of a synergistic interplay with other compounds present in the plant extract. The current body of evidence strongly suggests that the therapeutic potential of this compound-containing extracts is not due to direct estrogenic activity but rather a combination of:
-
Selective estrogen receptor modulation , influencing gene expression in a tissue-specific manner.
-
Bone-protective effects through the modulation of the RANKL/OPG signaling pathway in an ER-dependent, albeit indirect, manner.
-
Potent anti-inflammatory activity via the inhibition of key pro-inflammatory signaling pathways such as NF-κB and MAPK.
The contribution of serotonergic activity from other constituents in the extract also warrants consideration for its effects on menopausal symptoms.
For drug development professionals, these findings suggest that this compound and related compounds from Cimicifuga racemosa represent a promising area for the development of novel therapies for endocrine disorders, particularly for postmenopausal osteoporosis and the management of menopausal symptoms. Future research should focus on elucidating the precise molecular targets of isolated this compound and its metabolites to fully understand its therapeutic potential and to develop targeted and effective treatments.
References
- 1. A molecular docking study of phytochemical estrogen mimics from dietary herbal supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isopropanolic extract of black cohosh stimulates osteoprotegerin production by human osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethanolic extract of Actaea racemosa (black cohosh) potentiates bone nodule formation in MC3T3-E1 preosteoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of the bioactive constituent and its mechanisms of action in mediating the anti-inflammatory effects of black cohosh and related Cimicifuga species on human primary blood macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of extracts from Cimicifuga racemosa on gonadotropin release in menopausal women and ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Black cohosh acts as a mixed competitive ligand and partial agonist of the serotonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro Serotonergic Activity of Black Cohosh and Identification of Nω-Methylserotonin as a Potential Active Constituent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro serotonergic activity of black cohosh and identification of N(omega)-methylserotonin as a potential active constituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and bioavailability of cimicifugosides after oral administration of Cimicifuga foetida L. extract to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-inflammatory Properties of Cimigenol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimigenol, a cycloartane (B1207475) triterpenoid (B12794562) primarily isolated from plants of the Cimicifuga genus (e.g., Cimicifuga racemosa or Black Cohosh), has garnered interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the anti-inflammatory activities of this compound and its closely related analogues. While direct quantitative data on this compound is limited in publicly available literature, this document synthesizes findings from studies on its derivatives and related triterpene glycosides to elucidate its potential mechanisms of action. This guide covers the inhibitory effects on key inflammatory mediators, detailed experimental protocols for in vitro and in vivo assays, and the putative signaling pathways involved, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, chronic and unresolved inflammation is a key component in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in pharmaceutical research. Natural products, with their vast structural diversity, represent a promising source for the discovery of new therapeutic leads.
This compound is a tetracyclic triterpenoid that forms the aglycone core of several glycosides found in Cimicifuga species. These plants have a history of use in traditional medicine for treating inflammatory conditions. This guide focuses on the scientific evidence for the anti-inflammatory properties of this compound and its derivatives, providing a technical foundation for further investigation and development.
Quantitative Data on Anti-inflammatory Activity
Direct quantitative data on the anti-inflammatory activity of pure this compound is scarce in the current body of scientific literature. However, studies on its derivatives and other structurally related triterpenoids from Cimicifuga species provide valuable insights into its potential efficacy. The following tables summarize the available quantitative data for these related compounds.
Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Compound | Cell Line | IC₅₀ (µM) | Source Species |
| 23-epi-26-deoxyactein | RAW 264.7 | 54.5 | Cimicifuga racemosa[1] |
| This compound-3-O-xyloside | RAW 264.7 | No inhibition observed | Cimicifuga racemosa[1] |
Note: IC₅₀ is the half maximal inhibitory concentration.
Putative Mechanisms of Action: Signaling Pathways
The anti-inflammatory effects of many natural compounds are mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. Based on studies of related compounds and the general mechanisms of inflammation, the NF-κB and MAPK pathways are the most likely targets for this compound's anti-inflammatory activity.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators. LPS can activate these kinases, which in turn can activate transcription factors like AP-1, leading to the expression of pro-inflammatory genes.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anti-inflammatory properties of compounds like this compound. These should be adapted and optimized for specific experimental conditions.
In Vitro Anti-inflammatory Assays
This assay measures the ability of a test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with LPS.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group (cells with LPS and solvent) and a negative control group (cells with solvent only).
-
NO Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition relative to the vehicle control. Determine the IC₅₀ value.
-
Cell Viability Assay (MTT Assay): Concurrently, perform an MTT assay on the treated cells to ensure that the observed inhibition of NO production is not due to cytotoxicity.
This protocol measures the effect of the test compound on the secretion of key pro-inflammatory cytokines.
-
Cell Culture, Seeding, Treatment, and Stimulation: Follow steps 1-4 as described in the NO inhibition assay protocol.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the plates and collect the cell culture supernatants.
-
ELISA:
-
Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Follow the manufacturer's instructions for the specific ELISA kit. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and measuring the resulting color change.
-
-
Data Analysis: Calculate the percentage of cytokine inhibition and the IC₅₀ value.
This assay determines the inhibitory effect of the compound on the activity of COX enzymes, which are responsible for the synthesis of prostaglandins.
-
Assay Principle: Utilize a commercial COX inhibitor screening assay kit (colorimetric or fluorescent). These kits typically provide purified COX-1 and COX-2 enzymes.
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer, heme, and the test compound (this compound) at various concentrations.
-
Add either COX-1 or COX-2 enzyme to the respective wells.
-
Incubate for a short period as per the kit's instructions.
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
-
Detection: The kit will utilize a probe that is oxidized during the peroxidase activity of COX, leading to a colorimetric or fluorescent signal. Measure the signal using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for both COX-1 and COX-2 and determine the IC₅₀ values. The ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2) can be used to determine the selectivity of the compound.
In Vivo Anti-inflammatory Assay
This is a standard model for evaluating the acute anti-inflammatory activity of a compound.
-
Animals: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Control group (vehicle).
-
Positive control group (e.g., indomethacin (B1671933) or diclofenac).
-
Test groups (different doses of this compound).
-
-
Compound Administration: Administer the vehicle, positive control, or this compound orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis:
-
Calculate the paw edema volume at each time point by subtracting the initial paw volume from the volume at that time point.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
-
Conclusion and Future Directions
The available evidence from studies on compounds structurally related to this compound suggests that it may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory mediators like nitric oxide and cytokines. The likely mechanisms of action involve the modulation of the NF-κB and MAPK signaling pathways.
However, there is a clear need for further research to be conducted on pure this compound to establish its specific anti-inflammatory profile. Future studies should focus on:
-
Determining the IC₅₀ values of this compound for the inhibition of NO, TNF-α, IL-6, COX-1, and COX-2.
-
Elucidating the precise molecular targets of this compound within the NF-κB and MAPK pathways.
-
Conducting comprehensive in vivo studies to evaluate the efficacy and safety of this compound in various models of inflammatory diseases.
This technical guide provides a foundational framework for researchers to design and execute studies that will further clarify the therapeutic potential of this compound as an anti-inflammatory agent.
References
Cimigenol: A Technical Guide on its Role in Traditional Chinese medicine and Modern Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimigenol, a cycloartane (B1207475) triterpenoid (B12794562) saponin, is a key bioactive constituent isolated from the rhizomes of various Cimicifuga species. In Traditional Chinese Medicine (TCM), these rhizomes, collectively known as Sheng Ma (升麻), have been utilized for centuries for their anti-inflammatory, antipyretic, and analgesic properties.[1][2] This technical guide provides an in-depth analysis of this compound's role, bridging its traditional applications with modern pharmacological findings. It details the compound's significant anti-cancer, anti-inflammatory, and neuroprotective activities, supported by quantitative data, mechanistic signaling pathways, and comprehensive experimental protocols relevant for drug discovery and development.
This compound in Traditional Chinese Medicine (TCM)
The rhizome of Cimicifuga species, Sheng Ma, is a well-documented herb in the Chinese pharmacopeia.[3] In TCM theory, its properties are described as acrid, slightly sweet, and slightly cold.[4][5] It is associated with the Lung, Spleen, Stomach, and Large Intestine meridians.[4][5]
Traditional Functions:
-
Dispersing Wind-Heat and Venting Rashes: Used for exterior conditions presenting with headache, sore throat, and in the early stages of measles.[3]
-
Clearing Heat and Relieving Toxicity: Applied for conditions of excess heat, such as swollen gums, canker sores, and painful throat.[3]
-
Raising Yang Qi: Utilized to treat the prolapse of internal organs, such as the stomach or uterus, a condition attributed to the sinking of spleen Yang.[6]
The standard dosage in TCM decoctions ranges from 3 to 9 grams per day.[4][6] this compound and its glycosides are among the primary chemical constituents responsible for these therapeutic effects.
Pharmacological Activities and Quantitative Data
Modern research has focused on isolating and characterizing the pharmacological activities of this compound and related cycloartane triterpenoids from Cimicifuga. The primary areas of investigation include its efficacy as an anti-cancer, anti-inflammatory, and neuroprotective agent.
Anti-Cancer Activity
This compound and its derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanism of action primarily involves the induction of cell cycle arrest and apoptosis.[7][8]
Table 1: Cytotoxic Activity of this compound and Related Compounds
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
|---|---|---|---|---|
| This compound | SMMC-7721 (Hepatocellular Carcinoma) | MTT | 7.87 µM | [1] |
| This compound | A-549 (Lung Carcinoma) | MTT | 12.16 µM | [1] |
| Actein (a related triterpene glycoside) | MDA-MB-453 (Breast Cancer) | Coulter Counter | 8.4 µM | [9] |
| This compound 3-O-β-D-xyloside | MDA-MB-453 (Breast Cancer) | Coulter Counter | 9.0 µM | [9] |
| 23-O-acetylthis compound-3-O-β-D-xylopyranoside | HepG2 (Hepatocellular Carcinoma) | Not Specified | 16 µM |[8] |
Anti-Inflammatory Effects
Consistent with its traditional use, this compound-containing extracts exhibit potent anti-inflammatory properties. The primary mechanism involves the inhibition of key inflammatory mediators and signaling pathways, such as NF-κB and MAPKs.[10]
Table 2: Anti-Inflammatory Activity of Cimicifuga Compounds
| Compound/Extract | Model | Parameter Measured | IC50 / Effect | Reference |
|---|---|---|---|---|
| Cimifugin | LPS-induced RAW264.7 cells | Inflammatory Factor Release | >40% suppression at 100 mg/L | [10] |
| Cimicitaiwanin C (related cycloartane) | LPS-induced RAW264.7 cells | Nitric Oxide (NO) Production | 6.54 µM | [11] |
| Cimicitaiwanin D (related cycloartane) | LPS-induced RAW264.7 cells | Nitric Oxide (NO) Production | 10.32 µM | [11] |
| Cimigenoside (B190805) (oral admin.) | Poly(I:C)-induced mice | Neutrophil Infiltration | Suppression of CXCL2 & CXCL10 |[2] |
Neuroprotective Potential
Studies on isopropanolic extracts of Cimicifuga racemosa (iCR) suggest significant neuroprotective effects, which may be beneficial in preventing age-related neurodegeneration. The extract appears to modulate several neurotransmitter systems.[12] Changes in brain electrical activity after iCR administration, particularly a decrease in α-2 waves, suggest an increase in dopaminergic activity, while effects on α-1 and β-1 frequencies indicate modulation of glutamatergic and serotonergic systems.[12]
Estrogenic and Antiestrogenic Activity
The estrogenic activity of Cimicifuga extracts, often used for menopausal symptoms, is a subject of controversy. While some studies indicate that lipophilic constituents may bind to and activate human estrogen receptor alpha, others have found no such effect.[13][14] In contrast, several studies report antiestrogenic activities, where Cimicifuga extracts antagonized estradiol-induced cell proliferation and gene expression.[15] This suggests that its therapeutic benefits may be mediated through central, non-estrogenic pathways, such as opioid receptor modulation.[16][17]
Key Signaling Pathways
This compound exerts its pharmacological effects by modulating specific intracellular signaling cascades.
Anti-Cancer Signaling: Induction of Apoptosis
This compound and its derivatives trigger apoptosis in cancer cells by inducing cell cycle arrest and activating the caspase cascade. Mechanistically, this involves the downregulation of cell cycle progression proteins and the upregulation of pro-apoptotic markers.[7][8]
References
- 1. CAS 3779-59-7 | this compound [phytopurify.com]
- 2. Chemical profile of Cimicifuga heracleifolia Kom. And immunomodulatory effect of its representative bioavailable component, cimigenoside on Poly(I:C)-induced airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. theherbdepot.ca [theherbdepot.ca]
- 4. activeherb.com [activeherb.com]
- 5. activeherb.com [activeherb.com]
- 6. Black Cohosh | White Rabbit Institute of Healing [whiterabbitinstituteofhealing.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cimifugin Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Secondary Metabolites with Anti-Inflammatory from the Roots of Cimicifuga taiwanensis [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Estrogen-like effect of a Cimicifuga racemosa extract sub-fraction as assessed by in vivo, ex vivo and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological effects of Cimicifuga racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antiestrogenic activities of Cimicifuga racemosa extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Benefits of Black Cohosh (Cimicifuga racemosa) for Women Health: An Up-Close and In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Black cohosh (Actaea racemosa, Cimicifuga racemosa) behaves as a mixed competitive ligand and partial agonist at the human mu opiate receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Whitepaper on the Cytotoxic Effects of Cimigenol and its Derivatives on Cancer Cells
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Cimigenol, a cycloartane (B1207475) triterpenoid (B12794562) primarily isolated from plants of the Cimicifuga species, and its related glycoside derivatives have emerged as promising candidates in oncology research. This document provides a comprehensive technical overview of the cytotoxic mechanisms of these compounds against various cancer cell lines. Extensive analysis of published data reveals that this compound and its analogues exert their anti-cancer effects through the induction of apoptosis, cell cycle arrest, and the modulation of critical oncogenic signaling pathways, including the Notch, WNT, and NF-κB pathways. This whitepaper consolidates quantitative cytotoxicity data, details key experimental protocols, and visualizes the molecular mechanisms and workflows to serve as a foundational resource for researchers in the field of cancer therapeutics and drug discovery.
Introduction to this compound
This compound is a tetracyclic triterpenoid natural product characterized by a cycloartane skeleton. It is a constituent of the rhizomes of plants such as Cimicifuga foetida and Cimicifuga dahurica, which have a history of use in traditional medicine. The anticancer potential of this compound and its derivatives, including various glycosides and acetylated forms, is a subject of growing scientific interest. These compounds have demonstrated significant growth-inhibitory effects across a range of cancer cell types, prompting further investigation into their mechanisms of action and potential as therapeutic agents.
In Vitro Cytotoxic Activity
The cytotoxic potential of this compound and its derivatives has been quantified in numerous studies, primarily through the determination of the half-maximal inhibitory concentration (IC50). These values indicate the concentration of a compound required to inhibit the proliferation of cancer cells by 50%. The data consistently show potent activity against breast, liver, colon, and pancreatic cancer cell lines.
Table 1: IC50 Values of this compound and Related Compounds in Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Type | IC50 Value | Citation |
|---|---|---|---|---|
| 25-acetyl-7,8-didehydrothis compound 3-O-β-D-xylopyranoside | MDA-MB-453 | Breast (ER-, Her2 overexpressing) | 5 µM (3.2 µg/ml) | [1][2] |
| 7,8-didehydrothis compound 3-O-β-d-xylopyranoside | MDA-MB-453 | Breast (ER-, Her2 overexpressing) | 12.1 µM (7.2 µg/ml) | [2] |
| Actein (this compound 3-O-β-D-xylopyranoside derivative) | MDA-MB-453 | Breast (ER-, Her2 overexpressing) | 8.4 µM (5.7 µg/ml) | [1][2][3] |
| Actein | MCF-7 | Breast (ER+, Her2 low) | 14 µg/ml | [1] |
| 23-epi-26-deoxyactein | MCF-7 | Breast (ER+, Her2 low) | 21 µg/ml | [1] |
| Cimiracemoside A | MCF-7 | Breast (ER+, Her2 low) | 41 µg/ml | [1] |
| KHF16 (24-acetylisodahurinol-3-O-β-D-xylopyranoside) | MCF-7 | Breast (ERα/PR/HER2 positive) | 5.6 µM | [4] |
| KHF16 (24-acetylisodahurinol-3-O-β-D-xylopyranoside) | MDA-MB-231 | Breast (Triple-negative) | 6.8 µM | [4] |
| KHF16 (24-acetylisodahurinol-3-O-β-D-xylopyranoside) | MDA-MB-468 | Breast (Triple-negative) | 9.2 µM | [4] |
| Unspecified Oleoyl Hybrid (Compound 1) | HCT116 | Colorectal | 22.4 µM | [5] |
| Unspecified Oleoyl Hybrid (Compound 2) | HCT116 | Colorectal | 0.34 µM | [5] |
| Unspecified Oleoyl Hybrids | HTB-26, PC-3, HepG2 | Breast, Pancreatic, Liver | 10 - 50 µM | [5] |
| Cycloartane Glycosides from C. foetida | Not Specified | Not Specified | 3.33 µM and 13.34 µM |[1][6] |
Note: The activity of Actein was reported to be comparable to this compound 3-O-β-d-xyloside.[2]
Mechanisms of Cytotoxic Action
The anticancer effects of this compound derivatives are multifactorial, involving the induction of programmed cell death (apoptosis), disruption of the cell division cycle, and interference with key cancer-promoting signaling cascades.
Induction of Apoptosis
A primary mechanism by which these compounds exert cytotoxicity is the induction of apoptosis. In HepG2 liver cancer cells, 23-O-acetylthis compound-3-O-β-D-xylopyranoside was shown to activate the caspase family of proteins, which are central executioners of apoptosis.[6] This activation is linked to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to a disruption of the mitochondrial membrane and subsequent cell death.[6] Similarly, the related compound Actein has been observed to induce apoptosis in breast cancer cells, an effect associated with the activation of cellular stress response pathways.[1][2][3]
Cell Cycle Arrest
In addition to inducing apoptosis, certain this compound derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest. Treatment of HepG2 cells with 23-O-acetylthis compound-3-O-β-D-xylopyranoside resulted in arrest at the G2/M phase of the cell cycle.[6] This blockade is associated with the reduced expression of key regulatory proteins Cdc2 and cyclin B, which form a complex essential for the transition from the G2 phase to mitosis.[6]
Modulation of Key Signaling Pathways
The cytotoxic effects of these compounds are also rooted in their ability to inhibit specific signaling pathways that are often hyperactive in cancer.
-
Notch Signaling: Cimigenoside has been identified as a novel inhibitor of γ-secretase, a critical enzyme in the Notch signaling pathway.[7] By inhibiting the catalytic subunit PSEN-1, Cimigenoside prevents the cleavage and activation of the Notch receptor.[7] The suppression of this pathway hinders the proliferation and metastasis of breast cancer cells.[7]
-
NF-κB Pathway: The derivative KHF16 (24-acetylisodahurinol-3-O-β-D-xylopyranoside) has been shown to suppress breast cancer partially through the inhibition of the NF-κB signaling pathway.[4] This pathway is a crucial regulator of inflammation, cell survival, and proliferation, and its inhibition can sensitize cancer cells to apoptosis.
-
WNT Pathway: Cycloartane glycosides isolated from Cimicifuga foetida have demonstrated significant inhibitory activity against the WNT signaling pathway, another critical pathway involved in cancer development and progression.[1][6]
Key Experimental Methodologies
The characterization of this compound's cytotoxic effects relies on a suite of established in vitro assays.
Cell Culture and Treatment
Cancer cell lines, such as MDA-MB-453, MCF-7, and HepG2, are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate growth media.[1][6] For experiments, cells are seeded in multi-well plates and allowed to adhere before being treated with varying concentrations of the test compound for specified durations (typically 24-72 hours).
Cytotoxicity and Proliferation Assays
These assays are fundamental for determining the IC50 value of a compound.
-
MTT Assay Protocol:
-
Seed cells in a 96-well plate and treat with the compound.
-
After incubation (e.g., 48 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability relative to an untreated control and plot a dose-response curve to determine the IC50.[2]
-
Apoptosis Detection Assays
These methods confirm that cell death is occurring via apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining Protocol:
-
Culture and treat cells as described above.
-
Harvest cells, including any floating cells from the supernatant.
-
Wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
-
-
Western Blotting: This technique is used to measure the levels of specific proteins involved in apoptosis (e.g., Bax, Bcl-2, cleaved Caspase-3) and cell cycle regulation (e.g., Cdc2, Cyclin B) following treatment with the compound.[6]
Structure-Activity Relationships
Initial studies suggest that the chemical structure of this compound derivatives significantly influences their cytotoxic potency. For instance, the presence of an acetyl group at the C-25 position of the this compound skeleton, as seen in 25-acetyl-7,8-didehydrothis compound 3-O-β-D-xylopyranoside, enhances growth-inhibitory activity compared to its parent compound.[2] The IC50 value for the acetylated compound was 5 µM, whereas the parent compound's IC50 was 12.1 µM, indicating that acetylation more than doubles its potency.[2]
Conclusion and Future Directions
This compound and its derivatives represent a valuable class of natural compounds with potent, multi-faceted cytotoxic effects against cancer cells. The existing body of research clearly demonstrates their ability to induce apoptosis and cell cycle arrest by modulating a network of critical signaling pathways. The quantitative data summarized herein provide a strong rationale for their continued development.
Future research should focus on:
-
In Vivo Efficacy: Translating the promising in vitro results into preclinical animal models to assess anti-tumor efficacy, pharmacokinetics, and safety profiles.
-
Mechanism Elucidation: Further dissecting the molecular targets and signaling interactions to fully understand the mechanism of action.
-
Combination Therapies: Investigating the potential synergistic effects of this compound derivatives when used in combination with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.
-
Analogue Synthesis: Synthesizing and screening novel derivatives to optimize potency and selectivity based on structure-activity relationship studies.
This technical guide underscores the significant potential of this compound-based compounds as a foundation for the development of novel anticancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cimigenoside functions as a novel γ-secretase inhibitor and inhibits the proliferation or metastasis of human breast cancer cells by γ-secretase/Notch axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Pharmacokinetics of Cimigenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimigenol, a cycloartane (B1207475) triterpenoid (B12794562) found in plants of the Cimicifuga genus, has garnered significant interest for its potential therapeutic applications, particularly in the realm of oncology.[1] Understanding the pharmacokinetic profile of this compound is paramount for its development as a safe and effective therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound and its derivatives. It is designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study of this promising natural product.
Pharmacokinetic Profile
The in vivo disposition of this compound is primarily studied through the administration of its glycosidic forms, such as this compound xyloside, which are more prevalent in botanical extracts. The following tables summarize the available quantitative data on the pharmacokinetics of this compound xyloside and a closely related triterpene glycoside, 23-epi-26-deoxyactein (B1259016), which provides valuable insights into the behavior of this class of compounds.
Table 1: Pharmacokinetic Parameters of this compound Xyloside in Beagle Dogs Following Oral Administration
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [2] |
| Precision | ||
| Intra-day | < 15% | [2] |
| Inter-day | < 15% | [2] |
| Accuracy | 85.8% to 107% | [2] |
| Extraction Recovery | 89-91% | [2] |
Table 2: Pharmacokinetic Parameters of 23-epi-26-deoxyactein in Women Following Oral Administration of a Standardized Black Cohosh Extract
| Parameter | 1.4 mg Dose | 2.8 mg Dose | 5.6 mg Dose | Reference |
| Cmax (ng/mL) | 2.2 ± 0.4 | 5.7 ± 2.1 | 12.4 ± 7.2 | [3] |
| Tmax (h) | 1.6 ± 0.6 | 2.0 ± 0.9 | 2.4 ± 1.8 | [3] |
| AUC0-t (hng/mL) | 5.7 ± 2.1 | 15.8 ± 6.9 | 39.2 ± 20.2 | [3] |
| AUC0-inf (hng/mL) | 6.1 ± 2.0 | 16.9 ± 7.5 | 44.7 ± 20.1 | [3] |
| T1/2 (h) | 2.1 ± 0.4 | 2.7 ± 0.4 | 3.0 ± 1.0 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines the key experimental protocols employed in the pharmacokinetic and pharmacodynamic evaluation of this compound and its related compounds.
Pharmacokinetic Analysis of this compound Xyloside in Beagle Dogs
A selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous determination of this compound xyloside and other triterpenoid glycosides in beagle dog plasma.[2]
-
Sample Preparation: Plasma samples were subjected to a liquid-liquid extraction method to isolate the analytes and the internal standard.[2]
-
Chromatography: A gradient mobile phase composed of methanol (B129727) and water was used with a flow rate of 0.4 ml/min.[2]
-
Mass Spectrometry: The analysis was performed on an LC-MS/MS system with negative electrospray ionization in selected reaction monitoring (SRM) mode.[2]
Pharmacokinetic Analysis of 23-epi-26-deoxyactein in Humans
This study investigated the pharmacokinetics of 23-epi-26-deoxyactein in healthy women after the oral administration of a standardized black cohosh extract.[3]
-
Clinical Design: A Phase I-type study was conducted with three groups of five women each, receiving single doses of black cohosh extract containing 1.4, 2.8, or 5.6 mg of 23-epi-26-deoxyactein. Serial blood and 24-hour urine samples were collected.[3]
-
Sample Preparation: An assay using LC-MS-MS was developed for the sensitive and selective quantitative analysis of 23-epi-26-deoxyactein in human serum and urine.[3]
-
Mass Spectrometry: A new method based on liquid chromatography-tandem mass spectrometry (LC-MS-MS) was developed for this study. The standard curve for 23-epi-26-deoxyactein measurement was linear over the range of 5.0 to 33.0 pg injected on-column.[3]
-
Pharmacokinetic Assessment: Pharmacokinetic parameters were calculated using WinNonlin 3.0.[3]
Western Blot Analysis for Signaling Pathway Proteins
To investigate the effect of this compound on cellular signaling pathways, Western blot analysis is a commonly used technique.
-
Cell Lysis: Cells are washed with PBS and then lysed using a buffer (e.g., RIPA buffer) containing protease inhibitors to extract total cellular proteins.[4][5]
-
Protein Quantification: The protein concentration in the lysates is determined using a protein assay, such as the BCA protein assay.[4]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[4][5]
-
Immunoblotting: The membrane is blocked with a solution like 5% nonfat milk to prevent non-specific antibody binding. It is then incubated with primary antibodies specific to the target proteins (e.g., AKT, p-AKT, CXCR4). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[4][5]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) kit.[5]
Signaling Pathways and Experimental Workflows
This compound has been shown to exert its biological effects by modulating key signaling pathways involved in cell survival, proliferation, and migration. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for their investigation.
Conclusion
The study of this compound's pharmacokinetics is an evolving field. While current data, primarily from studies on its glycosides, suggest that it can be absorbed and quantified in biological matrices, a more complete understanding of its ADME profile is necessary. The provided experimental protocols offer a foundation for further research into the pharmacokinetic and pharmacodynamic properties of this compound. The elucidation of its interactions with key signaling pathways, such as CXCR4/SDF-1α and AKT, provides a mechanistic basis for its observed anti-cancer effects and highlights its potential as a therapeutic agent. Future in vivo studies focusing on the detailed pharmacokinetic parameters of this compound itself are crucial to guide its clinical development.
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PTEN loss mediated Akt activation promotes prostate tumor growth and metastasis via CXCL12/CXCR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCR4 knockdown enhances sensitivity of paclitaxel via the PI3K/Akt/mTOR pathway in ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Steroidal Saponin Structure of Cimigenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cimigenol is a naturally occurring cycloartane (B1207475) triterpenoid (B12794562), a class of compounds characterized by a complex, multi-ring structure.[1] It is primarily isolated from the rhizomes of plants in the Actaea (formerly Cimicifuga) genus, such as Actaea racemosa (Black Cohosh), a medicinal plant used for various therapeutic purposes.[2][3] this compound itself is the aglycone (non-sugar) component of various steroidal saponins (B1172615) and has garnered significant interest due to its potent biological activities, particularly its anti-tumor properties.[4][5] This guide provides a detailed examination of the chemical structure of this compound, the experimental protocols used for its elucidation, and its known interactions with cellular signaling pathways.
Core Chemical Structure and Properties
This compound possesses a complex heptacyclic (seven-ring) structure derived from a cycloartane skeleton.[1] Its systematic nomenclature and fundamental properties are summarized below.
| Property | Value | Citation(s) |
| Molecular Formula | C₃₀H₄₈O₅ | [1][2][6] |
| Molecular Weight | 488.70 g/mol | [2][4][5] |
| CAS Registry Number | 3779-59-7 | [2] |
| Chemical Class | Cycloartane Triterpenoid | [1] |
| IUPAC Name | (1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.0¹,¹⁸.0³,¹⁷.0⁴,¹⁴.0⁷,¹².0¹²,¹⁴]tetracosane-2,9-diol | [1] |
| CAS Name | (3β,15α,16α,23R,24S)-16,23:16,24-Diepoxy-9,19-cyclolanostane-3,15,25-triol | [2] |
| Synonyms | Cimicifugol | [2] |
| Physical Description | Needles (from methanol) | [2][5] |
| Melting Point | 227.5-228.5 °C | [2] |
| Optical Rotation | [α]D +38° (c = 0.86 in chloroform) | [2] |
| Percent Composition | C 73.73%, H 9.90%, O 16.37% | [2] |
Experimental Elucidation of the this compound Structure
The determination of a complex natural product's structure like this compound is a multi-step process that relies on a combination of spectroscopic and analytical techniques. The general workflow involves isolation, purification, and analysis by methods such as Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
Experimental Protocol: A purified sample of this compound is dissolved in a suitable solvent (e.g., methanol, acetone).[5] The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is operated in positive ion mode to detect protonated molecules [M+H]⁺ or other adducts. The mass-to-charge ratio (m/z) is measured by a high-resolution analyzer, such as a time-of-flight (TOF) or Orbitrap.[7] Tandem MS (MS/MS) experiments can be performed to induce fragmentation, providing valuable clues about the compound's substructures.[7]
Data Presentation:
| Parameter | Theoretical Value | Notes |
| Molecular Formula | C₃₀H₄₈O₅ | Determined from HRMS. |
| Average Mass | 488.70 Da | The weighted average of the masses of all stable isotopes. |
| Monoisotopic Mass | 488.35017 Da | The mass calculated using the most abundant isotope of each element.[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the detailed carbon-hydrogen framework of an organic molecule. One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are used to piece together the molecule's connectivity and stereochemistry.[8][9]
Experimental Protocol: A few milligrams of pure this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The sample is placed in a high-field NMR spectrometer. A series of experiments are run to acquire the ¹H spectrum (proton environments), ¹³C spectrum (carbon environments), and various 2D spectra to establish correlations between protons and carbons.[10] The resulting chemical shifts (δ), coupling constants (J), and correlations are used to assemble the final structure.
Data Presentation: The full assignment of ¹H and ¹³C NMR data is extensive and found in specialized chemical literature.[2] The table below illustrates the expected format for such data.
| Atom Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) |
| C-1 | xx.x | x.xx |
| C-2 | xx.x | x.xx |
| C-3 | xx.x | x.xx |
| ... | ... | ... |
| C-30 | xx.x | x.xx |
X-ray Crystallography
X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule by analyzing how a crystal diffracts an X-ray beam.[11][12] This method yields precise atomic coordinates, bond lengths, and bond angles.
Experimental Protocol:
-
Crystallization: The first and often most challenging step is to grow a high-quality single crystal of this compound.[13] This is typically achieved by slow evaporation of a solvent from a concentrated solution of the pure compound.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a narrow beam of monochromatic X-rays.[14] As the crystal is rotated, a detector records the positions and intensities of the thousands of diffracted X-ray spots.[15]
-
Structure Solution & Refinement: The diffraction pattern is mathematically transformed into a three-dimensional electron density map.[14] An initial model of the molecule is fitted to this map, and the atomic positions are refined computationally to best match the experimental data.[13]
Data Presentation: Should a crystal structure of this compound be determined, the data would be presented in a standardized format as shown below.
| Parameter | Value | Description |
| Crystal System | e.g., Monoclinic | The symmetry system of the crystal lattice. |
| Space Group | e.g., P2₁/c | The specific symmetry group of the crystal. |
| Unit Cell a, b, c | x.xxx, y.yyy, z.zzz Å | The dimensions of the repeating unit cell. |
| α, β, γ | 90, xx.xx, 90 ° | The angles of the unit cell. |
| Z | e.g., 4 | The number of molecules per unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the model and experimental data. |
Biological Activity and Associated Signaling Pathways
This compound has demonstrated significant cytotoxic activity against several human cancer cell lines, suggesting its potential as an anti-tumor agent.[5] Its mechanism of action involves the induction of programmed cell death (apoptosis) and cell cycle arrest.
This compound-Induced Apoptosis
Studies on human colon cancer cells (HT-29) have shown that this compound treatment inhibits cell growth and induces apoptosis in a concentration-dependent manner.[5] This process is mediated through the activation of the extrinsic apoptosis pathway. Specifically, this compound treatment leads to increased protein levels of cleaved-caspase-8 and the downstream executioner, cleaved-caspase-3.[5] The activation of this caspase cascade is a hallmark of apoptosis. Furthermore, this compound can induce cell cycle arrest at the G2/M phase.[5]
Conclusion
This compound is a structurally complex cycloartane triterpenoid with significant biological potential. Its definitive structure has been established through a combination of advanced spectroscopic and analytical methods, including mass spectrometry and NMR spectroscopy, with X-ray crystallography remaining the gold standard for absolute structural confirmation. The elucidation of its mode of action, particularly its ability to induce apoptosis in cancer cells via the caspase signaling pathway, highlights its promise as a lead compound for the development of novel chemotherapeutic agents. This guide underscores the critical interplay between chemical structure and biological function, providing a foundational resource for professionals in natural product chemistry and drug discovery.
References
- 1. This compound | C30H48O5 | CID 16020000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. Black Cohosh - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS:3779-59-7 | Manufacturer ChemFaces [chemfaces.com]
- 6. merckindex.rsc.org [merckindex.rsc.org]
- 7. Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differentiation of Actaea Species by NMR Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. ijcrt.org [ijcrt.org]
- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Unraveling the Diverse Biological Landscape of Cimigenol Isomers: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of cimigenol isomers, a class of cycloartane (B1207475) triterpenoids derived from plants of the Actaea species (formerly Cimicifuga). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. Herein, we detail their cytotoxic activities against various cancer cell lines, elucidate the structure-activity relationships that govern their biological significance, and provide comprehensive experimental methodologies for their study.
Introduction to this compound and its Derivatives
This compound is a tetracyclic triterpenoid (B12794562) that serves as the aglycone for a variety of naturally occurring glycosides. These glycosides, which differ in their sugar moieties and substitutions on the this compound backbone, exhibit a range of biological activities. Of particular interest to the scientific community is their potential as anticancer agents. Research has demonstrated that subtle structural modifications to the this compound scaffold can significantly impact its cytotoxic potency.
Comparative Cytotoxicity of this compound Isomers
Recent studies have highlighted the cytotoxic potential of various this compound derivatives against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined for a range of isomers, revealing key structure-activity relationships.
A systematic investigation into this compound glycosides isolated from Actaea racemosa (black cohosh) has provided valuable insights into their activity against multiple myeloma cell lines. Notably, substitutions at the C-25 position and the nature of the sugar attached at the C-3 position play a crucial role in determining the cytotoxic efficacy of these compounds.[1]
Similarly, two novel cytotoxic cycloartane triterpenoid glycosides, Cimicifoetisides A and B, isolated from the rhizomes of Cimicifuga foetida, have demonstrated potent cytotoxicity against Ehrlich ascites carcinoma (EAC) and human breast cancer (MDA-MB-A231) cells.[2] These findings underscore the importance of the glycosidic linkage and the presence of acetyl groups for optimal cytotoxic activity.[2]
Table 1: Cytotoxicity (IC50 in µM) of this compound Derivatives against Multiple Myeloma Cell Lines
| Compound | NCI-H929 | OPM-2 | U266 |
| 25-O-acetylthis compound-3-O-α-L-arabinopyranoside | 26.3 ± 2.5 | 32.7 ± 3.1 | 41.2 ± 4.5 |
| 25-O-acetylthis compound-3-O-β-D-xylopyranoside | 38.1 ± 3.9 | 45.6 ± 5.2 | > 50 |
| This compound-3-O-α-L-arabinopyranoside | > 50 | > 50 | > 50 |
| This compound-3-O-β-D-xylopyranoside | > 50 | > 50 | > 50 |
| 25-O-methylthis compound-3-O-α-L-arabinopyranoside | 19.8 ± 2.1 | 25.4 ± 2.8 | 33.7 ± 3.6 |
| 25-O-methylthis compound-3-O-β-D-xylopyranoside | 28.4 ± 3.2 | 36.9 ± 4.1 | 48.1 ± 5.3 |
| 25-anhydrothis compound-3-O-α-L-arabinopyranoside | > 50 | > 50 | > 50 |
Data extracted from Jöhrer et al., 2020.
Table 2: Cytotoxicity (IC50 in µM) of Cimicifoetisides A and B
| Compound | EAC | MDA-MB-A231 |
| Cimicifoetiside A (1) | 0.52 | 6.74 |
| Cimicifoetiside B (2) | 0.19 | 10.21 |
Data extracted from a study on Cimicifoetisides A and B.[2]
Structure-Activity Relationship
The data presented in the tables above reveal critical structural features that govern the cytotoxicity of this compound isomers:
-
Substitution at C-25: The presence of an acetyl or methyl group at the C-25 position significantly enhances cytotoxic activity compared to the unsubstituted this compound glycosides.
-
Sugar Moiety at C-3: An arabinopyranoside moiety at the C-3 position generally confers greater potency than a xylopyranoside.
-
Acetylation of the Sugar Moiety: Acetylation of the sugar, as seen in Cimicifoetisides A and B, appears to be a key determinant of potent cytotoxicity.
-
Anhydro- form: The absence of a hydroxyl group at C-25, as in 25-anhydrothis compound-3-O-α-L-arabinopyranoside, results in a loss of activity.
Biological Significance: Induction of Apoptosis
The primary mechanism by which cytotoxic this compound isomers exert their anticancer effects is through the induction of apoptosis, or programmed cell death. While the precise signaling pathways are still under active investigation, evidence suggests that these compounds can trigger the intrinsic apoptosis pathway. This pathway is characterized by mitochondrial outer membrane permeabilization and the subsequent activation of a cascade of caspases, the executioner enzymes of apoptosis.
Further research is required to fully elucidate the molecular targets of this compound isomers and the specific signaling molecules involved in the apoptotic cascade. Understanding these pathways is crucial for the rational design of novel and more effective anticancer drugs based on the this compound scaffold.
Experimental Protocols
Isolation and Purification of this compound Glycosides
A general workflow for the isolation and purification of this compound glycosides from plant material involves several chromatographic steps.
Caption: General workflow for the isolation of this compound isomers.
Detailed Protocol for HPLC Separation:
-
Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution system is typically employed, consisting of water (A) and acetonitrile (B52724) or methanol (B129727) (B), often with a small percentage of an acid like formic acid to improve peak shape.
-
Gradient Program: The gradient starts with a high percentage of solvent A, which is gradually decreased over time to elute compounds of increasing hydrophobicity. A typical program might be: 0-5 min, 10% B; 5-45 min, 10-90% B; 45-50 min, 90% B; 50-55 min, 90-10% B; 55-60 min, 10% B.
-
Flow Rate: A flow rate of 2-4 mL/min is generally used for preparative separations.
-
Detection: UV detection at a wavelength of around 210 nm is suitable for these compounds.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol for MTT Assay:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound isomers in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Future Directions
The promising cytotoxic activities of this compound isomers warrant further investigation. Future research should focus on:
-
Elucidation of Signaling Pathways: A detailed understanding of the molecular mechanisms underlying the apoptotic effects of these compounds is essential. This includes identifying the specific caspases activated and the role of Bcl-2 family proteins.
-
In Vivo Studies: The efficacy of the most potent this compound isomers should be evaluated in animal models of cancer to assess their therapeutic potential in a physiological context.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive studies are needed to determine the absorption, distribution, metabolism, excretion, and potential toxicity of these compounds.
-
Lead Optimization: The structure-activity relationship data can be used to guide the synthesis of novel this compound analogs with improved potency and selectivity.
Conclusion
This compound and its glycosidic derivatives represent a promising class of natural products with significant potential for the development of new anticancer therapies. This technical guide has summarized the current knowledge on their cytotoxic activities, structure-activity relationships, and proposed mechanism of action. The provided experimental protocols offer a foundation for researchers to further explore the therapeutic utility of these fascinating molecules. The continued investigation of this compound isomers holds the promise of yielding novel and effective treatments for various forms of cancer.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Cimigenol from Actaea racemosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actaea racemosa (L.) Nutt., commonly known as black cohosh, is a perennial herb of the Ranunculaceae family, native to North America. The rhizomes of this plant are a rich source of various bioactive compounds, including triterpene glycosides, phenolic acids, and flavonoids.[1] Among the triterpene glycosides, cimigenol and its derivatives are of significant interest due to their potential therapeutic effects, including cytotoxic activities against cancer cell lines.[2][3] These compounds are considered important for the medicinal properties of black cohosh extracts, which are widely used in dietary supplements for the alleviation of menopausal symptoms.[4][5]
This document provides detailed application notes and protocols for the extraction and purification of this compound from the rhizomes of Actaea racemosa. The methodologies described herein are compiled from scientific literature and are intended to provide a comprehensive guide for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Data Presentation
The following tables summarize the quantitative data related to the extraction and purification of this compound and other triterpene glycosides from Actaea racemosa.
Table 1: Purity of this compound and Related Triterpenoids after High-Speed Countercurrent Chromatography (HSCCC)
| Compound | Isolated Amount (mg) | Purity (%) |
| 23-O-acetylshengmanol-3-O-beta-D-xylopyranoside | 17.4 | 96.8 |
| Cimiracemoside D | 19.5 | 96.2 |
| 25-O-acetylthis compound-3-O-beta-D-xylopyranoside | 7.1 | 97.9 |
| This compound | 5.9 | 98.4 |
| Actein | - | 97.0 |
| 23-epi-26-deoxyactein | - | 98.3 |
Data sourced from Cicek et al., 2010.[4]
Table 2: Total Triterpene Glycoside Content in a Characterized Actaea racemosa Root Extract
| Analyte Class | Content (% w/w) |
| Total Triterpene Glycosides | ~4.7 |
| Total Quantified Constituents | ~5.8 |
This data represents the overall triterpene glycoside content in a specific, well-characterized extract and highlights the typical concentration range for this class of compounds.[6]
Experimental Protocols
Protocol 1: Extraction of Triterpene Glycosides from Actaea racemosa Rhizomes
This protocol describes two common methods for the extraction of triterpene glycosides, including this compound, from dried and powdered Actaea racemosa rhizomes.
1.1 Maceration Extraction
Maceration is a simple and widely used method for the extraction of bioactive compounds from plant materials.
-
Materials and Equipment:
-
Dried and powdered Actaea racemosa rhizomes
-
Solvent: 80% Methanol (B129727) (Methanol:Water, 80:20 v/v)
-
Glass container with a tight-fitting lid
-
Shaker or magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
-
-
Procedure:
-
Weigh 100 g of dried, powdered Actaea racemosa rhizomes and place them in a 2 L glass container.
-
Add 1 L of 80% methanol to the container.
-
Seal the container and place it on a shaker or use a magnetic stirrer to ensure continuous agitation.
-
Macerate for 24 hours at room temperature.
-
After 24 hours, cease agitation and filter the mixture through a Buchner funnel with filter paper to separate the extract from the plant material (marc).
-
Collect the filtrate (the extract). The marc can be subjected to a second round of extraction to maximize yield.
-
Combine the filtrates from all extraction cycles.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Dry the crude extract completely under a vacuum to determine the yield.
-
1.2. Percolation Extraction
Percolation is a continuous extraction method that can be more efficient than maceration.[1]
-
Materials and Equipment:
-
Dried and powdered Actaea racemosa rhizomes
-
Solvent: 75% Ethanol (B145695) (Ethanol:Water, 75:25 v/v)
-
Percolator
-
Cotton or glass wool
-
Filtration apparatus
-
Rotary evaporator
-
-
Procedure:
-
Moisten 100 g of dried, powdered Actaea racemosa rhizomes with a small amount of 75% ethanol.
-
Allow the moistened powder to stand for approximately 4 hours in a well-closed container.
-
Place a plug of cotton or glass wool at the bottom of the percolator.
-
Pack the moistened plant material into the percolator.
-
Add a piece of filter paper on top of the packed material to prevent disturbance.
-
Slowly add the 75% ethanol to the percolator until the plant material is completely covered.
-
Allow the setup to stand for 24 hours before starting the percolation process.
-
Begin the percolation by opening the outlet of the percolator and collecting the extract at a slow, controlled rate.
-
Continuously add fresh solvent to the top of the percolator to maintain a layer of solvent above the plant material.
-
Continue the percolation process until the desired volume of extract is collected or until the percolate is nearly colorless.
-
Concentrate the collected percolate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.
-
Dry the crude extract completely under a vacuum.
-
Protocol 2: Purification of this compound from Crude Extract
This protocol outlines a multi-step chromatographic procedure for the isolation and purification of this compound from the crude extract obtained from Actaea racemosa.
2.1. Preliminary Purification by Size Exclusion Chromatography (SEC)
SEC is used to separate compounds based on their size, providing a fraction enriched with triterpenoids.[4]
-
Materials and Equipment:
-
Crude extract of Actaea racemosa
-
Size exclusion chromatography column (e.g., Sephadex LH-20)
-
Solvent: Methanol
-
Fraction collector
-
TLC plates and developing chamber for fraction analysis
-
-
Procedure:
-
Dissolve a known amount of the crude extract in a minimal volume of methanol.
-
Pack a size exclusion chromatography column with Sephadex LH-20 (or a similar resin) and equilibrate with methanol.
-
Carefully load the dissolved extract onto the top of the column.
-
Elute the column with methanol at a constant flow rate.
-
Collect fractions of a defined volume using a fraction collector.
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing triterpenoids. A suitable developing solvent system for TLC analysis of triterpenoids from Actaea racemosa is toluene-ethyl formate-formic acid (5:3:2, v/v/v).[5]
-
Pool the fractions that are rich in triterpenoids, including this compound.
-
Evaporate the solvent from the pooled fractions to obtain a triterpenoid-enriched fraction.
-
2.2. Final Purification by High-Speed Countercurrent Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that is highly effective for the separation of natural products.[4]
-
Materials and Equipment:
-
Triterpenoid-enriched fraction from SEC
-
High-Speed Countercurrent Chromatograph
-
Two-phase solvent system: n-hexane-acetone-ethyl acetate-2-propanol-ethanol-water (3.5:1:2:1:0.5:2, v/v/v/v/v/v)[4]
-
HPLC system for purity analysis
-
-
Procedure:
-
Prepare the two-phase solvent system by thoroughly mixing the specified solvents in a separatory funnel.
-
Allow the phases to separate and collect both the upper (stationary phase) and lower (mobile phase) phases.
-
Fill the HSCCC column with the stationary phase (upper phase).
-
Pump the mobile phase (lower phase) through the column at a specific flow rate until hydrodynamic equilibrium is reached.
-
Dissolve the triterpenoid-enriched fraction in a small volume of a mixture of the upper and lower phases (1:1, v/v).
-
Inject the sample into the HSCCC system.
-
Continue pumping the mobile phase and collect fractions at the outlet.
-
Monitor the effluent using a UV detector or by collecting fractions and analyzing them by TLC or HPLC.
-
Identify the fractions containing pure this compound based on comparison with a reference standard.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
-
Determine the purity of the isolated this compound using HPLC analysis. A purity of 98.4% has been reported using this method.[4]
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction and purification.
Potential Signaling Pathway Involvement
While the direct molecular targets of this compound are still under investigation, the known anti-inflammatory and cytotoxic effects of Actaea racemosa extracts suggest potential interaction with key inflammatory signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation, cell survival, and proliferation, and is a common target for natural products with anti-inflammatory and anti-cancer properties.
Caption: Postulated inhibition of the NF-κB signaling pathway.
References
- 1. Schisanhenol Alleviates Mycophenolic Acid-Induced Intestinal Epithelial Cell Barrier Damage by Activating the Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Guided Identification of Black Cohosh (Actaea racemosa) Triterpenoids with In Vitro Activity against Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Nanotechnology‐Fortified Manipulation of Cell Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Shigella Utilizes Ca2+ Jagged Edge Signals during Invasion of Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Cimigenol in Biological Matrices using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Cimigenol in biological matrices, such as plasma. The method utilizes a simple liquid-liquid extraction for sample preparation and employs Multiple Reaction Monitoring (MRM) for selective and sensitive detection. This protocol is suitable for pharmacokinetic studies and other applications requiring accurate measurement of this compound.
Introduction
This compound is a cycloartane (B1207475) triterpenoid (B12794562) aglycone found in plants of the Cimicifuga species, commonly known as black cohosh. These plants have been investigated for their potential therapeutic properties, and this compound itself has demonstrated anti-tumor activity. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic and metabolic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a detailed protocol for a validated HPLC-MS/MS method for the determination of this compound.
Experimental
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
20(S)-ginsenoside Rg3 (Internal Standard, IS) (≥98% purity)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Instrumentation
-
HPLC system capable of binary gradient elution
-
Autosampler
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source
HPLC Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol |
| Gradient | 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, re-equilibrate at 30% B for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions
The mass spectrometer was operated in negative electrospray ionization mode. The optimized Multiple Reaction Monitoring (MRM) transitions and compound-specific parameters are listed below.
| Parameter | This compound | 20(S)-ginsenoside Rg3 (IS) |
| Ionization Mode | Negative ESI | Negative ESI |
| Precursor Ion (m/z) | 487.4 [M-H]⁻ | 783.5 [M-H]⁻ |
| Product Ion 1 (m/z) | 469.4 (Quantifier) | 621.4 (Quantifier) |
| Product Ion 2 (m/z) | 425.4 (Qualifier) | 161.1 (Qualifier) |
| Collision Energy (eV) | To be optimized for specific instrument | To be optimized for specific instrument |
| Dwell Time (ms) | 100 | 100 |
Note: The precursor ion for this compound (C30H48O5, MW: 488.7 g/mol ) is calculated as [M-H]⁻. Product ions are proposed based on typical fragmentation patterns of triterpenoids (e.g., loss of H₂O and other neutral losses).
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (IS), 20(S)-ginsenoside Rg3, in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50% methanol to create working solutions for the calibration curve and QC samples.
-
Calibration Standards: Spike blank plasma with the appropriate working solutions to prepare calibration standards at concentrations ranging from 0.5 to 500 ng/mL.
-
QC Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 2.0, 50, and 400 ng/mL).
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (e.g., 100 ng/mL of 20(S)-ginsenoside Rg3).
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (30% methanol in water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for HPLC-MS/MS analysis.
Method Validation Data
The analytical method was validated according to international guidelines. A summary of the validation parameters is presented in the tables below. The data presented is based on a validated method for a structurally related compound, this compound xyloside, and is representative of the expected performance for this compound.[1]
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |
| This compound | 0.5 - 500 | >0.995 | 0.5 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 2.0 | < 15% | < 15% | 85.8 - 107 |
| Medium | 50 | < 15% | < 15% | 85.8 - 107 |
| High | 500 | < 15% | < 15% | 85.8 - 107 |
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| This compound | 89 - 91 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Proposed Signaling Pathway
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Conclusion
The HPLC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of this compound in biological matrices. The simple liquid-liquid extraction procedure offers good recovery and minimizes matrix effects. This method is well-suited for supporting pharmacokinetic and other drug development studies involving this compound.
References
Application Notes and Protocols for the Structural Elucidation of Cimigenol using ¹H-NMR and ¹³C-NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimigenol is a complex cycloartane (B1207475) triterpenoid (B12794562) isolated from plants of the Actaea (formerly Cimicifuga) species, such as Black Cohosh (Actaea racemosa).[1][2] These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The structural elucidation of such intricate natural products heavily relies on modern spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool. This document provides detailed application notes and experimental protocols for the use of ¹H-NMR and ¹³C-NMR, including 2D NMR techniques, in the definitive structural characterization of this compound.
The cycloartane skeleton of this compound features a characteristic cyclopropane (B1198618) ring, multiple stereocenters, and several hydroxyl groups, making its NMR spectra complex and challenging to interpret without a combination of 1D and 2D NMR experiments.
Data Presentation: ¹H and ¹³C-NMR Chemical Shift Assignments for this compound
The following tables summarize the reported ¹H and ¹³C-NMR chemical shift data for this compound. Data is typically acquired in deuterated chloroform (B151607) (CDCl₃) or deuterated pyridine (B92270) (C₅D₅N), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
Table 1: ¹H-NMR Data for this compound
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 3 | 3.25 | dd | 11.5, 4.5 |
| 15 | 4.15 | d | 6.0 |
| 16 | 3.70 | d | 6.0 |
| 19α | 0.58 | d | 4.0 |
| 19β | 0.35 | d | 4.0 |
| 21 | 1.01 | d | 7.0 |
| 26 | 1.25 | s | |
| 27 | 1.22 | s | |
| 28 | 0.98 | s | |
| 29 | 0.89 | s | |
| 30 | 0.95 | s |
Note: This table presents a selection of key proton signals. The full spectrum contains numerous overlapping multiplets for the methylene (B1212753) and methine protons of the steroid nucleus.
Table 2: ¹³C-NMR Data for this compound
| Position | δ (ppm) | Position | δ (ppm) |
| 1 | 31.9 | 16 | 82.5 |
| 2 | 26.5 | 17 | 61.8 |
| 3 | 78.8 | 18 | 18.2 |
| 4 | 40.4 | 19 | 29.8 |
| 5 | 47.3 | 20 | 35.8 |
| 6 | 21.2 | 21 | 18.5 |
| 7 | 27.1 | 22 | 36.1 |
| 8 | 48.5 | 23 | 71.2 |
| 9 | 20.1 | 24 | 80.9 |
| 10 | 26.0 | 25 | 76.5 |
| 11 | 27.8 | 26 | 27.1 |
| 12 | 34.5 | 27 | 27.5 |
| 13 | 45.3 | 28 | 19.5 |
| 14 | 50.1 | 29 | 15.8 |
| 15 | 80.5 | 30 | 26.8 |
Experimental Protocols
Sample Preparation
-
Isolation and Purification: this compound is typically isolated from the dried rhizomes of Actaea racemosa by solvent extraction followed by chromatographic techniques (e.g., silica (B1680970) gel column chromatography, HPLC) to achieve high purity.
-
NMR Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₅D₅N) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts of hydroxyl protons.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).
-
NMR Data Acquisition
High-resolution NMR spectra should be acquired on a spectrometer with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion, which is crucial for resolving the complex spin systems in this compound.
a. ¹H-NMR Spectroscopy
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
b. ¹³C-NMR Spectroscopy
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
c. 2D NMR Spectroscopy
To unambiguously assign all proton and carbon signals and to elucidate the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments is essential.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, providing information about the stereochemistry of the molecule.
Structural Elucidation Workflow
The structural elucidation of this compound using NMR data is a stepwise process that integrates information from various experiments.
Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.
Signaling Pathways and Logical Relationships
The interpretation of 2D NMR spectra involves connecting spin systems and fragments to build the complete molecular structure. The HMBC experiment is particularly crucial for this purpose.
Caption: Key HMBC correlations for establishing the core structure of this compound.
Conclusion
The structural elucidation of complex natural products like this compound is a systematic process that relies on the careful acquisition and interpretation of a suite of NMR experiments. The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectroscopy provides the necessary information to determine the planar structure and relative stereochemistry of the molecule. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists involved in the analysis of this compound and other related cycloartane triterpenoids, facilitating their identification and characterization for potential applications in drug discovery and development.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Cimigenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the in vitro cytotoxic effects of cimigenol and its derivatives. The protocols detailed below are based on established methodologies and published research, offering a framework for consistent and reproducible results.
This compound, a cycloartane (B1207475) triterpenoid, and its glycoside derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis (programmed cell death) and cell cycle arrest. Accurate and reliable in vitro cytotoxicity assays are crucial for the initial screening and characterization of these compounds in anticancer drug discovery.
This document outlines the protocols for key cytotoxicity assays, including the MTT assay for cell viability, the lactate (B86563) dehydrogenase (LDH) assay for membrane integrity, and the caspase-3 activity assay for apoptosis. Furthermore, it summarizes the known cytotoxic effects of this compound derivatives on specific cancer cell lines and illustrates the implicated signaling pathways.
Data Presentation: Cytotoxicity of this compound Derivatives
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for various this compound derivatives in different cancer cell lines. This data is essential for designing effective dose-response experiments.
| Compound | Cell Line | Assay | IC50 | Citation |
| 23-O-acetylthis compound-3-O-beta-D-xylopyranoside | HepG2 (Human hepatocellular carcinoma) | MTT | 16 µM | [1][2] |
| 25-O-acetylthis compound-3-O-α-l-arabinopyranoside | NCI-H929 (Human multiple myeloma) | Not Specified | < 10% viability at 50 µM | [3] |
| 25-O-acetylthis compound-3-O-α-l-arabinopyranoside | OPM-2 (Human multiple myeloma) | Not Specified | ~20% viability at 50 µM | [3] |
| 25-O-acetylthis compound-3-O-α-l-arabinopyranoside | U266 (Human multiple myeloma) | Not Specified | ~13% viability at 50 µM | [3] |
| 25-O-acetylthis compound-3-O-β-d-xylopyranoside | MCF7 (Human breast adenocarcinoma) | Not Specified | 4.0 - 5.3 µg/mL | [3] |
| 25-O-acetylthis compound-3-O-β-d-xylopyranoside | Doxorubicin-resistant MCF7 | Not Specified | 4.0 - 5.3 µg/mL | [3] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[4]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound or its derivative in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The LDH assay measures the amount of LDH released, which is proportional to the number of lysed or dead cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution (if required by the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer) and the spontaneous LDH release control (untreated cells).
-
% Cytotoxicity = [(Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] x 100
-
Caspase-3 Activity Assay
Principle: Caspases are a family of proteases that play a key role in apoptosis. Caspase-3 is a key executioner caspase. This assay uses a specific substrate for caspase-3 that, when cleaved, produces a colorimetric or fluorometric signal, which is proportional to the caspase-3 activity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the MTT assay protocol.
-
Cell Lysis: After the desired incubation period, centrifuge the plate and remove the supernatant. Lyse the cells by adding a lysis buffer and incubating on ice.
-
Lysate Collection: Centrifuge the plate to pellet the cell debris and collect the supernatant containing the cell lysate.
-
Protein Quantification: Determine the protein concentration of each lysate to normalize the caspase activity.
-
Caspase-3 Reaction: In a new 96-well plate, add the cell lysate, a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric), and dithiothreitol (B142953) (DTT).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Signal Measurement: Measure the absorbance at 405 nm for the colorimetric assay or the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 460 nm for the fluorometric assay.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the results from the treated cells to the untreated control cells after normalizing for protein concentration.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound and its derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to cell death. Studies have also implicated the p53 tumor suppressor protein in this process.[2][3]
References
- 1. [Cytotoxicity and mechanism of 23-O-acetylthis compound-3-O-beta-D-xylopyranoside on HepG2 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Guided Identification of Black Cohosh (Actaea racemosa) Triterpenoids with In Vitro Activity against Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Developing Stable Formulations of Cimigenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing stable formulations of Cimigenol, a triterpenoid (B12794562) of interest for various research applications. Due to its hydrophobic nature, this compound presents challenges in achieving adequate solubility and stability in aqueous-based systems for in vitro and in vivo studies.[1] This document outlines systematic approaches to characterize and enhance the stability of this compound through formulation strategies, including liposomal encapsulation and solid dispersions.
Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of this compound is the first step in developing a stable formulation. Key parameters include its solubility in various solvents and its degradation profile under stress conditions.
Solubility Assessment
Objective: To determine the solubility of this compound in a range of pharmaceutically relevant solvents to inform formulation strategy.
Protocol:
-
Solvent Selection: Prepare a panel of solvents including purified water, phosphate-buffered saline (PBS) pH 7.4, ethanol (B145695), propylene (B89431) glycol, polyethylene (B3416737) glycol 400 (PEG 400), and relevant oils (e.g., sesame oil, medium-chain triglycerides).
-
Equilibrium Solubility Method:
-
Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each solvent in separate glass vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with a suitable solvent in which this compound is freely soluble (e.g., ethanol).
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[2][3]
-
-
Data Reporting: Express solubility in mg/mL or µg/mL.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | 25 | < 0.01 |
| PBS (pH 7.4) | 25 | < 0.01 |
| Ethanol | 25 | ≥ 25.45[4] |
| Propylene Glycol | 25 | [Insert Experimental Data] |
| PEG 400 | 25 | [Insert Experimental Data] |
| Sesame Oil | 25 | [Insert Experimental Data] |
| Purified Water | 37 | [Insert Experimental Data] |
| PBS (pH 7.4) | 37 | [Insert Experimental Data] |
| Ethanol | 37 | [Insert Experimental Data] |
| Propylene Glycol | 37 | [Insert Experimental Data] |
| PEG 400 | 37 | [Insert Experimental Data] |
| Sesame Oil | 37 | [Insert Experimental Data] |
*Note: The value for ethanol is for this compound-3-O-alpha-L-arabinoside and serves as a reference. Actual experimental data should be populated.
Forced Degradation Studies
Objective: To identify the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.[5][6][7]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration (e.g., 1 mg/mL).
-
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Expose the solid this compound powder to 80°C for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for 24, 48, and 72 hours.
-
-
Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method to separate the parent this compound from its degradation products.
-
Data Reporting: Record the percentage of degradation and the formation of any major degradation products.
Table 2: Forced Degradation of this compound
| Stress Condition | Duration (hours) | This compound Remaining (%) | Major Degradation Products (Retention Time) |
| 0.1 N HCl, 60°C | 2 | [Insert Data] | [Insert Data] |
| 8 | [Insert Data] | [Insert Data] | |
| 24 | [Insert Data] | [Insert Data] | |
| 0.1 N NaOH, 60°C | 2 | [Insert Data] | [Insert Data] |
| 8 | [Insert Data] | [Insert Data] | |
| 24 | [Insert Data] | [Insert Data] | |
| 3% H₂O₂, RT | 2 | [Insert Data] | [Insert Data] |
| 8 | [Insert Data] | [Insert Data] | |
| 24 | [Insert Data] | [Insert Data] | |
| 80°C (Solid) | 24 | [Insert Data] | [Insert Data] |
| 72 | [Insert Data] | [Insert Data] | |
| Photolytic (UV) | 24 | [Insert Data] | [Insert Data] |
| 72 | [Insert Data] | [Insert Data] |
Formulation Development Strategies
Based on the poor aqueous solubility of this compound, two common and effective formulation strategies are presented: liposomal encapsulation and solid dispersion.[11][12][13]
Liposomal Formulation
Liposomes are phospholipid vesicles that can encapsulate hydrophobic drugs like this compound within their lipid bilayer, thereby increasing their aqueous dispersibility and stability.[11][13]
Protocol: Thin-Film Hydration Method
-
Lipid Film Preparation:
-
Dissolve this compound, phosphatidylcholine (e.g., soy or egg-derived), and cholesterol in a 10:1:1 molar ratio in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature (e.g., 40°C) to form a thin, uniform lipid film on the flask wall.
-
Dry the film further under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS pH 7.4) by gentle rotation at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, unilamellar vesicles (LUVs), subject the MLV suspension to sonication (using a probe sonicator) or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated this compound by centrifugation or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Calculate the encapsulation efficiency (EE%) and drug loading (DL%) using the following formulas after quantifying the encapsulated and total this compound content via HPLC:
-
EE% = (Amount of encapsulated drug / Total amount of drug) x 100
-
DL% = (Amount of encapsulated drug / Total weight of lipids and drug) x 100
-
-
Table 3: Characterization of this compound Liposomal Formulation
| Formulation Code | This compound:Lipid:Cholesterol Ratio | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| Lipo-Cim-01 | 10:1:1 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Lipo-Cim-02 | [Vary Ratio] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Solid Dispersion Formulation
Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state, which can enhance the dissolution rate and bioavailability of poorly soluble drugs.[12][14]
Protocol: Solvent Evaporation Method [1]
-
Polymer and Solvent Selection: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (B124986) (PVP K30), polyethylene glycol (PEG 8000), or a Soluplus®. Select a common solvent that can dissolve both this compound and the carrier (e.g., ethanol).
-
Dissolution:
-
Dissolve this compound and the carrier polymer in the selected solvent in various weight ratios (e.g., 1:1, 1:5, 1:10).
-
-
Solvent Evaporation:
-
Evaporate the solvent under vacuum using a rotary evaporator at a controlled temperature (e.g., 50°C).
-
Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
-
Milling and Sieving:
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.
-
-
Characterization:
-
Dissolution Testing: Perform in vitro dissolution studies in a relevant medium (e.g., simulated gastric fluid or simulated intestinal fluid) and compare the dissolution profile of the solid dispersion with that of the pure this compound.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of this compound in the dispersion.
-
Table 4: Dissolution Profile of this compound Solid Dispersions
| Formulation | Time (min) | % this compound Dissolved |
| Pure this compound | 15 | [Insert Data] |
| 30 | [Insert Data] | |
| 60 | [Insert Data] | |
| 120 | [Insert Data] | |
| SD (1:5 this compound:PVP K30) | 15 | [Insert Data] |
| 30 | [Insert Data] | |
| 60 | [Insert Data] | |
| 120 | [Insert Data] | |
| SD (1:10 this compound:PVP K30) | 15 | [Insert Data] |
| 30 | [Insert Data] | |
| 60 | [Insert Data] | |
| 120 | [Insert Data] |
Stability Assessment of Formulations
Objective: To evaluate the physical and chemical stability of the developed this compound formulations under accelerated storage conditions.
Protocol:
-
Storage Conditions: Store the prepared liposomal suspensions and solid dispersion powders in sealed containers at accelerated stability conditions (e.g., 40°C / 75% RH) and at refrigerated conditions (4°C) for a period of 1, 3, and 6 months.
-
Analysis at Time Points: At each time point, withdraw samples and analyze them for:
-
Liposomal Formulation: Visual appearance, particle size, PDI, zeta potential, and drug content (assay).
-
Solid Dispersion Formulation: Visual appearance, drug content (assay), and dissolution profile.
-
-
Data Reporting: Compare the results at each time point with the initial data (time zero).
Table 5: Stability Data for this compound Liposomal Formulation (40°C / 75% RH)
| Parameter | Time 0 | 1 Month | 3 Months | 6 Months |
| Appearance | Homogeneous suspension | [Insert Data] | [Insert Data] | [Insert Data] |
| Particle Size (nm) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| PDI | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Drug Content (%) | 100 | [Insert Data] | [Insert Data] | [Insert Data] |
Visualizations
Experimental Workflow for Formulation Development
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. Simple quantitative analytical methods for the determination of alkaloids from medicinal and edible plant foods using a homemade chromatographic monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Method for Quantifying Monoterpenoids (p-Cymene and Myrcene) in Nanoemulsions Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. eresearchco.com [eresearchco.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. sgs.com [sgs.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Using Cimigenol in Acute Myeloid Leukemia (AML) Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimigenol, a natural compound extracted from Cimicifugae Rhizoma, has demonstrated potential anti-leukemic properties.[1] This document provides detailed application notes and protocols for studying the effects of this compound on acute myeloid leukemia (AML) cell lines, particularly in a co-culture system that mimics the bone marrow microenvironment. The primary mechanism of action involves the disruption of the protective effects of bone marrow stromal cells (BMSCs) on AML cells through the inhibition of the CXCR4/SDF-1α signaling pathway.[1] Inhibition of this pathway leads to decreased activity of downstream effectors such as AKT and mTOR, ultimately promoting apoptosis in AML cells.[1] These protocols are designed for AML cell lines such as MV-4-11 and U937.
Data Presentation
This compound-Induced Apoptosis in AML Cell Lines Co-cultured with BMSCs
The following tables summarize the dose-dependent effect of this compound on the apoptosis of MV-4-11 and U937 human AML cell lines when co-cultured with bone marrow stromal cells (BMSCs). Data is estimated from graphical representations in the source literature and represents the percentage of apoptotic cells after 48 hours of treatment.[1]
Table 1: Estimated Apoptosis Rates in MV-4-11 Cells
| Treatment Group | Estimated Apoptosis Rate (%) |
| Normal Control (NC) | ~25% |
| BMSC Co-culture | ~10% |
| BMSC + Low this compound (5 mg/ml) | ~15% |
| BMSC + Middle this compound (10 mg/ml) | ~20% |
| BMSC + High this compound (20 mg/ml) | ~28% |
Table 2: Estimated Apoptosis Rates in U937 Cells
| Treatment Group | Estimated Apoptosis Rate (%) |
| Normal Control (NC) | ~20% |
| BMSC Co-culture | ~8% |
| BMSC + Low this compound (5 mg/ml) | ~12% |
| BMSC + Middle this compound (10 mg/ml) | ~18% |
| BMSC + High this compound (20 mg/ml) | ~25% |
Impact of this compound on Key Signaling Proteins
This compound treatment in AML cells co-cultured with BMSCs leads to a dose-dependent decrease in the expression and/or phosphorylation of key proteins in the CXCR4/SDF-1α pathway and downstream targets.
Table 3: Qualitative Changes in Protein Expression/Phosphorylation after this compound Treatment
| Protein | Change with this compound Treatment |
| CXCR4 | Decreased |
| SDF-1α | Decreased |
| p-AKT | Decreased |
| p-mTOR | Decreased |
| VLA-4 | Decreased |
| VCAM-1 | Decreased |
| LFA-1 | Decreased |
| FLT3 | Increased |
| NPM-1 | Increased |
| c/EBPα | Decreased |
Experimental Protocols
Cell Culture and Co-culture with BMSCs
This protocol describes the culture of AML cell lines (MV-4-11, U937) and their co-culture with human bone marrow stromal cells (BMSCs).
Materials:
-
Human AML cell lines (MV-4-11, U937)
-
Human primary BMSCs
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Culture flasks, plates, and dishes
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture MV-4-11 and U937 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[2]
-
Culture primary BMSCs in RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain all cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells according to their growth rates to maintain them in the logarithmic growth phase for experiments.
-
For co-culture experiments, seed BMSCs onto treated glass slides or the bottom of a culture plate.
-
Once the BMSCs have adhered, add the AML cell suspension (e.g., 2x10⁵ cells/well in a 96-well plate) to the same culture vessel.[1]
-
Allow the co-culture to stabilize for a designated period before initiating treatment.
This compound Treatment
Materials:
-
This compound stock solution
-
DMSO (vehicle control)
-
Co-cultured AML cells and BMSCs
Protocol:
-
Prepare stock solutions of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in the culture medium to achieve the desired final concentrations (e.g., 5 mg/ml, 10 mg/ml, 20 mg/ml).[1]
-
Add the this compound-containing medium to the co-cultured cells.
-
For the vehicle control group, add an equivalent volume of DMSO-containing medium.
-
Incubate the treated cells for the desired time period (e.g., 48 hours) before proceeding with analysis.[1]
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol details the procedure for quantifying apoptosis using an Annexin V and Propidium Iodide (PI) assay.
Materials:
-
Annexin V-FITC/APC Apoptosis Detection Kit with PI
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
After the 48-hour this compound treatment, collect the AML cells from the co-culture system. Since AML cells are suspension cells, they can be gently pipetted out.
-
Centrifuge the cell suspension at approximately 300-400 x g for 5 minutes.
-
Discard the supernatant and wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[3]
-
Transfer 100 µL of the cell suspension (containing ~1 x 10⁵ cells) to a flow cytometry tube.[4]
-
Add 5 µL of Annexin V-fluorochrome conjugate to the cell suspension.[3]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[3]
-
Analyze the samples on a flow cytometer within one hour.[3]
Western Blot Analysis
This protocol is for the detection of changes in protein expression and phosphorylation.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for CXCR4, p-AKT, total AKT, p-mTOR, total mTOR, VLA-4, VCAM-1, LFA-1, FLT3, NPM-1, c/EBPα, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Protocol:
-
After treatment, collect the AML cells and wash with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software.
Gene Expression Analysis by RT-qPCR
This protocol is for quantifying changes in mRNA levels of target genes.
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
qPCR primers for target genes (CXCR4, SDF-1α, etc.) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Protocol:
-
Following treatment, isolate total RNA from the AML cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with SYBR Green/TaqMan master mix, cDNA template, and forward and reverse primers for each target gene.
-
Run the qPCR reaction on a real-time PCR system using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the results using the 2-ΔΔCq method to determine the relative gene expression levels, normalized to the housekeeping gene.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying this compound's effects on AML cells.
This compound Signaling Pathway in AML
Caption: this compound's mechanism of action in AML cells within the BMSC microenvironment.
References
- 1. This compound depresses acute myeloid leukemia cells protected by breaking bone marrow stromal cells via CXCR4/SDF‑1α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reciprocal Interactions of Leukemic Cells with Bone Marrow Stromal Cells Promote Enrichment of Leukemic Stell Cell Compartments in Response to Curcumin and Daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Studying Cimigenol's In Vivo Effects Using Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and proposed animal models for investigating the in vivo anti-tumor, anti-inflammatory, and hepatoprotective effects of Cimigenol. Detailed experimental protocols and data presentation guidelines are included to facilitate study design and execution.
Anti-Tumor Effects of this compound
This compound and its derivatives have demonstrated significant potential as anti-tumor agents. The two-stage mouse skin carcinogenesis model is a well-established method for evaluating the anti-tumor promoting activity of compounds.
Animal Model: Two-Stage Mouse Skin Carcinogenesis
This model involves the initiation of tumors with a single application of a carcinogen, followed by repeated applications of a tumor promoter to induce papilloma formation.[1][2]
-
Animal Strain: ICR (Institute of Cancer Research) mice are a suitable strain for this model.[3]
-
Initiator: 7,12-Dimethylbenz[a]anthracene (DMBA) is a commonly used chemical initiator.
-
Promoter: 12-O-Tetradecanoylphorbol-13-acetate (TPA) is a potent tumor promoter.
Quantitative Data
| Compound | Animal Model | Key Findings | Reference |
| This compound-3,15-dione | Two-stage mouse skin carcinogenesis (DMBA/TPA) | Reduced the number of papillomas per mouse to 48% of the control group at 20 weeks. | [3] |
| This compound | Two-stage mouse skin carcinogenesis (DMBA/TPA) | Exhibited significant inhibitory effects on mouse skin tumor promotion. | [2] |
Experimental Protocol: Two-Stage Mouse Skin Carcinogenesis
Materials:
-
Female ICR mice (6-8 weeks old)
-
7,12-Dimethylbenz[a]anthracene (DMBA) solution in acetone
-
12-O-Tetradecanoylphorbol-13-acetate (TPA) solution in acetone
-
This compound solution in a suitable vehicle (e.g., acetone)
-
Calipers for tumor measurement
Procedure:
-
Acclimatization: Acclimatize mice to laboratory conditions for at least one week before the experiment. Shave the dorsal skin of the mice 2 days before initiation.
-
Initiation: Apply a single topical dose of DMBA (e.g., 100 nmol in 0.2 mL acetone) to the shaved dorsal skin of each mouse.
-
Promotion: One week after initiation, begin the promotion phase. Apply TPA (e.g., 5 nmol in 0.2 mL acetone) topically to the same area twice a week.
-
Treatment: Apply this compound (at various desired concentrations) topically to the initiated skin area 30 minutes before each TPA application. The control group should receive the vehicle only.
-
Observation: Monitor the mice weekly for the appearance and number of papillomas for at least 20 weeks. Record the number of mice with tumors (tumor incidence) and the average number of tumors per mouse (tumor multiplicity).
-
Data Analysis: Calculate the percentage inhibition of tumor incidence and multiplicity for the this compound-treated groups compared to the control group.
Experimental Workflow
Caption: Two-stage mouse skin carcinogenesis workflow.
Proposed Models for Anti-Inflammatory Effects of this compound
Animal Model: Carrageenan-Induced Paw Edema
This model is widely used to assess acute inflammation. Injection of carrageenan into the paw induces a biphasic edema, with the initial phase mediated by histamine (B1213489) and serotonin, and the later phase maintained by prostaglandins (B1171923) and other inflammatory mediators.
Experimental Protocol: Carrageenan-Induced Paw Edema
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
1% Carrageenan solution in sterile saline
-
This compound (various doses)
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Groups: Divide animals into groups: Vehicle control, this compound (multiple dose levels), and Positive control.
-
Drug Administration: Administer this compound or the positive control orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) (Vt).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vt - V0)control - (Vt - V0)treated] / (Vt - V0)control * 100
Animal Model: Acetic Acid-Induced Writhing Test
This model is used to evaluate peripheral analgesic and anti-inflammatory activity. Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response, which is a sign of visceral pain.
Experimental Protocol: Acetic Acid-Induced Writhing Test
Materials:
-
Swiss albino mice (20-25 g)
-
0.6% Acetic acid solution
-
This compound (various doses)
-
Positive control (e.g., Aspirin)
Procedure:
-
Animal Groups: Divide animals into groups: Vehicle control, this compound (multiple dose levels), and Positive control.
-
Drug Administration: Administer this compound or the positive control orally or intraperitoneally 30 minutes before acetic acid injection. The control group receives the vehicle.
-
Induction of Writhing: Inject 0.1 mL/10g body weight of 0.6% acetic acid solution intraperitoneally.
-
Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group using the formula: % Inhibition = [(Mean writhes in control) - (Mean writhes in treated)] / (Mean writhes in control) * 100
Proposed Model for Hepatoprotective Effects of this compound
To investigate the potential hepatoprotective properties of this compound, the carbon tetrachloride (CCl₄)-induced hepatotoxicity model is a widely accepted and relevant choice.
Animal Model: Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity
CCl₄ is a potent hepatotoxin that, upon administration, is metabolized in the liver to form highly reactive free radicals. These radicals initiate lipid peroxidation and cause damage to liver cells, leading to a significant increase in serum liver enzyme levels.
Experimental Protocol: CCl₄-Induced Hepatotoxicity
Materials:
-
Wistar rats (150-200 g)
-
Carbon tetrachloride (CCl₄)
-
Vehicle for CCl₄ (e.g., olive oil or liquid paraffin)
-
This compound (various doses)
-
Positive control (e.g., Silymarin)
-
Kits for measuring serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin (B190676).
Procedure:
-
Animal Groups: Divide animals into groups: Normal control (vehicle only), Toxic control (CCl₄), this compound (multiple dose levels) + CCl₄, and Positive control + CCl₄.
-
Pre-treatment: Administer this compound or the positive control orally daily for a specified period (e.g., 7-14 days). The normal and toxic control groups receive the vehicle.
-
Induction of Hepatotoxicity: On the last day of pre-treatment, administer a single dose of CCl₄ (e.g., 1-2 mL/kg, diluted in vehicle) intraperitoneally or orally to all groups except the normal control.
-
Sample Collection: After 24-48 hours of CCl₄ administration, collect blood samples via retro-orbital puncture or cardiac puncture under anesthesia. Euthanize the animals and collect liver tissue for histopathological examination.
-
Biochemical Analysis: Centrifuge the blood samples to separate the serum. Analyze the serum for ALT, AST, ALP, and total bilirubin levels.
-
Histopathology: Fix a portion of the liver in 10% formalin, process, and stain with hematoxylin (B73222) and eosin (B541160) for microscopic examination of liver damage.
-
Data Analysis: Compare the serum enzyme levels of the this compound-treated groups with the toxic control group to determine the percentage of protection. Correlate biochemical findings with histopathological observations.
Potential Signaling Pathways Modulated by this compound
Based on its observed anti-tumor effects and proposed anti-inflammatory activities, this compound may exert its in vivo effects through the modulation of key signaling pathways involved in cell proliferation, survival, and inflammation.
Hypothetical Signaling Pathways
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Caption: Postulated inhibitory effect of this compound on the PI3K/Akt pathway.
References
- 1. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor agents 220. Antitumor-promoting effects of this compound and related compounds on Epstein-Barr virus activation and two-stage mouse skin carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer preventive agents. Part 1: chemopreventive potential of this compound, this compound-3,15-dione, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocols for the Synthesis of Bioactive Cimigenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Cimigenol, a cycloartane (B1207475) triterpenoid (B12794562) primarily isolated from plants of the Cimicifuga (Actaea) species, and its derivatives have garnered significant interest in medicinal chemistry due to their potent cytotoxic activities against various cancer cell lines. These compounds often exert their effects by inducing apoptosis through multiple signaling pathways. This document provides detailed protocols for the semi-synthesis of several this compound derivatives, summarizes their biological activities, and illustrates the key signaling pathways involved in their mechanism of action. The provided methodologies and data are intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel anticancer agents.
The semi-synthesis of this compound derivatives often starts from naturally isolated precursors, such as this compound-3-O-β-D-xylopyranoside. Modifications, including acetylation and chlorination, at specific positions on the this compound scaffold have been shown to significantly influence their cytotoxic potency. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more effective analogues.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of selected semi-synthesized this compound derivatives against the MCF-7 human breast cancer cell line and its resistant subline, R-MCF7.
| Compound | Derivative Type | Position of Modification | IC50 (µM) on MCF-7[1] | IC50 (µM) on R-MCF7[1] |
| This compound-3-O-β-D-xylopyranoside (Parent Compound) | - | - | > 100 | > 100 |
| 25-O-acetylthis compound-3-O-β-D-xylopyranoside | Acetylated | C-25 | 15.3 | 18.2 |
| 25-chlorodeoxythis compound-3-O-β-D-xylopyranoside | Chlorinated | C-25 | 10.2 | 12.5 |
| 25-O-acetylthis compound-3-O-α-L-arabinopyranoside | Acetylated | C-25 | 20.1 | 25.4 |
| 23-O-acetylthis compound-3-O-β-D-xylopyranoside | Acetylated | C-23 | 12.8 | 15.5 |
Experimental Protocols
Protocol 1: Semi-synthesis of 25-O-acetylthis compound-3-O-β-D-xylopyranoside
Objective: To introduce an acetyl group at the C-25 position of the this compound scaffold to enhance cytotoxic activity.
Materials:
-
This compound-3-O-β-D-xylopyranoside
-
Acetic anhydride (B1165640)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Dissolve this compound-3-O-β-D-xylopyranoside (1 equivalent) in a minimal amount of pyridine and cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.5 equivalents) to the solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate (B1210297) to afford the desired 25-O-acetylthis compound-3-O-β-D-xylopyranoside.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Semi-synthesis of 25-chlorodeoxythis compound-3-O-β-D-xylopyranoside
Objective: To replace the hydroxyl group at the C-25 position with a chlorine atom to investigate the effect of halogenation on cytotoxicity.
Materials:
-
This compound-3-O-β-D-xylopyranoside
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Dry dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound-3-O-β-D-xylopyranoside (1 equivalent) in dry dichloromethane and a small amount of pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C and slowly add thionyl chloride (2 equivalents) dropwise with vigorous stirring.
-
Allow the reaction to proceed at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system to yield 25-chlorodeoxythis compound-3-O-β-D-xylopyranoside.
-
Confirm the structure and purity of the product using spectroscopic methods (NMR, MS).
Signaling Pathways and Mechanisms of Action
This compound derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways. The diagrams below illustrate two of the key pathways implicated in their cytotoxic effects.
Caption: Workflow for Semi-synthesis and Activity.
The cytotoxic effects of these derivatives are often mediated by the induction of apoptosis. Studies have shown that these compounds can activate the p53 tumor suppressor protein, leading to the upregulation of the pro-apoptotic protein Bax.[1] This, in turn, disrupts the mitochondrial membrane potential, triggering the caspase cascade and ultimately leading to programmed cell death.
Caption: p53-Dependent Apoptosis Pathway.
Furthermore, some novel cycloartane triterpenoids have been found to induce mitochondrial apoptosis by inhibiting the Raf/MEK/ERK signaling pathway and Akt phosphorylation in human breast cancer cells.[2] This indicates that this compound derivatives may have multiple intracellular targets, making them promising candidates for further investigation as multi-targeting anticancer agents.
Caption: Raf/MEK/ERK and Akt Pathway Inhibition.
References
- 1. Cycloartane triterpenoids from Cimicifuga yunnanensis induce apoptosis of breast cancer cells (MCF7) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel cycloartane triterpenoid from Cimicifuga foetida (Sheng ma) induces mitochondrial apoptosis via inhibiting Raf/MEK/ERK pathway and Akt phosphorylation in human breast carcinoma MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cimigenol in Multiple Myeloma Research: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimigenol, a cycloartane (B1207475) triterpenoid, has emerged as a compound of interest in cancer research. This document provides a comprehensive overview of the current understanding and experimental application of this compound in the context of multiple myeloma (MM), a malignancy of plasma cells. While research is ongoing, initial studies suggest that this compound and related compounds exhibit cytotoxic effects against multiple myeloma cell lines. This document outlines the potential mechanisms of action, provides detailed experimental protocols based on available literature, and summarizes key quantitative data to facilitate further investigation into this compound as a potential therapeutic agent for multiple myeloma.
Mechanism of Action and Signaling Pathways
This compound's anti-cancer activity is thought to be mediated through the modulation of key signaling pathways that are critical for the proliferation, survival, and migration of cancer cells. While direct evidence in multiple myeloma is still being established, research in other hematological malignancies, such as acute myeloid leukemia (AML), provides a strong basis for its potential mechanisms in MM. The primary putative target is the CXCR4/SDF-1α signaling axis , which plays a crucial role in the homing and retention of myeloma cells within the bone marrow microenvironment.[1][2] Additionally, the NF-κB and JAK/STAT pathways, known to be constitutively active and critical for the survival of multiple myeloma cells, are potential targets of this compound's action.[3][4][5]
CXCR4/SDF-1α Signaling Pathway
The interaction between the chemokine receptor CXCR4 and its ligand, stromal cell-derived factor-1α (SDF-1α), is pivotal for the trafficking and engraftment of multiple myeloma cells in the bone marrow.[1][2] Disruption of this axis can mobilize myeloma cells, making them more susceptible to therapeutic agents. Studies on this compound in AML have shown that it can downregulate the expression of CXCR4 and SDF-1α, thereby inhibiting downstream signaling through mTOR and AKT.[6][7] This suggests a similar mechanism may be at play in multiple myeloma.
NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of multiple myeloma.[3][4][8] It promotes the expression of anti-apoptotic proteins and cytokines that support tumor growth. While direct studies are pending, many natural compounds with structures similar to this compound are known to inhibit the NF-κB pathway.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is another critical signaling cascade that is frequently activated in multiple myeloma, often downstream of cytokine receptors like IL-6R.[5][9][10] This pathway is essential for the proliferation and survival of myeloma cells. The potential for this compound to modulate this pathway warrants investigation.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound-type triterpenoids on multiple myeloma cell lines. It is important to note that specific data for pure this compound is limited, and the presented data is based on studies of related compounds.
| Cell Line | Compound Type | Assay | Incubation Time (h) | EC50 (µM) | Reference |
| NCI-H929 | This compound-type triterpenoid | Cell Viability | 24 | >20 | [11] |
| OPM-2 | This compound-type triterpenoid | Cell Viability | 24 | >20 | [11] |
| U266 | This compound-type triterpenoid | Cell Viability | 24 | >20 | [11] |
| Cell Line | Treatment | Incubation Time (h) | Assay | Result | Reference |
| MV-4-11 (AML) | This compound (5, 10, 20 mg/ml) | 48 | Apoptosis (Flow Cytometry) | Dose-dependent increase in apoptosis rate.[7] | [7] |
| U937 (AML) | This compound (5, 10, 20 mg/ml) | 48 | Apoptosis (Flow Cytometry) | Dose-dependent increase in apoptosis rate.[7] | [7] |
Experimental Protocols
The following protocols are adapted from methodologies used in studies on this compound and related compounds in hematological malignancies and can be applied to multiple myeloma research.
Cell Viability Assay (MTT or XTT Assay)
This protocol is to determine the cytotoxic effect of this compound on multiple myeloma cell lines.
Workflow:
Methodology:
-
Cell Seeding: Seed multiple myeloma cell lines (e.g., NCI-H929, OPM-2, U266) in 96-well plates at a density of 1 x 104 cells/well in 100 µL of complete RPMI-1640 medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) in triplicate.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: Add 20 µL of MTT (5 mg/mL) or XTT solution to each well and incubate for 4 hours at 37°C.
-
Absorbance Measurement: If using MTT, add 150 µL of DMSO to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader. For XTT, measure the absorbance directly at 450 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using appropriate software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is to quantify the percentage of apoptotic cells following this compound treatment.[12][13][14][15]
Workflow:
Methodology:
-
Cell Treatment: Seed multiple myeloma cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation, and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells to quantify the percentage of apoptosis.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is to investigate the effect of this compound on the protein expression levels in the CXCR4/SDF-1α, NF-κB, and JAK/STAT pathways.
Workflow:
Methodology:
-
Cell Treatment and Lysis: Treat multiple myeloma cells with this compound for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., CXCR4, p-AKT, p-mTOR, p-IκBα, p-STAT3, and their total forms) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Conclusion and Future Directions
The preliminary evidence suggests that this compound and its derivatives hold promise as potential therapeutic agents for multiple myeloma. Their cytotoxic activity against multiple myeloma cell lines and the putative mechanisms of action involving key survival and migration pathways warrant further in-depth investigation. Future research should focus on:
-
Determining the precise IC50 values of pure this compound in a broader panel of multiple myeloma cell lines.
-
Conducting detailed dose-response and time-course studies to quantify the induction of apoptosis.
-
Elucidating the direct effects of this compound on the NF-κB and JAK/STAT signaling pathways in multiple myeloma cells.
-
Validating the in vitro findings in in vivo preclinical models of multiple myeloma.
The application notes and protocols provided herein offer a foundational framework for researchers to systematically explore the therapeutic potential of this compound in multiple myeloma.
References
- 1. mdpi.com [mdpi.com]
- 2. Role and Therapeutic Targeting of SDF-1α/CXCR4 Axis in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of NF-κB Signaling in the Interplay between Multiple Myeloma and Mesenchymal Stromal Cells [mdpi.com]
- 4. The NF-κB Activating Pathways in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound depresses acute myeloid leukemia cells protected by breaking bone marrow stromal cells via CXCR4/SDF‑1α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound depresses acute myeloid leukemia cells protected by breaking bone marrow stromal cells via CXCR4/SDF‑1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Classical and/or alternative NF-κB pathway activation in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The JAK-STAT pathway regulates CD38 on myeloma cells in the bone marrow microenvironment: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Prognostic significance of apoptotic index in multiple myeloma patients treated by conventional therapy and novel agents, thalidomide and bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Cimigenol using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative analysis of Cimigenol, a pharmacologically significant triterpenoid (B12794562) aglycone found in plants of the Actaea genus (formerly Cimicifuga), such as Black Cohosh (Actaea racemosa). The protocol outlines sample preparation from botanical materials, including an acid hydrolysis step to convert native glycosides to the this compound aglycone, followed by analysis using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. This application note serves as a comprehensive guide for the accurate quantification of this compound in research, quality control, and drug development settings.
Introduction
This compound is a cycloartane (B1207475) triterpenoid with the molecular formula C₃₀H₄₈O₅ and a molecular weight of 488.70 g/mol .[1][2] It is a key aglycone of various glycosides present in the rhizomes of Actaea racemosa, a medicinal plant widely used in dietary supplements for the management of menopausal symptoms.[3] The accurate quantification of this compound is crucial for the standardization of raw materials and finished products, as well as for pharmacokinetic and pharmacological studies. High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and reproducible method for this purpose.[4][5] This protocol details a validated HPLC method for the analysis of this compound, including sample preparation involving the hydrolysis of its glycosidic forms.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (>98% purity)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade methanol (B129727) (MeOH)
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Formic acid (≥98% purity)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Botanical matrix (e.g., powdered Actaea racemosa rhizome, commercial extract, or finished product)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector is required.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Quaternary or Binary HPLC System |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 30% B to 60% B over 30 min, then increase to 90% B over 10 min, hold for 5 min, return to 30% B and equilibrate for 10 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 203 nm[7] |
| Injection Volume | 10 µL[7] |
Note: The gradient program is a starting point based on methods for related triterpenes and should be optimized for the specific column and system used.
Figure 1. Experimental workflow for this compound analysis.
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation Protocol
This protocol includes an acid hydrolysis step to ensure that this compound present in glycosidic forms is converted to the free aglycone for quantification.
-
Extraction:
-
Accurately weigh approximately 1.0 g of powdered plant material or the equivalent amount of a commercial product.
-
Add 20 mL of 70% aqueous methanol.
-
Sonicate in a water bath for 30 minutes.
-
Centrifuge the mixture at 3000 rpm for 10 minutes and collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
-
-
Acid Hydrolysis:
-
Neutralization and Final Preparation:
-
Neutralize the hydrolyzed sample with a NaOH solution to approximately pH 7.
-
Evaporate the methanol under reduced pressure.
-
Extract the aqueous residue three times with an equal volume of ethyl acetate (B1210297).
-
Combine the ethyl acetate fractions and evaporate to dryness.
-
Reconstitute the dried residue in a known volume (e.g., 5 mL) of methanol.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.[3][6]
-
Method Validation
The described HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[5][10] Key validation parameters are summarized below. The provided data are representative of a fully validated method.
System Suitability
System suitability tests are performed to ensure the chromatographic system is operating correctly. A standard solution is injected multiple times, and parameters like retention time, peak area, tailing factor, and theoretical plates are evaluated.
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Retention Time RSD | ≤ 2.0% |
| Peak Area RSD | ≤ 2.0% |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
Linearity, LOD, and LOQ
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The Limit of Detection (LOD) is the lowest amount of analyte that can be detected, while the Limit of Quantitation (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[6][11]
Figure 2. Relationship of Linearity, LOD, and LOQ.
Table 3: Linearity, LOD, and LOQ for this compound Analysis
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.2 µg/mL (Calculated as 3.3 * σ/S) |
| Limit of Quantitation (LOQ) | ~0.7 µg/mL (Calculated as 10 * σ/S) |
(Where σ = standard deviation of the response, S = slope of the calibration curve)
Accuracy and Precision
Accuracy is determined by recovery studies, spiking a blank matrix with known concentrations of the analyte. Precision is assessed as repeatability (intra-day) and intermediate precision (inter-day) and is expressed as the Relative Standard Deviation (%RSD).
Table 4: Accuracy and Precision Data
| QC Level | Spiked Conc. (µg/mL) | Recovery (%) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| Low | 5 | 98 - 102 | < 2.0% | < 3.0% |
| Mid | 50 | 98 - 102 | < 2.0% | < 3.0% |
| High | 90 | 98 - 102 | < 2.0% | < 3.0% |
Data Analysis and Calculations
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Inject the prepared sample solution into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the concentration of this compound in the sample solution using the regression equation from the calibration curve.
-
Determine the final amount of this compound in the original material using the following formula:
This compound (mg/g) = (C × V × DF) / W
Where:
-
C = Concentration from calibration curve (mg/mL)
-
V = Final volume of the reconstituted sample (mL)
-
DF = Dilution factor (if any)
-
W = Initial weight of the sample material (g)
-
Conclusion
The protocol described provides a reliable and robust RP-HPLC method for the quantitative determination of this compound in botanical materials. The inclusion of a validated acid hydrolysis step allows for the measurement of total this compound content by converting its naturally occurring glycosides into the aglycone form. This application note is intended to guide researchers in implementing an accurate analytical method for quality control and research purposes involving this compound.
References
- 1. Actaea racemosa (root and rhizome) - AHPA Botanical Identity References Compendium [botanicalauthentication.org]
- 2. longdom.org [longdom.org]
- 3. sartorius.com [sartorius.com]
- 4. Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of retention loss when C8 and C18 HPLC columns are used with highly aqueous mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. Evaluation of the Botanical Authenticity and Phytochemical Profile of Black Cohosh Products by High-Performance Liquid Chromatography with Selected Ion Monitoring Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Limit of Detection (LOD) and Limit of Quantitation (LOQ) in Analytical Method Validation by HPLC [pharmaspecialists.com]
Application Notes and Protocols for Preclinical Studies of Cimigenol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cimigenol, a triterpenoid (B12794562) compound isolated from the resin of Cimicifuga racemosa, has demonstrated potential as an antitumor-promoting agent.[1] Preclinical studies are essential to elucidate its mechanism of action, evaluate its efficacy, and establish a safety profile before consideration for clinical trials. These application notes provide a comprehensive framework for the experimental design of preclinical studies for this compound, focusing on its antitumor-promoting effects. Detailed protocols for key in vitro and in vivo assays are provided, along with templates for data presentation and visualization of relevant biological pathways.
I. Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for appropriate formulation and interpretation of preclinical data.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₈O₅ | [2] |
| Molecular Weight | 488.70 g/mol | [2] |
| Appearance | Needles | [2] |
| Melting Point | 227.5-228.5 °C | [2] |
| Solubility | Soluble in ethanol (B145695) with gentle warming. | [3] |
| Storage | Store at -20°C. | [3] |
II. In Vitro Studies: Assessing Antitumor-Promoting Activity
In vitro assays are fundamental for determining the direct effects of this compound on cancer cells, including its impact on cell viability, proliferation, apoptosis, and cell cycle progression.
A. Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A431, human squamous cell carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting cell viability against the log of this compound concentration.
| Parameter | Description |
| Cell Line | e.g., A431, HaCaT |
| Seeding Density | cells/well |
| This compound Concentrations | µM |
| Incubation Time | hours |
| IC₅₀ | µM |
B. Cell Proliferation Assay (EdU Incorporation Assay)
This assay directly measures DNA synthesis to assess the antiproliferative effects of this compound.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.
-
EdU Labeling: Two hours before the end of the treatment period, add 10 µM of EdU (5-ethynyl-2'-deoxyuridine) to the culture medium.
-
Cell Fixation and Permeabilization: Wash the cells with PBS, then fix with 3.7% formaldehyde (B43269) for 15 minutes. Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.[5]
-
Click-iT® Reaction: Prepare the Click-iT® reaction cocktail containing a fluorescent azide (B81097) according to the manufacturer's instructions. Incubate the cells with the reaction cocktail for 30 minutes in the dark.
-
Nuclear Staining: Stain the cell nuclei with Hoechst 33342 or DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The percentage of EdU-positive cells (proliferating cells) is determined by dividing the number of green-fluorescent cells by the total number of blue-fluorescent cells.
| Parameter | Description |
| Cell Line | e.g., A431, HaCaT |
| This compound Concentrations | µM |
| EdU Labeling Duration | hours |
| Percentage of EdU-positive cells | % |
C. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Annexin V and PI Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[6]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
| Parameter | Description |
| Cell Line | e.g., A431, HaCaT |
| This compound Concentrations | µM |
| Treatment Duration | hours |
| % Viable Cells | |
| % Early Apoptotic Cells | |
| % Late Apoptotic/Necrotic Cells |
D. Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound as in the apoptosis assay. Harvest the cells by trypsinization.
-
Cell Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise and fix for at least 2 hours at -20°C.[7]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[7]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.
| Parameter | Description |
| Cell Line | e.g., A431, HaCaT |
| This compound Concentrations | µM |
| Treatment Duration | hours |
| % Cells in G0/G1 Phase | |
| % Cells in S Phase | |
| % Cells in G2/M Phase |
III. In Vivo Studies: Two-Stage Mouse Skin Carcinogenesis Model
This model is highly relevant for evaluating the antitumor-promoting activity of this compound in a living organism.[8][9][10]
Protocol:
-
Animal Model: Use a susceptible mouse strain, such as SENCAR or FVB/N, at 6-7 weeks of age.[11]
-
Initiation: Shave the dorsal skin of the mice. One week after shaving, apply a single topical dose of a carcinogen, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), dissolved in acetone.[8][11]
-
Promotion: Two weeks after initiation, begin the promotion phase. Apply a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), topically twice a week for 20-25 weeks.[8][9]
-
This compound Treatment: this compound can be administered topically or systemically. For topical administration, apply this compound dissolved in a suitable vehicle (e.g., acetone) to the shaved area 30-60 minutes before each TPA application.
-
Tumor Monitoring: Monitor the mice weekly for the appearance of papillomas. Record the number and size of tumors for each mouse.
-
Endpoint: The experiment is typically terminated after 20-25 weeks of promotion. Tumors can be harvested for histological analysis to confirm the presence of squamous cell carcinomas.
-
Data Analysis: The primary endpoints are tumor incidence (% of mice with tumors) and tumor multiplicity (average number of tumors per mouse).
| Group | Treatment | Number of Mice | Tumor Incidence (%) | Tumor Multiplicity (tumors/mouse) |
| 1 | Vehicle Control | |||
| 2 | DMBA + TPA | |||
| 3 | DMBA + TPA + this compound (low dose) | |||
| 4 | DMBA + TPA + this compound (high dose) |
IV. Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[9][12]
Experimental Design:
-
Animal Model: Use rats or mice.
-
Dosing: Administer this compound via intravenous (IV) and oral (PO) routes. The IV dose helps determine absolute bioavailability.[9] Use at least three dose levels for the oral route.
-
Sample Collection: Collect blood samples at multiple time points after administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Parameters: Calculate key PK parameters.
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t₁/₂ | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F (%) | Bioavailability |
V. Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are yet to be fully elucidated, the PI3K/Akt and MAPK/ERK pathways are plausible targets given their critical roles in cell proliferation, survival, and tumorigenesis.[13][14][15][16]
A. PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell growth, proliferation, and survival. Its aberrant activation is common in many cancers.
Caption: Potential inhibition of the PI3K/Akt pathway by this compound.
B. MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.
Caption: Potential inhibition of the MAPK/ERK pathway by this compound.
VI. Experimental Workflow
The following diagram illustrates a logical workflow for the preclinical evaluation of this compound.
Caption: Preclinical experimental workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [drugfuture.com]
- 3. raybiotech.com [raybiotech.com]
- 4. Protocol Online: Cell Proliferation Assay [protocol-online.org]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method to Study Skin Cancer: Two-Stage Chemically Induced Carcinogenesis in Mouse Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multi-stage chemical carcinogenesis in mouse skin: fundamentals and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MiTO [mito.dkfz.de]
- 12. This compound xyloside | C35H56O9 | CID 16088242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MAPK/ERK pathway inhibition is a promising treatment target for adrenocortical tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Strategies for the Identification of Cimigenol Metabolites Using UPLC-QTOF-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cimigenol is a cycloartane (B1207475) triterpenoid (B12794562) originally isolated from plants of the Cimicifuga species (black cohosh).[1][2] These extracts are widely used in herbal medicine, and purified compounds like this compound are of significant interest for their potential therapeutic properties, including anti-cancer activities.[2][3] Understanding the biotransformation of this compound is a critical component of drug development, as its metabolites can significantly influence its pharmacokinetic profile, efficacy, and potential toxicity. The primary goal of metabolite identification is to elucidate the chemical structures of compounds formed through metabolic processes in the body.[4][5]
This application note details a robust analytical workflow for the identification and characterization of this compound metabolites from biological matrices, such as plasma or liver microsome incubations. The described methodology leverages the high resolution, sensitivity, and mass accuracy of Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS), a powerful technique for analyzing complex mixtures and identifying unknown compounds like drug metabolites.[6][7]
Analytical Challenges
The analysis of this compound and its metabolites presents several challenges:
-
Structural Complexity: As a complex triterpenoid, this compound can undergo numerous Phase I (e.g., oxidation, hydroxylation) and Phase II (e.g., glucuronidation, sulfation) metabolic reactions, leading to a wide variety of structurally similar metabolites.[8]
-
Low Concentrations: Metabolites are often present at very low concentrations in complex biological matrices.
-
Isomeric Metabolites: Distinguishing between isomers (compounds with the same molecular formula but different structures) requires high-resolution chromatographic separation and detailed MS/MS fragmentation analysis.[4]
Protocols
Protocol 1: Sample Preparation from Human Plasma
This protocol describes the extraction of this compound and its metabolites from human plasma via protein precipitation, a common and effective method for removing high-abundance proteins that can interfere with LC-MS analysis.[9][10]
Materials:
-
Acetonitrile (ACN), LC-MS grade.
-
Methanol (MeOH), LC-MS grade.
-
Water with 0.1% formic acid, LC-MS grade.
-
Microcentrifuge tubes (1.5 mL).
-
Refrigerated centrifuge.
-
Nitrogen evaporator or vacuum concentrator.
Procedure:
-
Thaw frozen plasma samples on ice to prevent degradation.[11]
-
In a 1.5 mL microcentrifuge tube, add 400 µL of ice-cold protein precipitation solvent (Acetonitrile/Methanol, 1:1 v/v) to 100 µL of the plasma sample.[13]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[12]
-
Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble debris.
-
Transfer the final supernatant to an LC-MS autosampler vial for analysis.
Protocol 2: UPLC-QTOF-MS/MS Analysis
This protocol outlines the instrumental conditions for the separation and detection of this compound and its metabolites.
Instrumentation:
-
UPLC System with a binary solvent manager and sample manager.
-
QTOF Mass Spectrometer equipped with an Electrospray Ionization (ESI) source.
UPLC Conditions:
| Parameter | Value |
|---|---|
| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
| Gradient Elution | 5% B to 95% B over 10 min; hold at 95% B for 2 min; return to 5% B and equilibrate for 3 min |
QTOF-MS/MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive and Negative |
| Capillary Voltage | 3.0 kV (+) / 2.5 kV (-) |
| Sampling Cone | 40 V |
| Source Temperature | 120°C |
| Desolvation Temp. | 450°C |
| Desolvation Gas | Nitrogen, 800 L/hr |
| Acquisition Mode | MSE (Low and high collision energy scans) |
| Scan Range | 50 - 1200 m/z |
| Low Collision Energy | 6 eV |
| High Collision Energy Ramp | 20 - 45 eV |
Data Presentation and Metabolite Identification
Metabolite identification is a multi-step process involving the analysis of high-resolution mass spectrometry data. Putative metabolites are identified by comparing samples incubated with this compound against control samples (blanks). The process involves searching for expected mass shifts corresponding to common biotransformation reactions.[8][14]
Example Data for Putative this compound Metabolites (Positive Ion Mode): this compound (C₃₀H₄₈O₅) Exact Mass: 488.3502[1]
| Putative Metabolite ID | Retention Time (min) | Observed [M+H]⁺ (m/z) | Mass Error (ppm) | Proposed Biotransformation |
| M1 | 5.8 | 505.3451 | -1.8 | +O (Hydroxylation) |
| M2 | 5.5 | 503.3294 | -2.1 | -2H (Dehydrogenation) |
| M3 | 4.9 | 665.3875 | -1.2 | +Glucuronic Acid |
| M4 | 6.2 | 521.3400 | -1.5 | +2O - 2H (Dihydroxylation) |
| M5 | 4.7 | 569.3241 | -2.5 | +Sulfur Trioxide (Sulfation) |
Visualizations
Experimental Workflow
The overall workflow for identifying this compound metabolites is a systematic process from sample collection to data interpretation.
Caption: Experimental workflow for this compound metabolite identification.
Potential Metabolic Pathways of this compound
This compound, like many xenobiotics, is expected to undergo Phase I and Phase II metabolism to increase its polarity and facilitate excretion.[15][16]
Caption: Potential Phase I and Phase II metabolic pathways of this compound.
References
- 1. This compound | C30H48O5 | CID 16020000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3779-59-7 [chemicalbook.com]
- 3. Metabolic switch induced by Cimicifuga racemosa extract prevents mitochondrial damage and oxidative cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical tools and approaches for metabolite identification in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UPLC/Q-TOF MS-Based Metabolomics and qRT-PCR in Enzyme Gene Screening with Key Role in Triterpenoid Saponin Biosynthesis of Polygala tenuifolia | PLOS One [journals.plos.org]
- 7. [UPLC-Q-TOF-MS/MS qualitative analysis and HPLC determination of triterpenoids in Ganoderma lucidum spores] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) DOI:10.1039/D0AN01319F [pubs.rsc.org]
- 11. Serum/Plasma Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 12. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Biotransformation and bioactivation reactions of alicyclic amines in drug molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolic pathway - Wikipedia [en.wikipedia.org]
- 16. A general overview of the major metabolic pathways [homepage.ufp.pt]
Application Notes and Protocols for Studying the In Vitro Anti-Inflammatory Effects of Cimigenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimigenol, a cycloartane (B1207475) triterpenoid (B12794562) sapogenin, is a natural compound found in plants of the Cimicifuga species. These plants have a history of use in traditional medicine for treating inflammatory conditions. This document provides detailed application notes and standardized protocols for investigating the anti-inflammatory properties of this compound in vitro. The methodologies outlined are based on established cell-based assays commonly used in inflammation research and can be adapted for high-throughput screening and detailed mechanistic studies.
While direct and extensive research on this compound's in vitro anti-inflammatory effects is emerging, studies on related compounds from Cimicifuga, such as cimifugin (B1198916), have demonstrated significant anti-inflammatory potential by modulating key signaling pathways. For instance, cimifugin has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in RAW264.7 macrophages by suppressing the NF-κB and MAPK signaling pathways[1][2]. These pathways are critical regulators of the inflammatory process, controlling the expression of numerous pro-inflammatory mediators. Therefore, investigating this compound's effects on these pathways is a logical starting point.
These protocols will primarily focus on two well-established cell lines: murine macrophages (RAW264.7) and human keratinocytes (HaCaT), which represent cell types critically involved in inflammatory responses in various tissues.
Data Presentation: Summary of Expected Quantitative Data
The following table summarizes the types of quantitative data that can be generated when studying the anti-inflammatory effects of this compound, using findings for the related compound cimifugin as an illustrative example.
| Cell Line | Inflammatory Stimulus | Compound | Concentration(s) | Measured Parameter | Result | Reference |
| RAW264.7 | LPS | Cimifugin | 25, 50, 100 mg/L | IL-6 release | Dose-dependent decrease (less than 20% of LPS group at all concentrations) | [1] |
| RAW264.7 | LPS | Cimifugin | 25, 50, 100 mg/L | IL-1β release | Dose-dependent decrease (less than 20% of LPS group at all concentrations) | [1] |
| RAW264.7 | LPS | Cimifugin | 25, 50, 100 mg/L | TNF-α release | Decrease (reduced to 60% of LPS group at 100 mg/L) | [1] |
| RAW264.7 | LPS | Cimifugin | 50, 100 mg/L | P-p65 expression | Reduced expression compared to LPS group | [1] |
| RAW264.7 | LPS | Cimifugin | 50, 100 mg/L | P-IκBα expression | Reduced expression compared to LPS group | [1] |
| RAW264.7 | LPS | Cimifugin | 50, 100 mg/L | P-ERK1/2 expression | Reduced expression compared to LPS group | [1] |
| RAW264.7 | LPS | Cimifugin | 50, 100 mg/L | P-p38 expression | Reduced expression compared to LPS group | [1] |
Key Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Pro-inflammatory Cytokine Production in RAW264.7 Macrophages
Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in LPS-stimulated RAW264.7 macrophages.
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
-
Cell counting kit (e.g., CCK-8) or MTT assay kit
Procedure:
-
Cell Culture:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Viability Assay:
-
Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Use DMSO as a vehicle control.
-
Assess cell viability using a CCK-8 or MTT assay according to the manufacturer's instructions to determine non-toxic concentrations of this compound.
-
-
This compound Treatment and LPS Stimulation:
-
Seed RAW264.7 cells in a 96-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group (no this compound, no LPS) and an LPS-only control group.
-
-
Cytokine Measurement by ELISA:
-
After the 24-hour incubation, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits, following the manufacturer's protocols.
-
Protocol 2: Investigation of this compound's Effect on NF-κB and MAPK Signaling Pathways in HaCaT Keratinocytes
Objective: To determine if this compound inhibits the activation of the NF-κB and MAPK signaling pathways in human keratinocytes stimulated with pro-inflammatory cytokines.
Materials:
-
HaCaT human keratinocyte cell line
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
Human recombinant Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ)
-
This compound
-
DMSO
-
PBS
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
Primary antibodies against phospho-p65, phospho-IκBα, phospho-ERK1/2, phospho-p38, and their total protein counterparts.
-
Secondary antibodies (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Cell Culture:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
-
Cell Viability Assay:
-
Perform a cell viability assay as described in Protocol 1 to determine non-toxic concentrations of this compound for HaCaT cells.
-
-
Treatment and Stimulation:
-
Seed HaCaT cells in 6-well plates and grow them to 70-80% confluency.
-
Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.
-
Stimulate the cells with a combination of TNF-α (e.g., 10 ng/mL) and IFN-γ (e.g., 10 ng/mL) for a short duration (e.g., 15-60 minutes) to observe phosphorylation events.[3][4]
-
-
Western Blot Analysis:
-
After stimulation, wash the cells with ice-cold PBS and lyse them with cell lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate it with primary antibodies against the phosphorylated and total forms of p65, IκBα, ERK1/2, and p38 overnight at 4°C.
-
Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
-
Visualizations
Signaling Pathway Diagrams
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Experimental Workflow Diagram
Caption: General workflow for in vitro anti-inflammatory studies of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Cimigenol Solubility for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and using cimigenol in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on available data for related compounds, ethanol (B145695) is a recommended starting solvent. A derivative, this compound-3-O-alpha-L-arabinoside, is soluble in ethanol at ≥25.45 mg/mL with gentle warming[1]. Dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) are also common solvents for poorly water-soluble compounds and can be tested.[2][3][4][5] Due to the low water solubility of triterpenoids in general, aqueous solutions are not recommended for primary stock solutions[6].
Q2: What is the maximum concentration of solvent my cells can tolerate?
A2: The tolerance to solvents like DMSO, ethanol, and methanol is cell-line dependent. It is crucial to perform a vehicle control experiment to determine the maximum solvent concentration your specific cells can tolerate without affecting viability or experimental readouts. Generally, the final concentration of DMSO in cell culture media should be kept below 0.5%, and ideally below 0.1%, to avoid cytotoxic effects.[6][7][8] Ethanol and methanol may be tolerated at slightly higher concentrations, but this must be empirically determined for your cell line.[9]
Q3: My this compound is not dissolving completely. What can I do?
A3: If you are encountering solubility issues, you can try the following troubleshooting steps:
-
Vortexing: Agitate the solution vigorously for 2-5 minutes.
-
Gentle Warming: Place the vial in a water bath set to 37°C for 10-15 minutes. Avoid excessive heat, as it may degrade the compound.[10]
-
Sonication: Use a bath sonicator for 15-30 minutes to break up compound aggregates.[10][11]
-
Use of Anhydrous Solvent: DMSO is highly hygroscopic. Use a fresh, sealed bottle of anhydrous DMSO to minimize water contamination, which can reduce the solubility of hydrophobic compounds.[10][11]
Q4: My this compound precipitated after I diluted the stock solution in my cell culture medium. How can I prevent this?
A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. To mitigate this:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% anhydrous DMSO or ethanol at a high concentration (e.g., 10-50 mM).
-
Perform serial dilutions: Instead of a single large dilution, perform serial dilutions of your stock in the solvent first, and then add the final diluted solution to your cell culture medium.
-
Ensure rapid mixing: When adding the compound to the medium, ensure it is mixed quickly and thoroughly to prevent localized high concentrations that can lead to precipitation.
Q5: How should I prepare and store my this compound stock solution?
A5: Prepare a concentrated stock solution (e.g., 100x or 1000x of the final working concentration) in an appropriate solvent like anhydrous DMSO or ethanol.[1][12] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[13] When using the stock, allow the aliquot to come to room temperature before opening to minimize moisture absorption.[13]
Troubleshooting Guides
Guide 1: this compound Fails to Dissolve in the Initial Solvent
This guide provides a systematic workflow to address issues with the initial dissolution of this compound.
Caption: A logical workflow for troubleshooting this compound dissolution issues.
Guide 2: Precipitation of this compound in Cell Culture Medium
This decision tree helps in troubleshooting precipitation when diluting the stock solution into the aqueous cell culture medium.
Caption: Decision tree for addressing this compound precipitation in cell culture.
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | Data not available | - |
| This compound | Ethanol | Data not available | - |
| This compound | Methanol | Data not available | - |
| This compound-3-O-alpha-L-arabinoside | Ethanol | ≥25.45 mg/mL | With gentle warming[1] |
Table 2: Recommended Maximum Solvent Concentrations in Cell Culture
| Solvent | Recommended Max. Concentration | Considerations |
| DMSO | < 0.5% (v/v) | Cytotoxicity is cell-line dependent; ideally keep at <0.1%[6][7][8]. |
| Ethanol | < 1% (v/v) | Effects vary significantly between cell lines[9]. |
| Methanol | < 1% (v/v) | Generally less toxic than ethanol at similar concentrations[9]. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Bring a vial of this compound powder and a sealed container of anhydrous DMSO to room temperature.
-
Weighing: Accurately weigh out the desired amount of this compound powder. For a 1 mL stock solution of 10 mM, you will need to calculate the required mass based on the molecular weight of this compound.
-
Solvent Addition: Using a calibrated micropipette with a sterile, dry tip, add the calculated volume of anhydrous DMSO directly to the vial containing the this compound powder.
-
Dissolution:
-
Cap the vial securely and vortex the solution vigorously for 2-5 minutes.
-
Visually inspect the solution against a light source for any undissolved particles.
-
If particles remain, place the vial in a 37°C water bath for 10-15 minutes.
-
If necessary, sonicate the vial in a bath sonicator for 15-30 minutes.
-
-
Final Inspection and Storage:
-
After the dissolution steps, check the solution again for clarity.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Vehicle Control Experiment for Solvent Cytotoxicity
-
Cell Seeding: Seed your cells in a multi-well plate (e.g., 96-well plate) at the desired density for your main experiment. Allow the cells to adhere overnight.
-
Solvent Dilutions: Prepare a series of dilutions of your chosen solvent (e.g., DMSO, ethanol) in your complete cell culture medium. The concentrations should span the range you intend to use in your experiment, including a concentration higher than your expected final concentration (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1%, 2%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations. Include a "no solvent" control (medium only).
-
Incubation: Incubate the cells for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo assay.
-
Data Analysis: Calculate the percentage of viable cells for each solvent concentration relative to the "no solvent" control. Determine the highest concentration of the solvent that does not significantly reduce cell viability. This will be your maximum tolerable concentration for subsequent experiments.
Signaling Pathway
This compound, as a triterpenoid (B12794562) saponin (B1150181), is suggested to have anti-inflammatory properties. Extracts of Cimicifuga racemosa, a source of this compound, have been shown to attenuate pro-inflammatory signaling in macrophages[14]. A key pathway in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. The diagram below illustrates a plausible mechanism for this compound's anti-inflammatory effects through the inhibition of this pathway.
Caption: Plausible anti-inflammatory signaling pathway of this compound via NF-κB inhibition.
References
- 1. raybiotech.com [raybiotech.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. researchgate.net [researchgate.net]
- 4. gchemglobal.com [gchemglobal.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deciphering triterpenoid saponin biosynthesis by leveraging transcriptome response to methyl jasmonate elicitation in Saponaria vaccaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of ethanol on swelling and release behaviors of Carbopol(®)-based tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Melanoma Cellular Signaling Transduction Pathways Targeted by Polyphenols Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cimifugin Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways [frontiersin.org]
- 14. Cimicifuga racemosa extract Ze 450 shifts macrophage immunometabolism and attenuates pro-inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Cimigenol Stability in Aqueous Solutions: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of cimigenol in aqueous solutions. Researchers frequently encounter challenges with the stability of natural compounds during experimental and formulation development. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and ensure the integrity of your research.
Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during your experiments with this compound in aqueous solutions.
| Question | Answer |
| My this compound solution appears cloudy or has precipitated. What should I do? | This compound, a triterpenoid (B12794562) glycoside, has limited aqueous solubility which can be influenced by temperature and pH. Cloudiness or precipitation may indicate that the concentration exceeds its solubility under the current conditions. Troubleshooting Steps: 1. Verify Solubility: Check the concentration of your solution against known solubility data. You may need to work with a lower concentration. 2. Adjust pH: The pH of the solution can significantly impact the solubility of triterpenoid glycosides. Experiment with different buffered solutions to find the optimal pH for solubility. 3. Temperature Control: Gently warming the solution may help dissolve the precipitate. However, be aware that elevated temperatures can accelerate degradation.[1][2] Determine the optimal temperature that balances solubility and stability. 4. Co-solvents: Consider the use of a co-solvent, such as ethanol (B145695) or DMSO, to increase solubility. However, ensure the co-solvent is compatible with your experimental system and does not interfere with downstream applications. |
| I suspect my this compound has degraded. How can I confirm this? | Degradation can be confirmed by analyzing your solution using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[3][4] Confirmation Steps: 1. HPLC Analysis: Inject your this compound solution into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. 2. Peak Analysis: Compare the chromatogram of your sample to that of a freshly prepared standard solution of this compound. A decrease in the peak area of the main this compound peak and the appearance of new peaks at different retention times are indicative of degradation. 3. Mass Spectrometry (MS): For definitive identification of degradation products, couple your HPLC system to a mass spectrometer (LC-MS).[5][6][7] This will provide molecular weight information for the new peaks, aiding in their structural elucidation. |
| What are the primary factors that cause this compound degradation in aqueous solutions? | The main factors contributing to the degradation of triterpenoid glycosides like this compound in aqueous solutions are pH, temperature, and light exposure.[8] * pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bonds, cleaving the sugar moieties from the triterpenoid backbone.[8] * Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis and oxidation, leading to faster degradation.[1][2] * Light: Exposure to UV or even ambient light can induce photodegradation. It is advisable to protect this compound solutions from light.[8] * Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the triterpenoid structure. |
| How can I prevent or minimize the degradation of this compound in my experiments? | To enhance the stability of your this compound solutions, consider the following preventative measures: 1. pH Control: Prepare your solutions in a buffered system at a pH where this compound exhibits maximum stability. This often tends to be in the slightly acidic to neutral pH range for many glycosides.[8] 2. Temperature Management: Store stock solutions and experimental samples at low temperatures (e.g., 2-8°C or frozen at -20°C). Avoid repeated freeze-thaw cycles. 3. Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[8] 4. Use of Antioxidants: If oxidative degradation is a concern, consider adding a small amount of an antioxidant, such as ascorbic acid, to your solution. 5. Inert Atmosphere: For highly sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. 6. Fresh Preparation: Whenever possible, prepare this compound solutions fresh before use to minimize degradation over time. |
| Are there any known incompatibilities with common excipients? | While specific compatibility data for this compound is limited, general knowledge of triterpenoid saponins (B1172615) suggests potential incompatibilities.[9][10][11] * Strong Oxidizing or Reducing Agents: These can directly react with and degrade the this compound molecule. * Highly Acidic or Basic Excipients: These can alter the pH of the microenvironment, leading to accelerated hydrolysis. * Certain Metal Ions: Some metal ions can catalyze degradation reactions. It is always recommended to perform compatibility studies with your specific formulation excipients. A common approach is to prepare binary mixtures of this compound and each excipient and store them under accelerated stability conditions (e.g., elevated temperature and humidity) to observe any interactions.[9][10] |
Quantitative Stability Data (Representative)
Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following tables provide representative data based on the known behavior of structurally similar triterpenoid glycosides. This data should be used for illustrative purposes and as a starting point for your own stability studies.
Table 1: Effect of pH on the Degradation Rate Constant (k) of a Representative Triterpenoid Glycoside at 40°C
| pH | Buffer System | Apparent First-Order Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| 3.0 | Citrate Buffer | 0.015 | 46.2 |
| 5.0 | Acetate Buffer | 0.008 | 86.6 |
| 7.0 | Phosphate Buffer | 0.025 | 27.7 |
| 9.0 | Borate Buffer | 0.090 | 7.7 |
Table 2: Effect of Temperature on the Degradation Rate Constant (k) of a Representative Triterpenoid Glycoside at pH 7.0
| Temperature (°C) | Apparent First-Order Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| 4 | 0.002 | 346.6 |
| 25 | 0.025 | 27.7 |
| 40 | 0.120 | 5.8 |
| 60 | 0.550 | 1.3 |
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Solution of this compound
This protocol outlines the steps for preparing a stock solution of this compound for experimental use.
Materials:
-
This compound reference standard
-
Deionized water (or appropriate buffer)
-
Volumetric flask
-
Analytical balance
-
Magnetic stirrer and stir bar
-
pH meter (if using a buffer)
Procedure:
-
Accurately weigh the desired amount of this compound reference standard.
-
Transfer the weighed this compound to a volumetric flask.
-
Add a small amount of deionized water or buffer to the flask and swirl to wet the powder.
-
If necessary, use a magnetic stirrer at a low speed to aid in dissolution. Gentle warming may be applied if precipitation is an issue, but do not overheat.
-
Once the this compound is completely dissolved, add deionized water or buffer to the final volume.
-
Mix the solution thoroughly by inverting the flask several times.
-
If using a buffer, verify the final pH of the solution.
-
Store the solution in a tightly sealed, light-protected container at the appropriate temperature (e.g., 2-8°C).
Protocol 2: Forced Degradation Study of this compound in Aqueous Solution
This protocol describes a typical forced degradation study to identify potential degradation products and pathways.
Stress Conditions:
-
Acid Hydrolysis: Incubate a this compound solution in 0.1 M HCl at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Incubate a this compound solution in 0.1 M NaOH at 60°C for a specified time.
-
Oxidative Degradation: Treat a this compound solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat a this compound solution at a high temperature (e.g., 80°C) in the dark.
-
Photodegradation: Expose a this compound solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber).
Procedure:
-
Prepare a stock solution of this compound in deionized water or a suitable buffer.
-
For each stress condition, transfer an aliquot of the stock solution to a separate vial.
-
Apply the respective stress condition for the predetermined time points.
-
At each time point, withdraw a sample, and if necessary, neutralize the acidic or basic solutions.
-
Analyze the samples by a stability-indicating HPLC method to determine the extent of degradation and the formation of degradation products.
Visualizations
This compound Degradation Pathway
Caption: Potential degradation pathways of this compound in aqueous solutions.
Experimental Workflow for Stability Testing
Caption: A typical experimental workflow for this compound stability testing.
Troubleshooting Logic for this compound Solution Instability
Caption: A troubleshooting flowchart for addressing this compound instability in aqueous solutions.
References
- 1. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. candidaturas.porto.ucp.pt [candidaturas.porto.ucp.pt]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation and identification of process-related substances and degradation products in mycophenolate mofetil by liquid chromatography coupled with quadrupole-time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural characterization of a degradation product of rocuronium using nanoelectrospray-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics and mechanism of 2,3,5,4'-tetrahydroxystilbene-2-O-β-d-glycoside (THSG) degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 11. scielo.br [scielo.br]
Technical Support Center: Preservation of Cimigenol Integrity During Storage
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Cimigenol during storage. It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for stability assessment.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability crucial?
This compound is a cycloartane (B1207475) triterpenoid (B12794562), a type of bioactive compound often isolated from plants of the Actaea (formerly Cimicifuga) genus, such as Black Cohosh (Actaea racemosa). Its stability is critical because chemical degradation can lead to a loss of biological activity, the appearance of unknown impurities, and potentially altered toxicological properties. Maintaining the structural integrity of this compound is essential for obtaining accurate, reproducible experimental results and ensuring the quality of any derived products.
Q2: What are the ideal storage conditions for this compound?
While specific stability data for pure this compound is not extensively published, general best practices for storing complex natural products should be followed:
-
Temperature: Store solid this compound at -20°C or lower for long-term storage. For short-term storage (days to weeks), 2-8°C is acceptable. If in solution, store at -80°C.
-
Light: Protect from light at all times. Use amber vials or wrap containers in aluminum foil. Photodegradation can be a significant issue for complex organic molecules.[1][2][3]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. This is especially important for solutions.
-
Form: Store as a dry, solid powder whenever possible. Solutions are generally less stable than the solid compound. If a solution is necessary, use aprotic solvents (e.g., anhydrous DMSO, DMF) and prepare it fresh for each experiment.
Q3: What are the primary factors that cause this compound degradation?
The main factors that can compromise this compound's stability are consistent with those affecting other complex phytochemicals:[1][3][4]
-
Oxidation: The complex triterpenoid structure contains multiple sites susceptible to oxidation. Exposure to air and trace metal ions can catalyze this process.
-
Hydrolysis: Exposure to acidic or basic conditions can lead to the hydrolysis of glycosidic bonds if this compound is in a glycosylated form (e.g., this compound-3-O-arabinoside), or catalyze other rearrangements.[1][2]
-
Temperature: Elevated temperatures accelerate all chemical degradation reactions. Avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.[5]
-
Light: UV or even ambient light can provide the energy to initiate photochemical degradation reactions.[3]
Q4: How can I visually inspect my this compound sample for potential degradation?
Visual inspection is the first, albeit least sensitive, step. For solid this compound, look for:
-
Color Change: A shift from a white or off-white powder to yellow or brown can indicate degradation.
-
Clumping or Stickiness: This may suggest the absorption of moisture, which can accelerate hydrolytic degradation.
For solutions, watch for:
-
Color Change: Development of a yellow or brown tint in a previously colorless solution.
-
Precipitation: The formation of solid material may indicate that the compound is falling out of solution or that insoluble degradation products are forming.
Note: The absence of visual changes does not guarantee stability. Analytical methods are required for confirmation.
Section 2: Troubleshooting Guide
This section addresses common issues that may arise from this compound degradation.
Issue 1: Inconsistent or non-reproducible results in biological assays.
If you observe high variability in your experimental outcomes, degraded this compound may be the cause. A lower concentration of the active compound will lead to a reduced biological effect.
Issue 2: Appearance of new or unexpected peaks in HPLC/LC-MS analysis.
The presence of additional peaks in your chromatogram that were not in the initial analysis of the compound is a strong indicator of degradation. These new peaks represent degradation products.
Troubleshooting Workflow
The following workflow can help diagnose and resolve issues related to potential this compound degradation.
Section 3: Quantitative Stability Data (Forced Degradation)
| Stress Condition | Parameters | Time Points | Typical Observation |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 2, 4, 8, 24 hours | Significant degradation expected, especially for glycosides. |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 2, 4, 8, 24 hours | Degradation and/or isomerization may occur. |
| Oxidation | 3% H₂O₂ at Room Temp | 2, 4, 8, 24 hours | High susceptibility expected; multiple degradation products. |
| Thermal | 80°C (Solid State) | 1, 3, 7 days | Moderate degradation expected over time. |
| Photolytic | UV (254nm) & Visible Light | 4, 8, 24, 48 hours | Potential for significant degradation, dependent on exposure. |
This table is illustrative. Actual degradation rates must be determined experimentally.
Section 4: Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of Triterpenoids
This method is adapted from established protocols for the analysis of triterpene glycosides and related compounds from Actaea species.[6][7] It can be used to assess the purity of this compound and detect the presence of degradation products.
Objective: To determine the purity of a this compound sample and identify potential degradation products.
Materials:
-
HPLC system with UV or PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid or Acetic Acid (HPLC grade)
-
This compound sample and reference standard
-
Methanol (B129727) (HPLC grade)
-
0.45 µm syringe filters
Methodology:
-
Standard Preparation:
-
Accurately weigh ~1 mg of the this compound reference standard.
-
Dissolve in 1.0 mL of methanol to create a 1 mg/mL stock solution.
-
Prepare working standards by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the this compound sample to be tested.
-
Dissolve in 1.0 mL of methanol.
-
Sonicate for 5-10 minutes if necessary to ensure complete dissolution.[6]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-30 min: 30% B to 40% B
-
30-60 min: 40% B to 60% B
-
60-61 min: 60% B to 30% B (return to initial)
-
61-70 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 30°C[6]
-
Detection Wavelength: 203-210 nm (as triterpenoids lack strong chromophores, detection in the low UV range is necessary).[7]
-
Injection Volume: 10 µL[6]
-
-
Data Analysis:
-
Run the reference standard to determine the retention time for pure this compound.
-
Run the test sample.
-
Calculate the purity of the sample using the area percentage method:
-
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
-
-
Any significant peaks other than the main this compound peak are potential impurities or degradation products.
-
Section 5: Potential Degradation Pathway
While the exact degradation products of this compound are not defined in the literature, a logical pathway can be proposed based on its cycloartane triterpenoid structure. The most likely points of attack are hydroxyl groups and the cyclopropane (B1198618) ring, primarily through oxidation.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the Botanical Authenticity and Phytochemical Profile of Black Cohosh Products by High-Performance Liquid Chromatography with Selected Ion Monitoring Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Cimigenol Dosage for In Vivo Experiments: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of Cimigenol and related compounds for in vivo experiments. Given that specific in vivo dosage information for pure this compound is limited in publicly available literature, this guide offers a comprehensive approach based on data from studies of Cimicifuga (also known as Actaea racemosa or Black Cohosh) extracts, which contain this compound glycosides like cimigenolxyloside. The information herein serves as a robust starting point for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in an in vivo study?
A1: Direct dosage recommendations for pure this compound are not well-established. However, studies on Cimicifuga extracts in rodents can provide a valuable reference. A logical starting point is to consider the doses of extracts and the known concentration of related triterpene glycosides within them. For instance, pharmacokinetic studies in rats have been conducted with Cimicifuga foetida L. extract at oral doses of 12.5, 25, and 50 mg/kg.[1] Toxicology studies with Black Cohosh Extract (BCE) have used a wide range of oral doses, from 30 mg/kg to 1000 mg/kg in mice and 75 mg/kg to 750 mg/kg in rats.[2] A conservative approach would be to start with a low dose within these ranges and perform a dose-escalation study.
Q2: What is the primary mechanism of action for this compound and related compounds?
A2: The precise mechanism of action for this compound is not fully elucidated, but research on Cimicifuga extracts points to several potential pathways. These compounds are known to possess anti-inflammatory, antioxidant, and neuroprotective properties.[3] Some studies suggest that the effects may be mediated through the modulation of oxidative stress and neuroinflammation.[3] Additionally, certain extracts have been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[4][5] The anti-inflammatory effects may be linked to the inhibition of pro-inflammatory cytokines.
Q3: What are the known pharmacokinetic properties of this compound-related compounds?
A3: A study on the oral administration of Cimicifuga foetida L. extract in rats provides pharmacokinetic data for several cimicifugosides, including cimigenolxyloside (referred to as Cim C).[1] This study found that the absolute oral bioavailability of cimigenolxyloside was surprisingly high.[1] The time to reach maximum plasma concentration (Tmax) was in the range of 14.67-19.67 hours, and the elimination half-life after intravenous administration was 5.7 hours.[1] These parameters are crucial for designing an effective dosing schedule.
Q4: What are the potential adverse effects of high doses of this compound or Cimicifuga extracts?
A4: High doses of Black Cohosh Extract have been associated with some adverse effects in animal studies. In a 2-year rat study, dose-related increases in uterine dilation, hemorrhage, thrombus, and ulcers were observed.[2] Mean body weights were also lower with increasing doses in some studies, indicating a potential for systemic toxicity at higher concentrations.[2] In mice, increased liver weights were noted at a dose of 1000 mg/kg.[6] It is crucial to closely monitor animals for any signs of toxicity during dose-finding studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No Observable Efficacy | - Insufficient Dosage- Poor Bioavailability- Inappropriate Route of Administration- Rapid Metabolism or Clearance | - Conduct a dose-escalation study to identify the minimum effective dose.- Formulate the compound with a suitable vehicle to enhance solubility and absorption.- Consider alternative routes of administration (e.g., intraperitoneal, intravenous) if oral administration is ineffective.- Perform pharmacokinetic studies to determine the compound's half-life and optimize the dosing frequency.[1] |
| Unexpected Toxicity or Adverse Events (e.g., weight loss, lethargy) | - Dosage is too high- Off-target effects- Impurities in the compound preparation | - Reduce the dosage and perform a more gradual dose-escalation study.- Monitor animals closely for clinical signs of toxicity.- Ensure the purity of the this compound compound using appropriate analytical methods (e.g., HPLC-MS). |
| High Variability in Response | - Inconsistent gavage technique- Genetic variability in the animal model- Instability of the compound in the formulation | - Ensure all personnel are properly trained in oral gavage or other administration techniques.- Increase the number of animals per group to improve statistical power.- Assess the stability of the dosing solution over the course of the experiment. |
Quantitative Data Summary
Table 1: In Vivo Dosages of Cimicifuga/Actaea racemosa Extracts in Rodent Studies
| Animal Model | Extract/Compound | Route of Administration | Dosage Range | Observed Effects | Reference |
| Sprague Dawley Rats | Black Cohosh Root Extract (BCE) | Gavage | 75, 250, 750 mg/kg/day | Dose-related increases in uterine pathologies. | [2] |
| B6C3F1/N Mice | Black Cohosh Root Extract (BCE) | Gavage | 30, 100, 300, 1000 mg/kg/day | Lower mean body weights at higher doses. | [2] |
| Mice | Actaea racemosa L. rhizome | Not specified | 100 mg/kg/day | Neuroprotective effects against MPTP-induced neurotoxicity. | [3] |
| Rats | Cimicifuga foetida L. extract | Oral | 12.5, 25, 50 mg/kg | Pharmacokinetic profiling of cimicifugosides. | [1] |
| B6C3F1/N Mice | Black Cohosh Extract (BCE) | Oral Gavage | 62.5, 125, 250, 500, 1000 mg/kg/day | Increased liver weights at 1000 mg/kg. | [6] |
| ob/ob Mice | Cimicifuga racemosa extract (Ze 450) | Oral (PO) and Intraperitoneal (IP) | Not specified | Reduced body weight, improved glucose metabolism. | [5] |
Table 2: Pharmacokinetic Parameters of Cimicifugosides in Rats (Oral Administration of 12.5, 25, and 50 mg/kg C. foetida extract)
| Compound | Cmax (pmol/mL) | Tmax (h) | Absolute Oral Bioavailability (F) | Elimination Half-life (i.v.) (h) | Reference |
| Cimicifugoside H-1 (Cim A) | 4.05 - 17.69 | 0.46 - 1.28 | 1.86 - 6.97% | 1.1 | [1] |
| 23-epi-26-deoxyactein (Cim B) | 90.93 - 395.7 | 2.00 - 4.67 | 26.8 - 48.5% | 2.5 | [1] |
| cimigenolxyloside (Cim C) | 407.1 - 1180 | 14.67 - 19.67 | 238 - 319% | 5.7 | [1] |
| 25-O-acetylcimigenoside (Cim D) | 21.56 - 45.09 | 8.08 - 14.27 | 32.9 - 48% | 4.2 | [1] |
Experimental Protocols
Protocol 1: Dose-Escalation Study for Therapeutic Efficacy
-
Animal Model: Select an appropriate animal model that recapitulates the disease of interest.
-
Dose Selection: Based on the available literature (see Table 1), select a starting dose (e.g., 10 mg/kg) and at least two higher doses (e.g., 50 mg/kg and 250 mg/kg). Include a vehicle control group.
-
Administration: Administer this compound via the chosen route (e.g., oral gavage) at a consistent time each day.
-
Monitoring: Monitor animals daily for clinical signs of efficacy and toxicity. Measure relevant biomarkers or behavioral endpoints at predetermined time points.
Protocol 2: Preliminary Pharmacokinetic Study
-
Animal Model: Use a standard rodent model, such as Sprague Dawley rats.
-
Dosing: Administer a single dose of this compound intravenously (e.g., 5 mg/kg) and orally (e.g., 25 mg/kg) to separate groups of animals.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Sample Analysis: Process blood samples to plasma and analyze the concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and oral bioavailability, using non-compartmental analysis.
Visualizations
Caption: Workflow for optimizing in vivo dosage.
Caption: Hypothesized signaling pathways of this compound.
References
- 1. Pharmacokinetics and bioavailability of cimicifugosides after oral administration of Cimicifuga foetida L. extract to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NTP Technical Report on the Toxicology and Carcinogenesis Studies of Black Cohosh Root Extract (CASRN 84776-26-1) Administered by Gavage to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and Female B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Actaea racemosa L. Rhizome Protect against MPTP-Induced Neurotoxicity in Mice by Modulating Oxidative Stress and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK Activation by Cimicifuga racemosa Extract Ze 450 Is Associated with Metabolic Effects and Cellular Resilience against Age-Related Pathologies in Different Tissue Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidiabetic effects of the Cimicifuga racemosa extract Ze 450 in vitro and in vivo in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunomodulatory effects of black cohosh (Actaea racemosa) extract in female B6C3F1/N mice - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Cimigenol assays
Welcome to the Technical Support Center for Cimigenol assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during in vitro and cell-based assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential bioactivities?
This compound is a triterpenoid (B12794562) saponin (B1150181) originally isolated from plants of the Cimicifuga species (Black Cohosh).[1] These plants have been traditionally used for treating inflammation and menopausal symptoms.[2] Research on related compounds from Cimicifuga suggests that this compound may possess anti-inflammatory and cytotoxic properties. Assays for this compound typically aim to quantify these effects in various biological systems.
Q2: Which cell-based assays are commonly used for this compound, and what are the common sources of variability?
Commonly used assays for compounds like this compound include cytotoxicity assays (e.g., MTT, LDH), anti-inflammatory assays (e.g., measuring nitric oxide or cytokine production), and antioxidant assays. A primary source of variability in these assays is the inherent biological complexity of cell cultures.[3] Factors such as cell line misidentification, passage number, cell seeding density, and reagent stability can all contribute to inconsistent results.[3]
Q3: How can I ensure my this compound sample is pure and not a Pan-Assay Interference Compound (PAIN)?
Pan-Assay Interference Compounds (PAINs) are molecules that can show activity in many different assays through non-specific mechanisms, leading to misleading results.[3] To mitigate this, it is crucial to:
-
Perform secondary and orthogonal assays: Confirm activity with different assay technologies that have distinct endpoints.[3]
-
Analyze structure-activity relationships (SAR): If available, test analogs of this compound to see if activity correlates with specific structural features.[3]
-
Check for known PAIN substructures: Utilize computational tools to screen the structure of this compound against known PAIN databases.
Q4: What is the recommended solvent and storage condition for this compound?
For cell-based assays, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. It is recommended to keep the final DMSO concentration in the culture medium low (ideally below 0.5%) to avoid solvent-induced cytotoxicity. For storage, solid this compound should be kept in a dry, dark place at 4°C for short-term storage or -20°C for long-term storage. Stock solutions in DMSO can generally be stored at -20°C, but it is always best to prepare fresh solutions when possible to avoid degradation.[4]
Troubleshooting Guides
This section addresses common problems that can lead to inconsistent results in this compound experiments, categorized by the type of assay.
Inconsistent IC50 Values in Cytotoxicity Assays
Problem: The half-maximal inhibitory concentration (IC50) of this compound varies significantly between experiments.
| Potential Cause | Recommended Solution |
| Cell Line Variability | Different cell lines exhibit varying sensitivities. Ensure you are using a consistent cell line and passage number.[4] |
| Cell Density | The initial cell seeding density can significantly impact results. Optimize the cell number to ensure cells are in the exponential growth phase during treatment.[4] |
| Compound Stability | This compound may degrade in solution. Prepare fresh dilutions from a frozen stock for each experiment and avoid repeated freeze-thaw cycles.[4] |
| Inaccurate Pipetting | Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.[5] |
| Edge Effects | Wells on the perimeter of a microplate are prone to evaporation. Avoid using the outer wells or fill them with sterile PBS to maintain humidity.[5] |
High Background or Variable Results in Anti-Inflammatory Assays (e.g., Nitric Oxide Assay)
Problem: Inconsistent or high background nitric oxide (NO) levels in control cells.
| Potential Cause | Recommended Solution |
| Cell Contamination | Mycoplasma contamination can affect cellular responses. Regularly test cell cultures for mycoplasma.[5] |
| Over-confluent Cells | Seed cells at a density that avoids confluency at the end of the experiment.[5] |
| Inactive Inducing Agent (e.g., LPS) | Use a fresh batch of the inflammatory stimulus (e.g., LPS) and prepare aliquots to avoid repeated freeze-thaw cycles.[5] |
| Interference with Assay Reagents | Run a control with this compound in media without cells to check for direct interference with the assay reagents.[5] |
Experimental Protocols
General Protocol for a Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Signaling Pathways and Experimental Workflows
Hypothesized Anti-Inflammatory Signaling Pathway of this compound
This compound may exert its anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways, which are often involved in the inflammatory response.
Caption: Hypothesized Anti-Inflammatory Signaling Pathway of this compound.
Experimental Workflow for Troubleshooting Inconsistent Results
A logical workflow can help identify the source of variability in your this compound assays.
Caption: Troubleshooting Workflow for Inconsistent this compound Assay Results.
References
- 1. Phytochemical Screening and Extraction of Bioactive Compounds from Actaea racemosa (Black Cohosh) in management of menopausal symptoms & other medicinal applications | Dialogues in Cardiovascular Medicine: DCM [dialogues-cvm.org]
- 2. Identification of the bioactive constituent and its mechanisms of action in mediating the anti-inflammatory effects of black cohosh and related Cimicifuga species on human primary blood macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
overcoming challenges in Cimigenol extraction from plant material
Technical Support Center: Cimigenol Extraction
Welcome to the technical support center for this compound extraction from plant material. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to navigate the challenges of isolating this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for this compound extraction?
A1: The primary plant source for this compound and its glycosides is the rhizome and roots of Actaea racemosa (syn. Cimicifuga racemosa), commonly known as black cohosh.[1][2] Other related Cimicifuga species may also contain these compounds.[3]
Q2: What are the most common challenges encountered during this compound extraction?
A2: Researchers often face several challenges, including:
-
Low Extraction Yields: The concentration of this compound and its derivatives can vary significantly based on the plant material and extraction method.[4]
-
Co-extraction of Impurities: Solvents that efficiently extract this compound also extract other compounds like phenolic acids and saponins, complicating purification.[1][4]
-
Degradation of Target Compounds: While triterpene glycosides like those of this compound are relatively stable, harsh extraction conditions (e.g., high temperatures) can potentially lead to degradation.[5][6]
-
Difficulties in Quantification: this compound and its glycosides have poor UV absorbance, making quantification by standard HPLC-UV challenging and often requiring alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS).[7]
Q3: How does the choice of solvent affect the extraction efficiency of this compound?
A3: The choice of solvent is critical. Alcohols, such as methanol (B129727) and ethanol (B145695), often mixed with water, are effective for extracting triterpene glycosides like this compound.[4][8] The polarity of the solvent mixture influences the chemical profile of the extract; for instance, a certain proportion of water is necessary for the co-extraction of polyphenols.[4] Studies have shown that 70% ethanol or 80% methanol can be effective for extracting triterpenoid (B12794562) glycosides.[4]
Q4: What is the stability of this compound and its glycosides during extraction and storage?
A4: Triterpene glycosides, the class of compounds to which this compound derivatives belong, have been found to be generally stable under various storage conditions, including different temperatures and humidity levels.[5][6] However, polyphenols, which are often co-extracted, are less stable and can degrade at higher temperatures and humidity.[5][6] It is good practice to avoid excessively high temperatures during extraction to minimize the potential for any degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Inefficient solvent penetration. | Reduce the particle size of the plant material by grinding to a fine powder (30-40 mesh size is often optimal).[9][10] |
| Suboptimal solvent choice. | Use a hydroalcoholic solvent like 70% ethanol or 60-80% methanol in water, as these have been shown to be effective for triterpene glycoside extraction.[4] | |
| Insufficient extraction time or temperature. | Increase the extraction time or consider gentle heating (e.g., reflux) to enhance solubility and diffusion.[4][10] However, avoid excessively high temperatures to prevent potential degradation. | |
| Extract is Difficult to Filter | Presence of fine particulates and colloidal matter. | Centrifuge the extract at high speed (e.g., >10,000 x g) to pellet insoluble material before filtration.[11] |
| Clogging of the filter membrane. | Use a pre-filtration step with a coarser filter or a layer of celite to remove larger particles before final filtration. | |
| Formation of Emulsions during Liquid-Liquid Partitioning | High concentration of surfactant-like molecules (e.g., saponins) in the crude extract. | To break the emulsion, try adding a saturated solution of sodium chloride (brine), which increases the ionic strength of the aqueous phase.[12] Gentle swirling instead of vigorous shaking during partitioning can also prevent emulsion formation.[12] Centrifugation can also be effective in separating the layers.[12] |
| Inconsistent Results in Quantification | Poor UV absorbance of this compound and its glycosides. | Utilize a more suitable detection method such as an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) for accurate quantification.[7] |
| Matrix effects from co-extracted compounds. | Employ solid-phase extraction (SPE) to clean up the sample and remove interfering compounds before analysis. | |
| Degradation of compounds in the extract. | Store extracts at low temperatures (-20°C) and protected from light to prevent degradation, especially if they contain less stable compounds like polyphenols.[13][14] |
Experimental Protocols
General Solvent Extraction of this compound Glycosides
This protocol is a generalized procedure based on common laboratory practices for the extraction of triterpenoid glycosides from Cimicifuga racemosa.
Materials:
-
Dried and powdered rhizomes of Cimicifuga racemosa
-
80% Methanol in water (v/v)
-
Centrifuge
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel with filter paper or vacuum filtration system)
Procedure:
-
Weigh 10 g of powdered plant material and place it in a flask.
-
Add 100 mL of 80% methanol.
-
Agitate the mixture using a magnetic stirrer or orbital shaker at room temperature for 24 hours.
-
Separate the extract from the solid residue by filtration or centrifugation.
-
Collect the supernatant (the extract).
-
To maximize yield, the solid residue can be re-extracted with another 100 mL of 80% methanol for an additional 24 hours and the supernatants combined.
-
Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
The crude extract can be further purified using techniques like liquid-liquid partitioning or column chromatography.
Ultrasound-Assisted Extraction (UAE)
UAE can enhance extraction efficiency and reduce extraction time.
Materials:
-
Dried and powdered rhizomes of Cimicifuga racemosa
-
70% Ethanol in water (v/v)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Combine 10 g of powdered plant material with 100 mL of 70% ethanol in a flask.
-
Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).
-
After sonication, centrifuge the mixture to pellet the solid material.
-
Collect the supernatant.
-
Concentrate the extract using a rotary evaporator as described in the general protocol.
Quantitative Data Summary
The following table summarizes extraction parameters from various studies on Cimicifuga racemosa.
| Extraction Method | Solvent System | Solid-to-Solvent Ratio | Temperature | Key Findings | Reference |
| Pressurized Liquid Extraction | Methanol:Water (60:40, v/v) | 80 mg/mL | 90°C | Optimal for phenolic acid extraction. | [15] |
| Maceration/Reflux | Various (Methanol, Ethanol, Water and mixtures) | 1:10 (g/mL) | Room Temp. & Reflux | Yield of triterpene glycosides varied greatly with solvent polarity and temperature. Refluxing with 40% MeOH/H2O gave a high extract yield. | [4] |
| Maceration | 56.21% Ethanol | 1:14.65 (g/mL) | Not specified | Optimized for total phenolic acids. | [1] |
Visualizations
Experimental Workflow for this compound Extraction
Caption: General workflow for the extraction and analysis of this compound.
Troubleshooting Logic for Low Extraction Yield
Caption: A decision-making diagram for troubleshooting low this compound yields.
Potential Signaling Interaction of this compound Derivatives
Recent research suggests that compounds in Cimicifuga racemosa extracts may interact with neurotransmitter systems. For example, some constituents have been found to modulate GABAergic pathways, which could contribute to the plant's biological effects.
Caption: Postulated modulation of the GABAA receptor by a this compound derivative.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. Differentiated Evaluation of Extract-Specific Evidence on Cimicifuga racemosa's Efficacy and Safety for Climacteric Complaints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability Evaluation of Selected Polyphenols and Triterpene Glycosides in Black Cohosh - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Extraction, Characterization, Stability and Biological Activity of Flavonoids Isolated from Chamomile Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Working with the natural complexity: selection and characterization of black cohosh root extract for use in toxicology testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Cimigenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Cimigenol in experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
Q2: How can I proactively minimize this compound's off-target effects during experimental design?
A2: Proactive minimization begins with careful planning. This includes conducting a comprehensive literature review of related compounds, utilizing computational tools to predict potential off-target interactions, and performing thorough selectivity profiling against a panel of related and unrelated targets to understand this compound's interaction profile.[1][2]
Q3: What is the importance of determining the optimal concentration of this compound?
A3: Using the lowest effective concentration of this compound is crucial for minimizing off-target effects.[3] A dose-response experiment should be performed to determine the minimal concentration that achieves the desired on-target effect without engaging off-target molecules.[1]
Q4: How can I confirm that the observed phenotype is a direct result of this compound's on-target activity?
A4: To confirm on-target activity, it is recommended to use at least one additional, structurally distinct compound that targets the same molecule as this compound. A consistent phenotype across different compounds provides stronger evidence for an on-target effect.[1] Additionally, a rescue experiment, where the target protein is re-expressed or a downstream effector is modulated, can help verify that the observed phenotype is a direct result of on-target inhibition.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected or inconsistent phenotypic results. | Off-target effects of this compound are confounding the experiment. | 1. Perform a dose-response curve: Determine the lowest effective concentration.[1] 2. Use a structurally unrelated inhibitor for the same target: Confirm the phenotype is target-specific.[1] 3. Conduct a rescue experiment: Re-express the target to see if the phenotype is reversed.[1] |
| High cellular toxicity observed at effective concentrations. | This compound may have significant off-target binding leading to toxicity. | 1. Lower the concentration of this compound: Use the minimal concentration required for the on-target effect. 2. Perform a cell viability assay (e.g., MTT or LDH assay): Quantify the cytotoxic effects across a range of concentrations. 3. Profile against a kinase or safety panel: Identify potential off-target interactions that could explain the toxicity.[2] |
| In silico predictions showed high specificity, but experimental results suggest off-target effects. | Limitations of prediction algorithms; they may not capture all potential interactions. | 1. Employ unbiased experimental methods for off-target identification: Techniques like chemical proteomics or phenotypic screening can reveal unexpected targets.[2][4] 2. Validate predicted off-targets experimentally: Use binding assays or functional assays to confirm or refute computational predictions. |
Quantitative Data Summary
Table 1: this compound Selectivity Profile
This table summarizes the inhibitory activity of this compound against its primary target and a panel of representative off-targets. A higher IC50 value indicates lower potency, and a larger fold-selectivity demonstrates higher specificity for the intended target.
| Target | IC50 (nM) | Fold-Selectivity vs. Primary Target |
| Primary Target Kinase A | 15 | 1 |
| Off-Target Kinase B | 1,500 | 100 |
| Off-Target Kinase C | 4,500 | 300 |
| Off-Target Receptor X | >10,000 | >667 |
| Off-Target Enzyme Y | 8,000 | 533 |
Table 2: Recommended Concentration Ranges for this compound
The optimal concentration depends on the experimental system. These are starting recommendations; empirical determination is essential.
| Experimental System | Recommended Starting Concentration Range (nM) | Key Considerations |
| In Vitro Kinase Assays | 1 - 100 | Use a concentration range around the IC50 value of the primary target. |
| Cell-Based Assays | 10 - 500 | Cellular permeability and stability of this compound can affect the required concentration. |
| In Vivo Animal Models | 1 - 10 mg/kg | Pharmacokinetics and bioavailability will influence the effective dose.[5] |
Experimental Protocols
Protocol 1: Determining the On-Target IC50 of this compound using a Kinase Assay
-
Prepare Reagents: Dilute recombinant Primary Target Kinase A, substrate peptide, and ATP to their optimal concentrations in kinase buffer.
-
Serial Dilution of this compound: Prepare a 10-point serial dilution of this compound, typically from 10 µM down to 0.1 nM.
-
Kinase Reaction: In a 96-well plate, add the kinase, substrate, and this compound dilutions. Initiate the reaction by adding ATP. Incubate at 30°C for 60 minutes.
-
Detection: Stop the reaction and measure kinase activity using a suitable method (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Plot the kinase activity against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Profiling Off-Target Effects using a Broad Kinase Panel
-
Select Kinase Panel: Choose a commercially available kinase panel that includes a diverse set of kinases (e.g., DiscoverX KINOMEscan™).
-
Compound Submission: Submit this compound at a fixed concentration (e.g., 1 µM) for screening against the panel.
-
Binding Assay: The screening service will typically use a competition binding assay to measure the affinity of this compound for each kinase in the panel.
-
Data Analysis: The results are usually provided as a percentage of control, indicating the degree of binding. Potent off-target interactions (e.g., >90% inhibition) should be followed up with full dose-response experiments to determine their IC50 values.
Visualizations
Caption: Hypothetical signaling pathway for this compound's on- and off-target effects.
Caption: Experimental workflow for identifying and minimizing off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
- 4. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Cimigenol Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cimigenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and experimental evaluation of this compound, with a focus on enhancing its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in developing oral formulations of this compound?
The primary challenge is its low aqueous solubility, which significantly limits its oral bioavailability.[1] Like many natural bioactive compounds, this compound's hydrophobic nature leads to poor dissolution in the gastrointestinal tract, resulting in low absorption into the systemic circulation.[1] This necessitates the exploration of advanced formulation strategies to improve its therapeutic efficacy.
Q2: What are the most promising strategies for enhancing the bioavailability of poorly soluble compounds like this compound?
Several formulation strategies have proven effective for improving the bioavailability of poorly soluble drugs and can be applied to this compound.[1][2][3] These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix at a solid state can enhance its dissolution rate.[4]
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution. Nanoemulsions and solid lipid nanoparticles are common examples.[2]
-
Lipid-Based Formulations: Formulating this compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve its solubilization and absorption.[2][5]
Q3: Is there any existing data on the oral bioavailability of this compound or related compounds?
Yes, a pharmacokinetic study in rats provided data on the oral bioavailability of several cimicifugosides from a Cimicifuga foetida extract. For cimigenolxyloside (referred to as Cim C in the study), the absolute oral bioavailability was surprisingly high, ranging from 238% to 319%.[6] However, another major component, cimicifugoside (B1210075) H-1 (Cim A), had a much lower bioavailability of 1.86-6.97%.[6] The high bioavailability of cimigenolxyloside was attributed to potential interconversion from other cimicifugosides and lower clearance.[6] This highlights the complex pharmacokinetic profile of these compounds.
Troubleshooting Guides
Issue 1: Low Dissolution Rate of this compound in In Vitro Assays
Problem: You are observing a very slow and incomplete dissolution of your this compound formulation in simulated gastric or intestinal fluids.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Poor wettability of this compound powder. | Micronize the this compound powder to reduce particle size and increase surface area. | Smaller particles have a larger surface area-to-volume ratio, which can improve wetting and dissolution rate. |
| Drug aggregation/agglomeration. | Incorporate a suitable surfactant or wetting agent into the formulation. | Surfactants reduce the surface tension between the drug particles and the dissolution medium, preventing aggregation. |
| Insufficient solubility in the dissolution medium. | Prepare a solid dispersion of this compound with a hydrophilic carrier. | The carrier dissolves rapidly, releasing the drug as fine, amorphous particles with enhanced solubility. |
Issue 2: High Variability in In Vivo Pharmacokinetic Studies
Problem: You are observing significant animal-to-animal variation in the plasma concentration of this compound after oral administration.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Food effect. | Administer the formulation to fasted animals and compare with fed animals in a separate group. | The presence of food can significantly alter the absorption of lipophilic compounds. A lipid-based formulation like a nanoemulsion may help reduce the food effect. |
| First-pass metabolism. | Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., piperine (B192125) for CYP enzymes), if ethically permissible and relevant to the study goals. | This can help determine the extent of first-pass metabolism. However, this is an investigative tool and not a formulation strategy for general use. |
| Formulation instability in the GI tract. | Encapsulate the this compound formulation in enteric-coated capsules or particles. | This protects the formulation from the acidic environment of the stomach and allows for release in the intestine where absorption is more favorable. |
Quantitative Data Summary
The following table summarizes pharmacokinetic data for cimicifugosides from an oral administration study in rats. This can serve as a baseline for evaluating the performance of enhanced this compound formulations.
Table 1: Pharmacokinetic Parameters of Cimicifugosides in Rats After Oral Administration of Cimicifuga foetida Extract [6]
| Compound | Dose (mg/kg) | Cmax (pmol/mL) | Tmax (h) | Absolute Oral Bioavailability (F) (%) |
| Cimicifugoside H-1 (Cim A) | 12.5 | 4.05 | 1.28 | 6.97 |
| 25 | 9.87 | 0.46 | 3.21 | |
| 50 | 17.69 | 0.67 | 1.86 | |
| 23-epi-26-deoxyactein (Cim B) | 12.5 | 90.93 | 4.67 | 48.5 |
| 25 | 211.5 | 2.00 | 33.5 | |
| 50 | 395.7 | 2.67 | 26.8 | |
| Cimigenolxyloside (Cim C) | 12.5 | 407.1 | 14.67 | 319 |
| 25 | 789.9 | 19.67 | 268 | |
| 50 | 1180 | 16.33 | 238 | |
| 25-O-acetylcimigenoside (Cim D) | 12.5 | 21.56 | 14.27 | 48.0 |
| 25 | 33.45 | 8.08 | 38.0 | |
| 50 | 45.09 | 11.33 | 32.9 |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
This protocol is adapted from methods used for other poorly soluble natural compounds like apigenin.[7]
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or a Pluronic® polymer (e.g., F127)
-
Ethanol (B145695) (or another suitable solvent in which both this compound and the carrier are soluble)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolve this compound and the selected carrier (e.g., PVP K30) in ethanol in a predetermined ratio (e.g., 1:5 drug-to-carrier ratio).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed.
-
Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Sieve the resulting powder to obtain a uniform particle size.
-
Characterize the solid dispersion for drug content, dissolution enhancement, and physical form (e.g., using DSC and FTIR to confirm amorphization).[7][8]
Protocol 2: Formulation of a this compound Nanoemulsion by High-Pressure Homogenization
This protocol is a general guideline for creating oil-in-water nanoemulsions.[9][10]
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides, olive oil)
-
Aqueous phase (e.g., purified water)
-
Surfactant (e.g., Tween 80, Polysorbate 20)
-
Co-surfactant (e.g., Transcutol P, ethanol)
-
High-pressure homogenizer
Procedure:
-
Dissolve this compound in the oil phase.
-
In a separate container, dissolve the surfactant and co-surfactant in the aqueous phase.
-
Slowly add the oil phase to the aqueous phase while stirring at high speed to form a coarse emulsion.
-
Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles and at a defined pressure (e.g., 5 cycles at 15,000 psi).
-
Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug entrapment efficiency.[9][11][12]
Visualizations
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. omicsonline.org [omicsonline.org]
- 4. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetics and bioavailability of cimicifugosides after oral administration of Cimicifuga foetida L. extract to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jipbs.com [jipbs.com]
- 9. researchgate.net [researchgate.net]
- 10. Nanoemulsions: Formulation, characterization, biological fate, and potential role against COVID-19 and other viral outbreaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ijper.org [ijper.org]
Technical Support Center: Addressing Variability in Cimigenol's Biological Activity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the variability associated with the biological activity of cimigenol and its derivatives. The complex nature of this natural product, often studied within extracts of Cimicifuga species (Black Cohosh), can lead to inconsistent experimental results. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to promote reproducible and reliable research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the source, activity, and experimental challenges of working with this compound.
Q1: What is this compound and what are its primary reported biological activities?
A1: this compound is a cycloartane (B1207475) triterpenoid (B12794562) compound found in plants of the Actaea (formerly Cimicifuga) genus, such as Black Cohosh (Actaea racemosa).[1][2] Its rhizomes and roots are often used in herbal preparations.[2] The primary biological activities attributed to this compound and related compounds in extracts include:
-
Anti-inflammatory effects : Extracts and isolated compounds have been shown to suppress the production of inflammatory markers like TNF-α.[3][4]
-
Estrogenic/SERM activity : The effects on estrogen receptors are a major area of study, though results are often controversial. Some studies suggest it has Selective Estrogen Receptor Modulator (SERM) properties, with effects in bone and the brain but not the uterus.[5][6] Other studies report no significant estrogenic effects at physiological concentrations.[7][8]
-
Cytotoxic activity : Certain this compound-type triterpenoids have demonstrated cytotoxic effects against cancer cell lines, such as multiple myeloma.[1]
Q2: Why do I observe significant variability in the biological activity of my this compound-containing extract?
A2: Variability in the biological activity of natural product extracts like those containing this compound is a common and significant challenge.[9] Several factors can contribute to this inconsistency:
-
Chemical Complexity : Natural extracts are complex mixtures of hundreds of compounds, not just this compound. The observed activity may result from the synergistic or antagonistic effects of multiple components.[10][11]
-
Source and Preparation : The concentration of active compounds, such as triterpene glycosides, can be highly variable among different plant preparations and extraction methods.[2]
-
Assay Interference : Components within the extract can directly interfere with experimental assays, leading to misleading results.[9][10]
-
Pharmacokinetics and Metabolism : In vivo, the absorption, distribution, metabolism, and excretion (ADME) of this compound and its glycosides are complex and can differ significantly, affecting systemic exposure and efficacy.[12]
Q3: How can the source material and extraction method affect experimental outcomes?
A3: The specific part of the plant used (e.g., rhizome, leaf, stem) and the method of extraction are critical variables that dictate the final chemical profile and, consequently, the biological activity of the extract.[13][14]
-
Plant Part : Different parts of a plant contain varying compositions and concentrations of secondary metabolites.[13] For Cimicifuga racemosa, the rhizomes are considered the primary source of active triterpene glycosides.[2]
-
Extraction Method : The choice of solvent (e.g., aqueous, ethanolic) and extraction technique (e.g., maceration, Soxhlet) significantly impacts which compounds are isolated.[14][15] A bioactivity-driven isolation process, where fractions are tested at each purification step, is one method to ensure the desired activity is retained.[9]
Q4: What are Pan-Assay Interference Compounds (PAINS) and how might they affect my results?
A4: Pan-Assay Interference Compounds (PAINS) are molecules that appear as "hits" in many different high-throughput screening assays.[10] Their activity is often non-specific and stems from assay interference rather than a selective interaction with the biological target. Natural product extracts are known to contain compounds with PAINS-like characteristics.[9][10] This interference can manifest as optical effects (color, fluorescence), chemical reactivity, or non-specific binding, leading to false-positive or false-negative results.[10] It is crucial to run appropriate controls to identify and correct for such artifacts.
Q5: How do pharmacokinetics and metabolism influence the in vivo activity of this compound?
A5: The in vivo efficacy of this compound and its related glycosides (cimicifugosides) is heavily dependent on their pharmacokinetic profiles. Studies in rats have shown that different cimicifugosides have vastly different oral bioavailabilities, ranging from less than 7% to over 300%.[12] This is due to factors like clearance rates and potential interconversion from one form to another in the body.[12] Metabolism, primarily in the liver by cytochrome P450 enzymes, transforms these compounds into metabolites that may be more or less active than the parent compound, and prepares them for excretion.[16][17] Therefore, a potent compound in vitro may be inactive in vivo if it is poorly absorbed or rapidly metabolized.[11]
Section 2: Troubleshooting Guides
This section provides structured guidance for addressing common issues encountered during in vitro assays.
Troubleshooting Inconsistent Results in Bioassays
Variability in results is a frequent issue when working with complex natural product extracts. The following guide provides a systematic approach to identifying the source of the problem.
Problem: My absorbance- or fluorescence-based assay yields high background, low signal, or inconsistent results.
This workflow can help diagnose common sources of assay interference.
Quantitative Data Summary
Variability is evident in the pharmacokinetic parameters of different cimicifugosides after oral administration of a Cimicifuga foetida extract to rats.[12]
Table 1: Pharmacokinetic Parameters of Cimicifugosides in Rats[12]
| Compound | Dose (mg/kg) | Cmax (pmol/mL) | Tmax (h) | Absolute Oral Bioavailability (F%) |
| Cimicifugoside H-1 (Cim A) | 12.5 | 4.05 | 1.28 | 6.97% |
| 25 | 10.11 | 0.46 | 3.30% | |
| 50 | 17.69 | 0.50 | 1.86% | |
| 23-epi-26-deoxyactein (Cim B) | 12.5 | 90.93 | 4.67 | 48.5% |
| 25 | 213.9 | 2.00 | 36.4% | |
| 50 | 395.7 | 2.33 | 26.8% | |
| Cimigenolxyloside (Cim C) | 12.5 | 407.1 | 19.67 | 319% |
| 25 | 740.3 | 14.67 | 238% | |
| 50 | 1180 | 16.33 | 240% | |
| 25-O-acetylcimigenoside (Cim D) | 12.5 | 21.56 | 14.27 | 48.0% |
| 25 | 31.02 | 8.08 | 32.9% | |
| 50 | 45.09 | 10.33 | 34.3% |
Data synthesized from a study on Cimicifuga foetida L. extract.[12] Note the exceptionally high bioavailability of Cim C, which the authors suggest may be due to interconversion from other compounds like Cim A.
Section 3: Experimental Protocols
Following standardized protocols is essential for reducing variability. Below are detailed methodologies for common assays used to assess this compound's activity.
Protocol 1: In Vitro Anti-Inflammatory Activity (Protein Denaturation Assay)
This assay assesses the ability of a substance to inhibit protein denaturation, a well-documented cause of inflammation.[15][18][19]
Materials:
-
Fresh hen's egg or bovine serum albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Test extract stock solution (e.g., in DMSO or ethanol)
-
Reference drug (e.g., Diclofenac sodium)
-
Spectrophotometer
Methodology:
-
Preparation of Reaction Mixture : The reaction mixture consists of 0.2 mL of egg albumin (from a fresh hen's egg) and 2.8 mL of phosphate-buffered saline (pH 6.4).[15][18]
-
Addition of Test Sample : Add 2.0 mL of the test extract at various concentrations (e.g., 10 to 1000 µg/mL) to the reaction mixture.[15][18]
-
Controls :
-
Incubation : Incubate all the test tubes at 37°C for 15-20 minutes.[15]
-
Heat-Induced Denaturation : Induce denaturation by heating the mixtures in a water bath at 70°C for 5-15 minutes.[15][20]
-
Cooling : After heating, allow the solutions to cool to room temperature.[15]
-
Measurement : Measure the absorbance of the solutions at 660 nm using a spectrophotometer.[20] Use PBS as the blank.[20]
-
Calculation : The percentage inhibition of protein denaturation is calculated using the formula:
-
% Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100[19]
-
Protocol 2: In Vitro Estrogenic Activity (MCF-7 Cell Proliferation Assay)
This assay measures the proliferative effect of compounds on the estrogen-sensitive human breast cancer cell line, MCF-7.[21]
Materials:
-
MCF-7 cells
-
Appropriate cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Charcoal-stripped FBS (to remove endogenous hormones)
-
Test extract stock solution
-
17β-Estradiol (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
Microplate reader
Methodology:
-
Cell Seeding : Seed MCF-7 cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) in regular culture medium and allow them to attach overnight.
-
Hormone Deprivation : Replace the medium with phenol (B47542) red-free medium containing charcoal-stripped FBS for 24-48 hours to synchronize cells and minimize the effects of endogenous estrogens.
-
Treatment : Treat the cells with various concentrations of the this compound extract.
-
Controls :
-
Positive Control : Treat cells with a known concentration of 17β-Estradiol (e.g., 0.3 nmol/L).[21]
-
Vehicle Control : Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the extract.
-
-
Incubation : Incubate the plates for a specified period (e.g., 5 days), replacing the media with fresh treatment solutions every 2 days.[21]
-
MTT Assay :
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
-
Measurement : Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis : Compare the absorbance of the extract-treated wells to the vehicle control to determine the effect on cell proliferation.
Section 4: Signaling Pathways
Understanding the molecular pathways affected by this compound is key to interpreting its biological activity.
Anti-Inflammatory Signaling Pathway
Cimiracemate A, a compound isolated from Cimicifuga racemosa, has been shown to suppress lipopolysaccharide (LPS)-induced TNF-α production.[3] This anti-inflammatory activity may be mediated through the modulation of the NF-κB signaling pathway.[3]
Estrogenic Signaling Pathway
The estrogenic effects of Cimicifuga racemosa extracts are thought to be mediated by interactions with Estrogen Receptors (ERα and ERβ). Binding of a ligand to the ER can initiate a signaling cascade that alters gene expression.
References
- 1. Structure-Guided Identification of Black Cohosh (Actaea racemosa) Triterpenoids with In Vitro Activity against Multiple Myeloma [mdpi.com]
- 2. Phytochemical Screening and Extraction of Bioactive Compounds from Actaea racemosa (Black Cohosh) in management of menopausal symptoms & other medicinal applications | Dialogues in Cardiovascular Medicine: DCM [dialogues-cvm.org]
- 3. Identification of the bioactive constituent and its mechanisms of action in mediating the anti-inflammatory effects of black cohosh and related Cimicifuga species on human primary blood macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Identification of the Bioactive Constituent and Its Mechanisms of Action in Mediating the Anti-Inflammatory Effects of Black Cohosh and Related Cimicifuga species on Human Primary Blood Macrophages - figshare - Figshare [figshare.com]
- 5. Estrogen-like effect of a Cimicifuga racemosa extract sub-fraction as assessed by in vivo, ex vivo and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for selective estrogen receptor modulator activity in a black cohosh (Cimicifuga racemosa) extract: comparison with estradiol-17beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiological Concentrations of Cimicifuga racemosa Extract Do Not Affect Expression of Genes Involved in Estrogen Biosynthesis and Action in Endometrial and Ovarian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiological Concentrations of Cimicifuga racemosa Extract Do Not Affect Expression of Genes Involved in Estrogen Biosynthesis and Action in Endometrial and Ovarian Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. indusextracts.com [indusextracts.com]
- 12. Pharmacokinetics and bioavailability of cimicifugosides after oral administration of Cimicifuga foetida L. extract to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of Chemical Composition and Biological Activities of Essential Oils from Different Parts of Alpinia uraiensis Hayata - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A critical look at challenges and future scopes of bioactive compounds and their incorporations in the food, energy, and pharmaceutical sector - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Disposition and Toxicokinetics - Report on Carcinogens Monograph on Cumene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijcrt.org [ijcrt.org]
- 20. researchgate.net [researchgate.net]
- 21. Estrogenic Effects of Cimicifuga racemosa (Black Cohosh) in Mice and on Estrogen Receptors in MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cimigenol-Induced Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Cimigenol-induced cytotoxicity in normal (non-cancerous) cells during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our normal cell line control group when treated with a this compound derivative. What is the likely mechanism?
A1: Published research on this compound derivatives, such as 23-O-acetylthis compound-3-O-beta-D-xylopyranoside, indicates that cytotoxicity is primarily mediated through the induction of apoptosis. This process involves the activation of the intrinsic apoptotic pathway, characterized by the regulation of the Bcl-2 family of proteins, activation of caspases, and subsequent cleavage of cellular substrates like PARP. Additionally, these compounds can induce cell cycle arrest at the G2/M phase, preventing cell division and potentially leading to apoptosis.
Q2: How can we experimentally confirm that this compound is inducing apoptosis in our normal cells?
A2: Apoptosis can be confirmed using several standard assays. A common and effective method is flow cytometry using Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis. An increase in the Annexin V-positive/PI-negative population confirms early apoptosis. For a detailed procedure, refer to the --INVALID-LINK--.
Q3: What strategies can we explore to selectively protect our normal cells from this compound-induced cytotoxicity without affecting its anti-cancer efficacy?
A3: While research specifically on protecting normal cells from this compound is limited, strategies used to mitigate cytotoxicity from other chemotherapeutic agents can be adapted. These include:
-
Co-administration of Antioxidants: Some drug-induced cytotoxicity is mediated by reactive oxygen species (ROS). The use of antioxidants like N-acetyl-L-cysteine (NAC) may reduce this oxidative stress. However, it's crucial to determine if the anti-cancer effect of this compound is also ROS-dependent, as antioxidants could interfere with its efficacy.
-
Inhibition of Caspases: Since apoptosis is a key mechanism, using broad-spectrum or specific caspase inhibitors (e.g., Z-VAD-FMK) could prevent the execution of the apoptotic program. This approach may selectively protect normal cells if cancer cells have a higher apoptotic threshold or utilize different cell death pathways.
-
Modulation of Bcl-2 Family Proteins: Overexpression of anti-apoptotic proteins like Bcl-2 in normal cells could confer resistance to apoptosis. This is a more complex genetic approach but can be used in experimental models to understand the mechanism of protection.
Q4: We have observed that this compound treatment leads to a change in cell morphology and a decrease in cell number. How can we quantify this cytotoxic effect?
A4: A straightforward and widely used method to quantify cytotoxicity is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which generally correlates with the number of viable cells. A decrease in the metabolic activity of treated cells compared to an untreated control indicates a reduction in cell viability and reflects the cytotoxic effect of the compound. For a detailed methodology, please see the --INVALID-LINK--.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assays (e.g., MTT). | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in 96-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Contamination of cell culture. | Regularly check for microbial contamination. Use proper aseptic techniques. | |
| Unexpectedly high levels of necrosis (PI-positive) in apoptosis assays. | Compound concentration is too high, causing rapid cell death. | Perform a dose-response experiment to find a concentration that induces apoptosis with minimal necrosis. |
| Harsh cell handling during staining. | Handle cells gently during washing and centrifugation steps to maintain cell membrane integrity. | |
| Difficulty in interpreting cell cycle analysis data. | Inappropriate cell fixation. | Use cold 70% ethanol (B145695) and add it dropwise while vortexing to prevent cell clumping. |
| RNA contamination affecting PI staining. | Ensure RNase A treatment is included in the staining protocol to remove RNA. |
Quantitative Data Summary
The following tables provide examples of expected quantitative data from experiments investigating strategies to reduce this compound-induced cytotoxicity.
Table 1: Effect of an Antioxidant (N-acetyl-L-cysteine, NAC) on this compound-Induced Cytotoxicity in Normal Fibroblasts.
| Treatment Group | Cell Viability (% of Control) | Fold Protection |
| Control (Untreated) | 100 ± 5.2 | - |
| This compound (10 µM) | 45 ± 4.1 | - |
| This compound (10 µM) + NAC (1 mM) | 78 ± 6.3 | 1.73 |
| NAC (1 mM) | 98 ± 4.9 | - |
Table 2: Effect of a Pan-Caspase Inhibitor (Z-VAD-FMK) on this compound-Induced Apoptosis in Normal Keratinocytes.
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (Untreated) | 2.1 ± 0.5 | 1.5 ± 0.3 |
| This compound (10 µM) | 35.4 ± 3.1 | 8.2 ± 1.1 |
| This compound (10 µM) + Z-VAD-FMK (20 µM) | 8.9 ± 1.2 | 4.3 ± 0.8 |
| Z-VAD-FMK (20 µM) | 2.5 ± 0.6 | 1.8 ± 0.4 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol measures cell viability by assessing the metabolic activity of cells.
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treat cells with various concentrations of this compound and/or protective agents. Include untreated and vehicle controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.[1]
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat as required.
-
After treatment, collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[3]
-
Wash the cells twice with cold PBS.[4]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
Analyze the samples by flow cytometry within 1 hour.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Cold 70% Ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest treated and control cells (approximately 1 x 10⁶ cells per sample).
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while gently vortexing.[7]
-
Incubate the cells on ice for at least 30 minutes or at -20°C for long-term storage.[8]
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.[9]
-
Incubate for 30-40 minutes at room temperature or 37°C, protected from light.[9]
-
Analyze the samples on a flow cytometer. The PI fluorescence intensity corresponds to the DNA content.[10]
Visualizations
Caption: Signaling pathway of this compound derivative-induced cytotoxicity.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. kumc.edu [kumc.edu]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. docs.research.missouri.edu [docs.research.missouri.edu]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
quality control measures for Cimigenol research
Welcome to the technical support center for Cimigenol research. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of working with this compound, a cycloartane (B1207475) triterpenoid (B12794562) glycoside from Cimicifuga species (black cohosh). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the extraction, purification, and analysis of this compound.
Question 1: Why is the yield of my this compound extract consistently low?
Answer: Low yields of this compound and other triterpenoid glycosides are a common issue. Several factors can contribute to this problem. The extraction method is a critical determinant of the chemical profile and yield of black cohosh extracts.[1]
| Potential Cause | Troubleshooting Recommendation |
| Inappropriate Solvent System | The polarity of the extraction solvent significantly impacts yield. While methanol (B129727) is commonly used, varying the percentage of water in the solvent can greatly affect the extraction efficiency of triterpenoid glycosides.[1] Consider using a gradient of aqueous methanol or ethanol (B145695) (e.g., 80% MeOH, 60% MeOH) to optimize the extraction.[1] |
| Insufficient Extraction Time or Temperature | Extraction at room temperature may not be sufficient. Refluxing with the solvent can increase the yield, but be mindful of potential degradation of thermolabile compounds.[1] |
| Inadequate Plant Material Grinding | Ensure the dried rhizomes are ground to a fine, uniform powder to maximize the surface area for solvent penetration. |
| Plant Material Quality | The concentration of this compound can vary depending on the species, age, and growing conditions of the Cimicifuga plant. Ensure proper botanical identification and sourcing of your raw material. Adulteration with other Actaea species is a known issue.[2] |
Question 2: My purified this compound fractions are still showing significant impurities on my HPLC chromatogram. What can I do?
Answer: The purification of triterpenoid glycosides is challenging due to their structural similarity and the presence of co-extracting compounds like phenolic acids and other glycosides. A multi-step purification strategy is often necessary.
| Problem | Suggested Solution |
| Co-elution with other Triterpenoid Glycosides | Optimize your HPLC mobile phase gradient. A shallow gradient of acetonitrile (B52724) and water (with a modifier like 0.1% formic acid) can improve the resolution of closely related compounds. Consider using a different stationary phase, such as a phenyl-hexyl column, which may offer different selectivity. |
| Presence of Phenolic Impurities | Incorporate a solid-phase extraction (SPE) step before HPLC. A C18 SPE cartridge can be used to remove more polar impurities. |
| Complex Mixture Overloading the Column | Perform a preliminary fractionation of the crude extract using open column chromatography (e.g., silica (B1680970) gel or Sephadex LH-20) to separate compounds based on polarity before proceeding to preparative HPLC. A bioassay-guided isolation approach, where fractions are tested for biological activity at each stage, can help focus purification efforts on the active compounds.[3][4][5] |
Question 3: I am observing peak tailing and inconsistent retention times in my HPLC analysis of this compound. What are the likely causes?
Answer: Peak tailing and retention time shifts in HPLC can be caused by a variety of factors related to the column, mobile phase, or the sample itself.
| Issue | Troubleshooting Steps |
| Peak Tailing | Secondary Interactions: Triterpenoid glycosides can have secondary interactions with residual silanol (B1196071) groups on the silica-based C18 column. Ensure your mobile phase is adequately buffered (e.g., with 0.1% formic acid or acetic acid) to suppress these interactions. Column Overload: Inject a smaller sample volume or a more dilute sample. Column Degradation: The column may be nearing the end of its lifespan. Try flushing the column or replacing it. |
| Inconsistent Retention Times | Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. Inconsistent composition can lead to retention time drift. Temperature Fluctuations: Use a column oven to maintain a stable temperature. Pump Issues: Check for leaks or air bubbles in the pump. |
Experimental Protocols
Protocol 1: Bioassay-Guided Extraction and Isolation of this compound
This protocol provides a general framework for the isolation of this compound from Cimicifuga racemosa rhizomes, adapted from methodologies for isolating cytotoxic cycloartane triterpenoid glycosides.[3][4][5]
1. Extraction:
- Grind dried Cimicifuga racemosa rhizomes to a fine powder.
- Extract the powder with 80% methanol (MeOH) in water at room temperature with agitation for 24 hours. Repeat the extraction three times.
- Combine the extracts and concentrate under reduced pressure to yield a crude extract.
2. Solvent Partitioning:
- Suspend the crude extract in water and sequentially partition with solvents of increasing polarity: n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc).
- Evaporate the solvent from each fraction. The triterpenoid glycosides are expected to be enriched in the EtOAc fraction.
3. Open Column Chromatography:
- Subject the bioactive fraction (e.g., the EtOAc fraction) to silica gel column chromatography.
- Elute with a stepwise gradient of chloroform and methanol.
- Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions with similar profiles.
4. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
- Further purify the active fractions from the silica gel column using preparative HPLC with a C18 column.
- Use a gradient of acetonitrile and water with 0.1% formic acid as the mobile phase.
- Collect peaks corresponding to this compound and confirm purity by analytical HPLC.
Protocol 2: Analytical HPLC Method for this compound Quantification
This method is for the quantitative analysis of this compound in extracts and purified fractions.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
-
Start with a low percentage of Solvent B and gradually increase to elute the triterpenoid glycosides.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm or Evaporative Light Scattering Detector (ELSD).
-
Standard: A certified reference standard of this compound is required for accurate quantification.
Quantitative Data Summary
The following table summarizes typical quantitative data for cycloartane triterpenes in Actaea racemosa (black cohosh) extracts. Note that this compound is a specific type of cycloartane triterpene, and its individual concentration will be a fraction of the total.
| Plant Part | Extraction Solvent | Total Cycloartane Triterpenes (% of extract weight) |
| Roots/Rhizomes | 70% Methanol | 7.2 - 19.3% |
| Aerial Parts | 70% Methanol | 3.8 - 20.8% |
Data adapted from a study using quantitative 1H NMR (qHNMR) for the analysis of crude plant extracts.
Signaling Pathways and Experimental Workflows
This compound's Potential Mechanism of Action: Modulation of NF-κB and Apoptosis Signaling Pathways
While the precise molecular targets of this compound are still under investigation, related natural compounds have been shown to exert their biological effects, such as anti-inflammatory and anti-cancer activities, through the modulation of key signaling pathways like NF-κB and the induction of apoptosis.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various diseases, including cancer and chronic inflammatory conditions. Some natural products inhibit this pathway, leading to a reduction in the inflammatory response.[6]
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anti-cancer agents work by inducing apoptosis in tumor cells. The intrinsic (mitochondrial) pathway is a major route to apoptosis.
Caption: Proposed induction of apoptosis by this compound via the intrinsic pathway.
Experimental Workflow for this compound Research
The following diagram illustrates a typical workflow for the isolation and characterization of this compound.
Caption: A generalized workflow for this compound isolation and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Bioassay-Guided Isolation of Cytotoxic Cycloartane Triterpenoid Glycosides from the Traditionally Used Medicinal Plant Leea indica | Semantic Scholar [semanticscholar.org]
- 4. Bioassay-Guided Isolation of Cytotoxic Cycloartane Triterpenoid Glycosides from the Traditionally Used Medicinal Plant Leea indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Cimigenol Purity on Experimental Outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cimigenol. The purity of a compound is paramount for obtaining reproducible and reliable experimental data. This guide will help you navigate potential issues arising from variations in this compound purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a triterpene glycoside, a class of natural compounds. It is a major constituent of Black Cohosh (Actaea racemosa or Cimicifuga racemosa), a plant native to North America.[1] Extracts from Black Cohosh have been traditionally used for a variety of women's health issues, including menopausal symptoms.[1][2]
Q2: How is the purity of a this compound sample determined?
The purity of this compound is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a detector like a photodiode array (PDA), mass spectrometry (MS), or an evaporative light scattering detector (ELSD).[3] These methods allow for the separation and quantification of this compound from other related compounds and impurities.[4][5]
Q3: What are the common impurities found in this compound preparations?
Impurities in a this compound sample can arise from several sources:
-
Biosynthetic precursors and related triterpene glycosides: During extraction from natural sources, other structurally similar compounds from the plant may be co-extracted.
-
Reagents and byproducts from synthesis: If the this compound is chemically synthesized, unreacted starting materials, reagents, and byproducts of side reactions can be present.[6][7]
-
Degradation products: this compound may degrade over time due to improper storage conditions (e.g., exposure to light, heat, or reactive substances).
-
Residual solvents: Solvents used during extraction and purification may remain in the final product.
Q4: Can the source of this compound (natural extract vs. synthetic) affect my experiments?
Yes, the source can significantly impact your results. A natural extract will contain a mixture of compounds, of which this compound is only one component. The observed biological effect could be due to this compound, other compounds, or a synergistic interaction between them. Synthetic this compound, if highly purified, allows for the investigation of the specific effects of that single molecule.
Troubleshooting Guide
Issue 1: Inconsistent or Non-Reproducible Experimental Results
You are performing a cell-based assay and notice significant variability in your results between different batches of this compound, even when used at the same concentration.
-
Possible Cause: Variation in the purity of different this compound batches.
-
Troubleshooting Steps:
-
Verify Purity: Request the certificate of analysis (CoA) for each batch of this compound. If not available, consider having the purity independently verified by HPLC.[4]
-
Standardize with a Single Batch: For a series of related experiments, use this compound from a single, well-characterized batch to ensure consistency.
-
Consider the Impact of Impurities: If impurities are identified, research their potential biological activities. They may be contributing to the observed effects.
-
Issue 2: Unexpected or Off-Target Effects
Your experiment is designed to investigate the effect of this compound on a specific signaling pathway, but you observe activation or inhibition of unrelated pathways.
-
Possible Cause: Bioactive impurities in your this compound sample are causing off-target effects.
-
Troubleshooting Steps:
-
Purity Assessment: As with inconsistent results, the first step is to determine the purity of your compound.
-
Test with a Higher Purity Sample: If possible, repeat the key experiments with a higher purity grade of this compound to see if the off-target effects are diminished.
-
Control Experiments: If the identity of a major impurity is known, and a pure standard of that impurity is available, you can run a control experiment with the impurity alone to assess its contribution to the observed phenotype.
-
Issue 3: Lower than Expected Potency
The EC50 or IC50 value you have determined for this compound is significantly higher (i.e., less potent) than what has been reported in the literature.
-
Possible Cause: The actual concentration of active this compound is lower than calculated due to the presence of non-active impurities.
-
Troubleshooting Steps:
-
Accurate Quantification: Ensure that the concentration of your stock solution is based on the purity of the this compound. For example, if your solid this compound is 95% pure, you will need to dissolve more of the solid to achieve the desired molar concentration of the active compound.
-
Solubility Issues: Confirm that the this compound is fully dissolved in your vehicle solvent. Insoluble compound will lead to an overestimation of the concentration in solution.
-
Impact of this compound Purity on Experimental Outcomes: A Tabular Summary
The following table illustrates hypothetical data from a cell viability assay (e.g., MTT assay) on a cancer cell line, demonstrating how this compound purity can affect the measured IC50 value.
| This compound Purity | Apparent IC50 (µM) | Observed Cellular Morphology | Reproducibility (Batch-to-Batch) |
| >99% | 15 | Consistent, dose-dependent apoptosis | High |
| 95% | 25 | Apoptosis observed, with some signs of cellular stress at lower concentrations | Moderate |
| 80% | 50 | Mixed population of apoptotic and necrotic cells; high variability | Low |
| <70% (Extract) | >100 | High levels of cytotoxicity at all concentrations, not clearly dose-dependent | Very Low |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by HPLC
This protocol provides a general method for determining the purity of a this compound sample.
-
Standard Preparation: Accurately weigh a known amount of high-purity (>99%) this compound reference standard and dissolve it in methanol (B129727) to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Dissolve the test sample of this compound in methanol to a final concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 30 minutes.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm or Mass Spectrometry.
-
Injection Volume: 10 µL.
-
-
Analysis: Run the standards and the test sample. Calculate the purity of the test sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram (area percent method). For more accurate quantification, use the calibration curve generated from the reference standard.
Protocol 2: Cell Viability Assay (MTT)
This protocol describes a common method to assess the effect of this compound on cell viability.
-
Cell Seeding: Seed a 96-well plate with your chosen cell line at a density of 5,000-10,000 cells per well. Allow the cells to attach overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound (at varying purities for comparison) in cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the appropriate wells. Include vehicle-only controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for this compound and a bioactive impurity.
Experimental Workflow Diagram
Caption: Workflow for comparing the effects of different this compound purities.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for issues related to compound purity.
References
- 1. Benefits of Black Cohosh (Cimicifuga racemosa) for Women Health: An Up-Close and In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Black Cohosh - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. connectjournals.com [connectjournals.com]
optimizing incubation times for Cimigenol treatment
Welcome to the technical support center for Cimigenol treatment. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when working with this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound and its glycoside derivatives, such as Cimigenoside, have demonstrated anti-tumor effects. A key mechanism of action is the modulation of the NF-κB (Nuclear Factor-kappa B) signaling pathway. In cancer cells, Cimigenoside has been shown to suppress cell proliferation, migration, and invasion, while inducing apoptosis. It achieves this by increasing the expression of IκBα and decreasing the expression of p65, a subunit of the NF-κB complex.[1] This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, caspase-3, and caspase-9.[1] Additionally, compounds from the Cimicifuga genus, from which this compound is derived, are known to possess antioxidant properties.
Q2: What is a typical starting concentration and incubation time for this compound in cell-based assays?
A2: The optimal concentration and incubation time for this compound are highly dependent on the cell line and the specific experimental endpoint. Based on studies with Cimigenoside on A549 lung cancer cells, a reasonable starting point for concentration is in the micromolar range. For initial cell viability assays, it is recommended to perform a dose-response experiment with a range of concentrations to determine the IC50 value for your specific cell line. Effects on cell proliferation and apoptosis have been observed following incubation for 48 hours.[1] For analyzing changes in protein expression via Western blot, a 24-hour incubation period has been used.[1] It is crucial to conduct a time-course experiment to determine the optimal incubation period for your particular study.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in an appropriate solvent like DMSO. This stock solution should be stored at -20°C or -80°C to maintain its stability. When preparing working solutions, the stock solution should be diluted in the complete cell culture medium to the desired final concentration. It is important to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: I am not observing the expected effect of this compound on my cells. What are some potential reasons?
A4: Several factors could contribute to a lack of an observable effect. First, ensure the integrity of the this compound compound and that it has been stored correctly. Second, the cell line you are using may not be sensitive to this compound's mechanism of action. Confirm that your cells express the components of the NF-κB signaling pathway. Third, the concentration and incubation time may not be optimal. It is highly recommended to perform a dose-response and a time-course experiment to identify the effective concentration and the ideal incubation period for your specific cell line and assay. Finally, ensure that your experimental setup, including cell health and density, is consistent and optimized.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
-
Question: My cell viability results with this compound treatment are inconsistent between replicates and experiments. What could be the cause?
-
Answer:
-
Inconsistent Cell Seeding: Ensure that cells are evenly distributed and seeded at a consistent density across all wells. Cells should be in the logarithmic growth phase at the time of treatment.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the media components and the drug, leading to variability. To mitigate this, consider not using the outermost wells for experimental data or ensure proper humidification in the incubator.
-
Compound Precipitation: this compound, like many small molecules, may precipitate in the culture medium, especially at higher concentrations. Visually inspect the wells for any signs of precipitation. If observed, consider using a lower concentration or a different solvent system for the stock solution.
-
Inconsistent Incubation Times: Ensure that the incubation time for all plates within an experiment and between experiments is precisely the same.
-
Issue 2: No Significant Induction of Apoptosis
-
Question: I am not observing a significant increase in apoptosis after this compound treatment. What should I check?
-
Answer:
-
Sub-optimal Incubation Time: The timing of apoptosis detection is critical. Early apoptotic events may be missed with a very long incubation, while a short incubation may not be sufficient to induce a measurable response. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the peak of apoptotic activity.
-
Inappropriate Apoptosis Assay: Different apoptosis assays measure different stages of the process. For example, Annexin V staining detects early apoptosis, while TUNEL assays or caspase activity assays might be more suitable for later stages. Ensure the chosen assay aligns with the expected apoptotic timeline.
-
Cell Line Resistance: The cell line in use might be resistant to apoptosis induction by this compound. Consider using a positive control for apoptosis to validate the assay and the cell's ability to undergo apoptosis.
-
Insufficient Drug Concentration: The concentration of this compound may be too low to induce apoptosis. Refer to your dose-response curve from cell viability assays to select an appropriate concentration range for apoptosis studies.
-
Data Presentation
Table 1: Hypothetical Time-Course of this compound Effect on A549 Cell Viability (MTT Assay)
| Incubation Time (Hours) | This compound Concentration (µM) | Cell Viability (% of Control) |
| 24 | 10 | 85% |
| 24 | 50 | 65% |
| 48 | 10 | 70% |
| 48 | 50 | 45% |
| 72 | 10 | 60% |
| 72 | 50 | 30% |
Table 2: Hypothetical Time-Course of this compound-Induced Apoptosis in A549 Cells (Annexin V-FITC Assay)
| Incubation Time (Hours) | This compound Concentration (µM) | Apoptotic Cells (% of Total) |
| 24 | 50 | 15% |
| 48 | 50 | 35% |
| 72 | 50 | 25% (potential onset of secondary necrosis) |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for Optimizing Incubation Time
-
Cell Seeding: Seed A549 cells into 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for different time periods (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the respective incubation times, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control for each time point.
Protocol 2: Western Blot Analysis of NF-κB Pathway Proteins
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for various time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p65, IκBα, Bcl-2, Bax, Caspase-3, Caspase-9, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control.
Visualizations
References
Technical Support Center: Ensuring Reproducibility of Cimigenol Experiment Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support and troubleshooting advice to ensure the reproducibility of experimental results when working with Cimigenol. It includes frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist researchers in obtaining consistent and reliable outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known mechanism of action?
This compound is a cycloartane (B1207475) triterpenoid (B12794562) isolated from plants of the Cimicifuga genus. It has demonstrated potent anti-tumor activity. Recent studies on its derivative, Cimigenoside, have shown that it can induce apoptosis (programmed cell death) and inhibit metastasis in cancer cells by modulating the NF-κB signaling pathway.[1]
Q2: What are the common cancer cell lines on which this compound has shown cytotoxic effects?
This compound and its derivatives have been shown to be effective against several cancer cell lines. Notably, Cimigenoside has been studied in human non-small cell lung cancer cells (A549).[1] The parent compound, this compound, has reported cytotoxic activity against human hepatocellular carcinoma cells (SMMC-7721) and lung cancer cells (A-549).
Q3: What is the general starting concentration range for in vitro experiments with this compound?
Based on available data, the half-maximal inhibitory concentration (IC50) for this compound and its derivatives can vary depending on the cell line and exposure time. For initial experiments with A549 cells, concentrations in the low micromolar range (e.g., 1-5 µmol/l) have been used.[1] For SMMC-7721 and A-549 cells, IC50 values have been reported to be in the micromolar range as well. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How does Cimigenoside, a derivative of this compound, induce apoptosis?
Cimigenoside induces apoptosis in A549 lung cancer cells by upregulating the expression of pro-apoptotic proteins such as Bax, caspase-3, and caspase-9, while downregulating the anti-apoptotic protein Bcl-2.[1] This shifts the balance towards apoptosis, leading to cancer cell death.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound, leading to a lack of reproducibility.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 values between experiments | Cell Health and Passage Number: Cells that are unhealthy, have been passaged too many times, or are at different confluency levels can respond differently to treatment. | - Use cells with a low passage number and ensure they are in the logarithmic growth phase.- Maintain consistent cell seeding density across all experiments. |
| Compound Solubility and Stability: this compound, being a natural product, may have limited solubility in aqueous media. Precipitation or degradation of the compound can lead to inaccurate concentrations. | - Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment.- Visually inspect for any precipitation before adding to the cell culture media.- Minimize freeze-thaw cycles of the stock solution. | |
| Variability in Incubation Times: Inconsistent exposure times to this compound will lead to variable results. | - Standardize the incubation time for all experiments.- Use a timer to ensure precise timing for compound addition and assay termination. | |
| Low or no cytotoxic effect observed | Suboptimal Compound Concentration: The concentration of this compound used may be too low to induce a significant effect in the specific cell line. | - Perform a dose-response curve to determine the optimal IC50 value for your cell line.- Consult literature for reported effective concentrations in similar cell types. |
| Cell Line Resistance: The chosen cell line may be inherently resistant to this compound's mechanism of action. | - If possible, test this compound on a panel of different cancer cell lines to identify sensitive ones.- Review the literature to see if the cell line is known to have resistance mechanisms to similar compounds (e.g., upregulation of anti-apoptotic proteins). | |
| High background in cell viability assays (e.g., MTT) | Reagent Contamination or Degradation: The MTT reagent or other assay components may be contaminated or have degraded over time. | - Prepare fresh assay reagents for each experiment.- Ensure proper storage of all assay components as per the manufacturer's instructions. |
| Incomplete Solubilization of Formazan (B1609692) Crystals (MTT assay): If the formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings. | - Ensure complete solubilization by thorough mixing and allowing sufficient incubation time with the solubilizing agent. |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is a general guideline for determining the cytotoxic effects of this compound on adherent cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A549, SMMC-7721)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium from a stock solution (e.g., in DMSO). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of viability against the this compound concentration to determine the IC50 value.
-
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of this compound and its derivative, Cimigenoside.
| Compound | Cell Line | Assay | Exposure Time | IC50 / Effect |
| Cimigenoside | A549 (Lung Cancer) | MTT | 24, 48, 72 hours | Dose- and time-dependent decrease in cell viability.[1] |
| Cimigenoside | A549 (Lung Cancer) | Flow Cytometry | 48 hours | Dose-dependent increase in apoptosis.[1] |
Signaling Pathways and Experimental Workflows
Cimigenoside-Induced Apoptosis via NF-κB Pathway Inhibition
Cimigenoside has been shown to induce apoptosis in A549 lung cancer cells by inhibiting the NF-κB signaling pathway.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκBα. Upon stimulation, IκBα is degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and activate the transcription of anti-apoptotic genes like Bcl-2. Cimigenoside treatment leads to an increased expression of IκBα and a decreased expression of the p65 subunit, thereby inhibiting the pro-survival signaling of NF-κB.[1] This, in turn, leads to a decrease in Bcl-2 expression and an increase in the expression of pro-apoptotic proteins Bax, cleaved caspase-9, and cleaved caspase-3, ultimately resulting in apoptosis.[1]
References
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of Cimigenol and EGCG
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer activities of two natural compounds: Cimigenol, a cycloartane (B1207475) triterpenoid (B12794562) primarily found in plants of the Cimicifuga genus, and Epigallocatechin gallate (EGCG), the most abundant catechin (B1668976) in green tea. While extensive research has elucidated the multifaceted anticancer properties of EGCG, data on this compound is comparatively limited. This document aims to synthesize the available experimental data to offer a clear, objective comparison for researchers in oncology and drug discovery.
Data Presentation
In Vitro Anticancer Activity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell proliferation. The following tables summarize the IC50 values for this compound and its derivatives, alongside a broader range of data for EGCG, across various cancer cell lines.
Table 1: In Vitro Anticancer Activity of this compound and its Derivatives - IC50 Values
| Compound | Cancer Cell Line | Assay | IC50 Value |
| This compound 3-O-β-D-xyloside | MDA-MB-453 (Breast) | Coulter Counter | 9 µM |
| 23-O-acetylthis compound-3-O-β-D-xylopyranoside | HepG2 (Liver) | Not Specified | 16 µM[1] |
| This compound | Acute Myeloid Leukemia (in presence of BMSCs) | Not Specified | Showed decreased cell proliferation and increased apoptosis |
Note: Data for unmodified this compound is limited. The table includes data on closely related derivatives to provide a broader perspective on the potential activity of this class of compounds.
Table 2: In Vitro Anticancer Activity of EGCG - IC50 Values
| Compound | Cancer Cell Line | Assay | IC50 Value |
| EGCG | H1299 (Lung) | MTT | 27.63 µM[2] |
| EGCG | A549 (Lung) | MTT | 28.34 µM[2], 60.55 ± 1.0 μM[3][4] |
| EGCG | WI38VA (SV40-transformed Fibroblasts) | Not Specified | 10 µM[5][6] |
| EGCG | Caco-2 (Colorectal) | Not Specified | Differential growth inhibition observed |
| EGCG | Hs578T (Breast) | Not Specified | Differential growth inhibition observed |
| EGCG | HepG2 (Liver) | MTT | 74.7 µg/ml (at 48h)[7] |
| EGCG | SMMC7721 (Liver) | MTT | 59.6 µg/ml (at 48h)[7] |
| EGCG | SK-hep1 (Liver) | MTT | 61.3 µg/ml (at 48h)[7] |
| EGCG | Four different human colon cancer cell lines | Not Specified | ~20 μg/mL[8] |
Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate malignant cells.
Table 3: Apoptosis Induction by this compound and its Derivatives
| Compound | Cancer Cell Line | Method | Key Findings |
| This compound | Acute Myeloid Leukemia | Not Specified | Increased cell apoptosis when co-cultured with bone marrow stromal cells[9] |
| 23-O-acetylthis compound-3-O-β-D-xylopyranoside | HepG2 (Liver) | Not Specified | Induces apoptosis and G2/M cell cycle arrest[1] |
Table 4: Apoptosis Induction by EGCG
| Compound | Cancer Cell Line | Method | Apoptosis Rate |
| EGCG (50 µM) | H1299 (Lung) | Flow Cytometry | 46.00 ± 1.581% (from 2.40 ± 1.14% in control)[2] |
| EGCG (50 µM) | A549 (Lung) | Flow Cytometry | 56.20 ± 1.48% (from 4.00 ± 0.70% in control)[2] |
| EGCG (200 µM) | WI38VA (SV40-transformed Fibroblasts) | TUNEL assay | >50% after 8 hours[5][6] |
| EGCG | MKN45 (Gastric) | Annexin V-FITC/PI | Time- and dose-dependent increase[10] |
| EGCG (50, 70, 100 µM) | Jurkat (T-cell leukemia) | Annexin V-FITC/PI | ~31%, 40%, and 71% respectively |
In Vivo Anticancer Activity
In vivo studies in animal models are crucial for evaluating the therapeutic potential of a compound in a living organism.
Table 5: In Vivo Anticancer Activity of this compound
| Compound | Animal Model | Cancer Model | Key Findings |
| This compound | Data not available | Data not available | Data not available |
Table 6: In Vivo Anticancer Activity of EGCG
| Compound | Animal Model | Cancer Model | Key Findings |
| EGCG (1.5 mg/day/mouse, i.p.) | Athymic nude mice | HT29 (Colon) Xenograft | 58% tumor growth inhibition[11] |
| EGCG (50-100 mg/kg/day, oral) | C57BL/6 mice | E0771 (Breast) Allograft | 65% reduction in tumor cross-section area; 68% reduction in tumor weight[3] |
| EGCG (0.1, 0.3, 0.5% in diet) | Xenograft model | H1299 (Lung) Xenograft | Dose-dependent tumor growth inhibition (56.7% inhibition with 0.5% EGCG)[12] |
| EGCG (in drinking water) | Mice | Kaposi's Sarcoma | 50% reduction in tumor size[13] |
Experimental Protocols
Cell Viability and Proliferation Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells are seeded in 96-well plates and treated with varying concentrations of the test compound. After a specified incubation period (e.g., 24, 48, or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals. The formazan is then dissolved, and the absorbance is measured using a microplate reader. The IC50 value is calculated from the dose-response curve.[7]
-
Coulter Counter Assay: This method directly counts the number of viable cells. Cells are treated with the test compound for a set duration. After treatment, cells are trypsinized and resuspended in an electrolyte solution. The cell suspension is then passed through a small aperture, and the change in electrical resistance as each cell passes through is counted.[14]
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This is a widely used method to detect and quantify apoptosis. In apoptotic cells, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC). PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. By staining cells with both Annexin V and PI and analyzing them by flow cytometry, it is possible to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[10]
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA breaks with labeled dUTPs. The incorporated label can then be detected by fluorescence microscopy or flow cytometry.[5][6]
In Vivo Tumor Xenograft/Allograft Models
-
Subcutaneous Tumor Model: Human or murine cancer cells are injected subcutaneously into the flank of immunocompromised (for human cells) or immunocompetent (for murine cells) mice. Once tumors reach a palpable size, the mice are treated with the test compound via various routes (e.g., oral gavage, intraperitoneal injection). Tumor growth is monitored by measuring tumor volume with calipers over time. At the end of the study, tumors are excised and weighed.[3][11][12]
Signaling Pathways
The anticancer effects of both this compound and EGCG are mediated through the modulation of various signaling pathways that regulate cell proliferation, survival, and apoptosis.
This compound
The precise signaling pathways affected by this compound are not well-documented. However, studies on related compounds from Cimicifuga species suggest potential involvement of pathways that regulate the cell cycle and apoptosis. For instance, 23-O-acetylthis compound-3-O-β-D-xylopyranoside has been shown to induce G2/M cell cycle arrest and apoptosis in HepG2 cells.[1]
EGCG
EGCG is known to interact with a multitude of signaling pathways, contributing to its broad-spectrum anticancer activity.
-
PI3K/Akt/mTOR Pathway: EGCG has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a critical regulator of cell survival, proliferation, and growth. EGCG can upregulate the expression of PTEN, a negative regulator of the PI3K/Akt pathway, and downregulate the phosphorylation of Akt and mTOR.[7][15] This inhibition leads to decreased cell proliferation and induction of apoptosis in various cancer cells, including pancreatic and lung cancer.[2][15]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a crucial role in cell proliferation, differentiation, and apoptosis. EGCG's effect on this pathway can be context-dependent. In some cancer cells, EGCG inhibits the ERK pathway, leading to reduced cell growth.[8] In other cases, it can activate JNK and p38, which can promote apoptosis.[5]
-
Other Pathways: EGCG also influences other key signaling pathways, including:
-
NF-κB: Inhibition of NF-κB, a transcription factor involved in inflammation and cell survival.
-
VEGF Signaling: Downregulation of Vascular Endothelial Growth Factor (VEGF) and its receptor, leading to the inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[11]
-
EGFR Signaling: Inhibition of the Epidermal Growth Factor Receptor (EGFR) pathway, which is often overactive in cancer.[15]
-
Visualization of Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways modulated by EGCG in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. EGCG, a major green tea catechin suppresses breast tumor angiogenesis and growth via inhibiting the activation of HIF-1α and NFκB, and VEGF expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Analysis of cell growth inhibitory effects of catechin through MAPK in human breast cancer cell line T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epigallocatechin-3-gallate inhibits cell growth, induces apoptosis and causes S phase arrest in hepatocellular carcinoma by suppressing the AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of inhibition of the Ras-MAP kinase signaling pathway in 30.7b Ras 12 cells by tea polyphenols (-)-epigallocatechin-3-gallate and theaflavin-3,3'-digallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Inhibitory Effect of Epigallocatechin Gallate on the Viability of T Lymphoblastic Leukemia Cells is Associated with Increase of Caspase-3 Level and Fas Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptotic effect of Epigallocatechin-3-gallate on the human gastric cancer cell line MKN45 via activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of tumour invasion and angiogenesis by epigallocatechin gallate (EGCG), a major component of green tea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pro-oxidative activities and dose–response relationship of (−)-epigallocatechin-3-gallate in the inhibition of lung cancer cell growth: a comparative study in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Cimigenol and Resveratrol: A Comparative Analysis of Anti-Inflammatory Efficacy
In the landscape of natural compounds with therapeutic potential, both cimigenol, a triterpenoid (B12794562) from the Cimicifuga species, and resveratrol (B1683913), a well-studied polyphenol, have garnered significant attention for their anti-inflammatory properties. This guide provides a detailed comparison of their mechanisms and efficacy, supported by available experimental data, to assist researchers and drug development professionals in their evaluation of these two compounds.
Quantitative Comparison of Anti-Inflammatory Activity
Direct comparative studies between this compound and resveratrol are scarce. However, by collating data from independent studies, we can draw inferences about their relative potencies. The following tables summarize the inhibitory effects of this compound-related compounds and resveratrol on key inflammatory mediators and enzymes.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | IC₅₀ (µM) | Citation |
| Cimicitaiwanin B¹ | RAW 264.7 | LPS | 8.37 | [1] |
| Other Triterpenoids² | RAW 264.7 | LPS | 6.54 - 24.58 | [1] |
| Resveratrol | RAW 264.7 | LPS | ~25-50³ |
¹ Cimicitaiwanin B is a 9,10-seco-cimigenol-type triterpene. ² A range for other triterpenoids isolated from Cimicifuga taiwanensis. ³ Estimated from various studies; resveratrol's effect on NO production is often reported as percentage inhibition at specific concentrations rather than IC₅₀ values.
Table 2: Inhibition of Cyclooxygenase (COX) Enzyme Activity
| Compound | Enzyme | Assay Type | IC₅₀ (µM) | Citation |
| This compound-related compounds | COX-2 | Not Specified | Data Not Available | |
| Resveratrol | COX-1 | Ovine COX-1 | Non-competitive inhibition | |
| Resveratrol | COX-2 | Human recombinant | 30 - 60 | |
| Resveratrol | COX-2 | Ovine COX-2 | 0.996 |
Table 3: Inhibition of Pro-Inflammatory Cytokine Production
| Compound | Cytokine | Cell Line | Inhibition | Concentration (µM) | Citation |
| Cimiracemate A⁴ | TNF-α | Human primary blood macrophages | 47 ± 19% | 140 | |
| Cimiracemate A⁴ | TNF-α | Human primary blood macrophages | 58 ± 30% | 140 | |
| Resveratrol | TNF-α, IL-6 | Various | Dose-dependent | Various |
⁴ Cimiracemate A is a bioactive constituent from Cimicifuga racemosa.
Mechanistic Insights: Signaling Pathways
Both this compound and resveratrol exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS.
-
This compound-related compounds , such as cimiracemate A, have been shown to inhibit the translocation of the p65 subunit of NF-κB to the nucleus.
-
Resveratrol has been extensively documented to inhibit NF-κB activation at multiple levels, including inhibiting IκB kinase (IKK) activity, preventing IκBα degradation, and reducing the nuclear translocation of p65.
MAPK Signaling Pathway
The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Activation of these kinases leads to the downstream activation of transcription factors that regulate the expression of inflammatory mediators.
-
This compound-related compounds : Cimiracemate A has been shown to modulate MAPK signaling, contributing to its anti-inflammatory effects.
-
Resveratrol has been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38 in various inflammatory models, thereby attenuating the inflammatory response.
References
Validating the Antitumor Effects of Cimigenol In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antitumor effects of Cimigenol with alternative natural compounds, Apigenin and Lupeol, in a chemically induced skin carcinogenesis model. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments and visualizations of proposed signaling pathways.
Comparative Analysis of Antitumor Efficacy
The antitumor-promoting effects of this compound, Apigenin, and Lupeol have been evaluated in the two-stage mouse skin carcinogenesis model, a well-established preclinical model for studying skin cancer development. This model involves the initiation of tumors with a carcinogen, typically 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), followed by repeated application of a tumor promoter, 12-O-tetradecanoylphorbol-13-acetate (TPA).
Table 1: Comparison of In Vivo Antitumor Effects in the Two-Stage Mouse Skin Carcinogenesis Model
| Compound | Dosage/Administration | Tumor Incidence (% of Control) | Tumor Multiplicity (Tumors/Mouse) (% of Control) | Latency Period (Weeks) |
| This compound-3,15-dione | Not Specified | Not Reported | 48% of control at 20 weeks | Not Reported |
| Apigenin | 5 µmol / topical application | ~50% reduction | ~60% reduction | Increased |
| Lupeol | 1.5 mg / topical application | 47% reduction (at 28 weeks) | ~70% reduction (at 28 weeks) | Significantly delayed |
Experimental Protocols
Two-Stage Mouse Skin Carcinogenesis Protocol (DMBA/TPA-Induced)
This protocol is a standard method for inducing skin papillomas and carcinomas in mice to test the efficacy of potential chemopreventive agents.[1][2][3][4][5]
-
Animal Model: Female ICR or SKH-1 hairless mice, 6-8 weeks old.
-
Initiation: A single topical application of 100 nmol (approximately 25 µg) of DMBA dissolved in 0.2 mL of acetone (B3395972) to the shaved dorsal skin of the mice.
-
Promotion: Two weeks after initiation, twice-weekly topical applications of 5 nmol (approximately 3 µg) of TPA in 0.2 mL of acetone are administered to the same area for a period of 20-30 weeks.
-
Test Compound Administration: The test compounds (this compound, Apigenin, or Lupeol) are typically dissolved in acetone and applied topically to the shaved dorsal skin 30 minutes to 1 hour before each TPA application. A control group receives the vehicle (acetone) only.
-
Tumor Monitoring and Data Collection:
-
The appearance of papillomas is monitored weekly, starting from the first week of TPA promotion.
-
Tumor Incidence: Calculated as the percentage of mice with at least one papilloma in a treatment group compared to the control group.
-
Tumor Multiplicity: Calculated as the average number of papillomas per mouse in each group.
-
Latency Period: The time in weeks for the appearance of the first tumor in each mouse.
-
-
Termination and Histopathological Analysis: At the end of the study period, mice are euthanized, and skin tumors are excised for histopathological confirmation of papillomas and to identify any progression to squamous cell carcinomas.
Signaling Pathways and Mechanisms of Action
The tumor promoter TPA exerts its effects by activating Protein Kinase C (PKC), which in turn triggers downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway and the activation of transcription factors such as Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB). These pathways promote inflammation, cell proliferation, and survival, all of which contribute to tumor promotion.
Proposed Signaling Pathway for this compound's Antitumor Effect
While the precise molecular targets of this compound in inhibiting tumor promotion are not fully elucidated, its anti-inflammatory and antitumor-promoting effects suggest a plausible mechanism involving the inhibition of the TPA-induced inflammatory cascade. Based on the known actions of TPA and the general mechanisms of similar triterpenoids, a putative signaling pathway for this compound is proposed below.
Caption: Putative mechanism of this compound's antitumor effect.
Experimental Workflow for In Vivo Antitumor Studies
The following diagram illustrates the typical workflow for evaluating the antitumor effects of a test compound in the two-stage mouse skin carcinogenesis model.
References
- 1. Method to Study Skin Cancer: Two-Stage Chemically Induced Carcinogenesis in Mouse Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MiTO [mito.dkfz.de]
- 4. Chemical-Induced Skin Carcinogenesis Model Using Dimethylbenz[a]Anthracene and 12-O-Tetradecanoyl Phorbol-13-Acetate (DMBA-TPA) [jove.com]
- 5. researchgate.net [researchgate.net]
Cross-Validation of Cimigenol's Mechanism of Action: A Comparative Guide for Researchers
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the proposed mechanism of action of Cimigenol, a key triterpene glycoside from Actaea racemosa (Black Cohosh), with established non-hormonal therapies for menopausal symptoms. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key pathways to facilitate further research and drug development.
While this compound is a significant component of Black Cohosh, direct experimental data on its specific molecular targets is limited. However, research on other constituents of Black Cohosh, particularly Nω-methylserotonin, and other triterpenoid (B12794562) glycosides, provides strong evidence for a neurotransmitter-mimetic mechanism of action, rather than a hormonal one. This guide will therefore focus on the serotonergic and potential GABAergic activities of Black Cohosh components as a proxy for understanding this compound's potential mechanism and compare it with current non-hormonal treatments.
Comparative Analysis of Molecular Targets
The current understanding suggests that the therapeutic effects of Black Cohosh are not due to estrogenic activity but rather from its interaction with central nervous system pathways.[1][2] The primary focus of research has been on the serotonergic system, with a key active compound identified as Nω-methylserotonin.[3][4] Additionally, some evidence points towards the modulation of GABAergic pathways by triterpenoid components of Black Cohosh.[5]
For comparison, two major classes of non-hormonal treatments for vasomotor symptoms are Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and the newer class of Neurokinin-3 Receptor (NK3R) antagonists.
Table 1: Comparison of Binding Affinities and Potencies
| Compound/Class | Primary Molecular Target(s) | Binding Affinity (Ki) / Potency (IC50/EC50) | Reference(s) |
| From Black Cohosh | |||
| Nω-methylserotonin | 5-HT7 Receptor | IC50 = 23 pM (binding) | [3] |
| 5-HT1A Receptor | High affinity (agonist) | [6] | |
| Serotonin Transporter (SERT) | IC50 = 490 nM (reuptake inhibition) | ||
| 5-HT7 Receptor | EC50 = 22 nM (cAMP induction) | [4] | |
| Triterpene Glycosides | GABAA Receptor | Qualitative evidence of modulation | [5] |
| SSRIs | |||
| Citalopram | SERT | Ki = 1.16 nM | [7] |
| Sertraline | SERT | Ki = 0.29 nM | [7] |
| Paroxetine | SERT | Ki = 0.09 nM | [7] |
| Fluoxetine | SERT | Ki = 0.86 nM | [7] |
| NK3R Antagonists | |||
| Osanetant (B1677505) | NK3 Receptor | IC50 = 0.8 nM | [8] |
| Talnetant (B1681221) | NK3 Receptor | Kb similar to Ki (competitive antagonist) | [9] |
Signaling Pathways and Experimental Workflows
The proposed mechanism of action for the active constituents of Black Cohosh involves the modulation of key neurotransmitter signaling pathways. The following diagrams illustrate these pathways and the experimental workflows used to investigate them.
References
- 1. Black Cohosh has Central Opioid Activity in Postmenopausal Women: Evidence from Naloxone Blockade and PET Neuroimaging Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Black Cohosh: Insights into its Mechanism(s) of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Serotonergic Activity of Black Cohosh and Identification of Nω-Methylserotonin as a Potential Active Constituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro serotonergic activity of black cohosh and identification of N(omega)-methylserotonin as a potential active constituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Guided Identification of Black Cohosh (Actaea racemosa) Triterpenoids with In Vitro Activity against Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of Nω -methylserotonin, a serotonergic constituent of black cohosh (Cimicifuga racemosa, L. (Nutt.)), by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Neurokinin-3 receptor-specific antagonists talnetant and osanetant show distinct mode of action in cellular Ca2+ mobilization but display similar binding kinetics and identical mechanism of binding in ligand cross-competition - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication of Cimigenol Studies: A Comparative Guide
A comprehensive review of the scientific literature reveals a notable absence of direct independent replication studies specifically focused on "Cimigenol" as an isolated compound. Research has predominantly centered on the efficacy and safety of complex extracts of Cimicifuga racemosa (black cohosh), in which this compound and its related triterpenoid (B12794562) glycosides are key constituents. This guide provides a comparative analysis of the existing clinical and preclinical data on Cimicifuga racemosa extracts, offering insights into the reproducibility of their effects and their performance against other alternatives.
Comparative Efficacy of Cimicifuga racemosa Extracts for Menopausal Symptoms
Clinical trials investigating the efficacy of black cohosh for the relief of menopausal symptoms have yielded mixed results, highlighting the challenges in replicating findings across different studies. These inconsistencies may be attributed to variations in patient populations, study durations, and, crucially, the composition and standardization of the black cohosh extracts used.[1]
Below is a summary of quantitative data from several randomized controlled trials (RCTs) comparing Cimicifuga racemosa extracts to placebo and other treatments.
| Study | Intervention | Comparison | Primary Outcome Measure | Result | Citation |
| Pockaj et al. (2006) | Black cohosh (20 mg twice daily) | Placebo | Mean change in hot flash score | No significant difference between black cohosh and placebo. | [2] |
| Osmers et al. (2005) | Isopropanolic black cohosh extract (iCR) | Placebo | Change in Menopause Rating Scale (MRS) score | Significant improvement in MRS score with iCR compared to placebo. | [3] |
| Geller et al. (2009) | Black cohosh or red clover | Placebo and Hormone Therapy (CEE/MPA) | Reduction in vasomotor symptoms | No significant reduction in vasomotor symptoms for black cohosh or red clover compared to placebo. CEE/MPA was significantly more effective. | [4] |
| Amsterdam et al. | Black cohosh extract | Placebo | Change in Hamilton Anxiety Rating Scale (HAM-A) scores | No statistically significant anxiolytic effect of black cohosh compared to placebo. | [5] |
| Wuttke et al. | Cimicifuga racemosa extract (Cr 99) | Placebo | Change in Kupperman Index (KI) | No superiority in the overall population, but significant improvement in patients with a baseline KI ≥ 20. | [6] |
| Raus et al. | Cimicifuga racemosa extract | Placebo | Change in Kupperman Index | Statistically significant improvement in the treatment group compared to placebo. |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific studies. Below are summaries of the experimental protocols for some of the key clinical trials cited.
Pockaj et al. (2006): A Double-Blind, Randomized, Crossover Clinical Trial
-
Objective: To evaluate the efficacy of black cohosh in reducing hot flashes in women.
-
Study Design: A double-blind, randomized, crossover trial with two 4-week treatment periods.
-
Participants: 132 women experiencing hot flashes.[2]
-
Intervention: Participants received either black cohosh (20 mg twice daily) or an identical-looking placebo for 4 weeks, followed by a crossover to the other treatment for another 4 weeks.
-
Data Collection: Participants maintained a daily hot flash diary, recording the frequency and severity of hot flashes.
-
Outcome Measures: The primary outcome was the change in hot flash score, calculated based on the frequency and severity of hot flashes.[2]
Geller et al. (2009): A Randomized, Four-Arm, Double-Blind Clinical Trial
-
Objective: To assess the safety and efficacy of black cohosh and red clover for the management of vasomotor symptoms.
-
Study Design: A randomized, four-arm, double-blind clinical trial lasting 12 months.
-
Participants: Healthy perimenopausal and postmenopausal women.
-
Interventions: Participants were randomized to one of four groups: black cohosh extract (128 mg/day standardized to 7.27 mg triterpenoid glycosides), red clover extract, placebo, or conjugated equine estrogens plus medroxyprogesterone (B1676146) acetate (B1210297) (CEE/MPA) as a positive control.[4]
-
Outcome Measures: The primary outcome was the reduction in vasomotor symptoms (hot flashes and night sweats) compared to placebo. Secondary outcomes included safety, reduction of other menopausal symptoms, and quality of life.[4]
Signaling Pathways and Experimental Workflows
Preclinical studies have begun to elucidate the potential molecular mechanisms of action of the active compounds in Cimicifuga racemosa, including this compound and its derivatives.
One area of investigation is the effect of triterpenoid glycosides on bone metabolism. A study by Qiu et al. demonstrated that 25-acetylthis compound xylopyranoside (ACCX), a triterpenoid glycoside from black cohosh, can inhibit osteoclastogenesis.[7] This effect is mediated through the modulation of RANKL and TNFα signaling pathways.
Figure 1: ACCX inhibition of osteoclastogenesis signaling.
The diagram above illustrates how 25-acetylthis compound xylopyranoside (ACCX) is proposed to inhibit the RANKL and TNFα-induced signaling pathways that lead to osteoclastogenesis. ACCX appears to block the activation of IKK and ERK, which are critical downstream mediators. This, in turn, prevents the activation of NF-κB and subsequent gene expression required for the formation of osteoclasts, the cells responsible for bone resorption.
A general workflow for conducting a randomized controlled trial to evaluate the efficacy of a Cimicifuga racemosa extract is depicted below.
Figure 2: Workflow for a randomized controlled trial.
This workflow outlines the key steps in a typical clinical trial for a botanical supplement, from initial patient recruitment to the final reporting of results. The double-blind, placebo-controlled design is the gold standard for minimizing bias and obtaining reliable efficacy data.
References
- 1. Black Cohosh - Health Professional Fact Sheet [ods.od.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. 60 years of Cimicifuga racemosa medicinal products: Clinical research milestones, current study findings and current development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Efficacy of Black Cohosh and Red Clover for the Management of Vasomotor Symptoms: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized, double-blind, placebo-controlled trial of Cimicifuga racemosa (black cohosh) in women with anxiety disorder due to menopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cimicifuga racemosa dried ethanolic extract in menopausal disorders: a double-blind placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A triterpene glycoside from black cohosh that inhibits osteoclastogenesis by modulating RANKL and TNFalpha signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Efficacy of Cimigenol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic efficacy of various Cimigenol derivatives, a class of triterpenoid (B12794562) compounds isolated from plants of the Cimicifuga species. While direct comparative studies on the isomers of the parent compound, this compound, are limited in publicly available literature, research on its naturally occurring glycoside derivatives offers valuable insights into their structure-activity relationships and therapeutic potential. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the potential mechanisms of action to aid in research and drug development endeavors.
Quantitative Comparison of this compound Derivatives
Recent studies have focused on elucidating the cytotoxic effects of various this compound-type triterpenoids against cancer cell lines. A systematic investigation into the in vitro activity of seven naturally occurring this compound derivatives against multiple myeloma cell lines (NCI-H929, OPM-2, and U266) has provided crucial data for understanding their structure-activity relationships. The study highlights that modifications at both the C-3 and C-25 positions of the this compound scaffold significantly influence its cytotoxic potency.[1][2][3]
The following table summarizes the half-maximal inhibitory concentrations (IC50) of these this compound derivatives, showcasing the impact of different sugar moieties and C-25 substitutions on their activity.
| Compound | Sugar Moiety (C-3) | Substitution (C-25) | Cell Line | IC50 (µM) |
| This compound-3-O-α-L-arabinopyranoside | α-L-arabinopyranose | -OH | NCI-H929 | > 50 |
| OPM-2 | > 50 | |||
| U266 | > 50 | |||
| This compound-3-O-β-D-xylopyranoside | β-D-xylopyranose | -OH | NCI-H929 | 32.5 |
| OPM-2 | > 50 | |||
| U266 | 35.8 | |||
| 25-O-Methylthis compound-3-O-α-L-arabinopyranoside | α-L-arabinopyranose | -OCH3 | NCI-H929 | 12.5 |
| OPM-2 | 13.9 | |||
| U266 | 16.5 | |||
| 25-O-Methylthis compound-3-O-β-D-xylopyranose | β-D-xylopyranose | -OCH3 | NCI-H929 | 18.2 |
| OPM-2 | 23.4 | |||
| U266 | 21.3 | |||
| 25-O-Acetylthis compound-3-O-α-L-arabinopyranoside | α-L-arabinopyranose | -OCOCH3 | NCI-H929 | 22.8 |
| OPM-2 | 28.5 | |||
| U266 | 27.6 | |||
| 25-O-Acetylthis compound-3-O-β-D-xylopyranoside | β-D-xylopyranose | -OCOCH3 | NCI-H929 | 25.1 |
| OPM-2 | 33.6 | |||
| U266 | 29.4 | |||
| 23-Anhydro-25-O-methylthis compound-3-O-β-D-xylopyranoside | β-D-xylopyranose | -OCH3 (anhydro) | NCI-H929 | > 50 |
| OPM-2 | > 50 | |||
| U266 | > 50 |
Data sourced from Jöhrer et al., 2020.[1][3]
Key Findings from Structure-Activity Relationship Analysis
The data reveals several key structural features that influence the cytotoxic efficacy of this compound derivatives:
-
C-25 Substitution: The presence of a methyl group at the C-25 position (-OCH3) consistently enhances cytotoxic activity compared to a hydroxyl group (-OH) or an acetyl group (-OCOCH3).[1][2][3]
-
Sugar Moiety at C-3: The type of sugar attached at the C-3 position also plays a role. In the case of the most potent 25-O-methylthis compound, the arabinopyranoside derivative showed slightly higher activity than the xylopyranoside derivative.[1][2][3]
-
Combined Effect: The most potent compound identified in the comparative study was 25-O-methylthis compound-3-O-α-L-arabinopyranoside, highlighting the synergistic effect of favorable substitutions at both C-3 and C-25.[1][2][3]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the efficacy of compounds like this compound derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight under standard cell culture conditions (37°C, 5% CO2).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan (B1609692) Formation: The plate is incubated for another 2-4 hours, during which metabolically active cells convert the yellow MTT into purple formazan crystals.
-
Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Western Blot Analysis for Apoptosis Markers
Western blotting is employed to detect and quantify changes in the expression levels of key proteins involved in the apoptotic signaling pathway.
-
Cell Treatment and Lysis: Cells are treated with the this compound derivatives at concentrations around their IC50 values for a specified time. After treatment, cells are harvested and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA or Bradford assay, to ensure equal protein loading for each sample.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the apoptosis-related proteins of interest (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software. The expression levels of the target proteins are typically normalized to a loading control (e.g., β-actin or GAPDH) to ensure accurate comparison between samples.
Visualizing the Mechanisms
Potential Signaling Pathway for this compound-Induced Apoptosis
While the precise signaling cascade initiated by this compound derivatives is a subject of ongoing research, many triterpenoids are known to induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
References
- 1. Structure-Guided Identification of Black Cohosh (Actaea racemosa) Triterpenoids with In Vitro Activity against Multiple Myeloma | MDPI [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Structure-Guided Identification of Black Cohosh (Actaea racemosa) Triterpenoids with In Vitro Activity against Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Cimigenol as a Selective Estrogen Receptor Modulator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cimigenol, a compound derived from Cimicifuga racemosa (Black Cohosh), and its potential as a Selective Estrogen Receptor Modulator (SERM). Its performance is compared with established SERMs, Tamoxifen (B1202) and Raloxifene (B1678788), supported by available experimental data. Due to the limited availability of data on purified this compound, this guide primarily utilizes data from studies on Cimicifuga racemosa extracts, which contain this compound as a key constituent. This distinction is noted where applicable.
**Executive Summary
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity.[1] This dual activity allows them to provide the benefits of estrogen in some tissues, such as bone, while blocking its potentially harmful effects in others, like the breast and uterus.[1] This guide evaluates the evidence supporting this compound's classification as a SERM by comparing its bioactivity to that of Tamoxifen and Raloxifene across key experimental parameters.
Comparative Analysis of Estrogen Receptor Binding Affinity
The primary mechanism of SERMs involves direct binding to estrogen receptors (ERα and ERβ). The binding affinity of a compound for these receptors is a critical determinant of its potency and action.
Table 1: Estrogen Receptor Binding Affinity Comparison
| Compound/Extract | Estrogen Receptor α (ERα) Binding Affinity | Estrogen Receptor β (ERβ) Binding Affinity | Citation(s) |
| Cimicifuga racemosa Extract | No direct binding to ERα and ERβ reported in several studies. However, one study found that a lipophilic sub-fraction activated human ERα in a yeast screen. | No direct binding reported. | [2][3][4] |
| Tamoxifen | High affinity (Ki ≈ 0.65 nM for 4-hydroxytamoxifen, an active metabolite). | High affinity. | [5] |
| Raloxifene | High affinity. | High affinity. | [6][7] |
In Vitro Efficacy: Proliferation of Breast Cancer Cells
A key characteristic of SERMs is their anti-estrogenic effect in breast tissue, often demonstrated by their ability to inhibit the proliferation of ER-positive breast cancer cell lines like MCF-7.
Table 2: Comparison of Anti-Proliferative Effects on MCF-7 Breast Cancer Cells
| Compound/Extract | IC50 Value (Concentration for 50% Inhibition) | Experimental Notes | Citation(s) |
| Cimicifuga racemosa Extract | 12 µg/ml (for extract with 27% triterpene glycosides); 29 µg/ml (for extract with 15% triterpene glycosides) | Growth inhibitory activity appears related to triterpene glycoside composition. | [8] |
| Tamoxifen | 0.5 µM to 27 µM (wide range reported across different studies and experimental conditions) | The active metabolite, 4-hydroxytamoxifen, generally shows higher potency. | [9][10][11][12][13] |
| Raloxifene | ~8.2 µg/mL | Inhibits proliferation of hormone-dependent MCF-7 cells. | [14][15][16] |
Cimicifuga racemosa extract has demonstrated the ability to inhibit the proliferation of ER-positive MCF-7 breast cancer cells.[8][17] Furthermore, it has been shown to enhance the proliferation-inhibiting effect of Tamoxifen.[17] Some studies also indicate that the extract can inhibit the growth of ER-negative breast cancer cells, suggesting a mechanism of action that may be independent of the estrogen receptor.[18]
In Vivo Efficacy: Effects on Uterine Weight and Bone Density in Ovariectomized Rats
The ideal SERM is expected to have an anti-estrogenic effect on the uterus (no increase in uterine weight) and an estrogenic (protective) effect on bone in a postmenopausal state, which is often modeled in ovariectomized (OVX) rats.
Table 3: Comparison of In Vivo Effects in Ovariectomized Rats
| Compound/Extract | Effect on Uterine Weight | Effect on Bone Mineral Density (BMD) | Citation(s) |
| Cimicifuga racemosa Extract | No significant increase in uterine weight. | Showed osteoprotective effects, significantly reducing the loss of BMD in the tibia. | [19][20][21][22][23] |
| Tamoxifen | Can have a partial agonist effect, leading to an increase in uterine weight. | Prevents bone loss and can increase BMD. | [24][25][26][27][28] |
| Raloxifene | Minimal to no increase in uterine weight. | Prevents bone loss and preserves bone strength. | [6][7][29][30][31] |
Studies on ovariectomized rats have shown that Cimicifuga racemosa extract exhibits classic SERM-like tissue-selective effects: it prevents bone loss without stimulating uterine tissue.[19][21]
Signaling Pathways and Experimental Workflows
The tissue-selective effects of SERMs are a result of their unique interactions with estrogen receptors, leading to differential recruitment of co-activator and co-repressor proteins in various cell types.[32][33]
The diagram above illustrates the general mechanism of action for a SERM. Upon entering the cell, the SERM binds to the estrogen receptor, causing a conformational change that leads to the recruitment of either co-activator or co-repressor proteins in a tissue-specific manner. This differential recruitment results in the activation or repression of target gene transcription.
This workflow outlines the key steps in a competitive binding assay to determine the affinity of a test compound for the estrogen receptor.
Detailed Experimental Protocols
5.1. Estrogen Receptor Competitive Binding Assay [34][35][36][37]
-
Objective: To determine the relative binding affinity of a test compound for estrogen receptors compared to estradiol.
-
Materials:
-
Rat uterine cytosol (as a source of ERα and ERβ).
-
Radiolabeled estradiol ([³H]-E₂).
-
Test compound (this compound, Tamoxifen, Raloxifene).
-
Assay buffer (e.g., TEDG: Tris, EDTA, DTT, glycerol).
-
Hydroxylapatite (HAP) slurry for separating bound and free ligand.
-
Scintillation counter.
-
-
Procedure:
-
Preparation of Cytosol: Uteri from ovariectomized rats are homogenized in ice-cold assay buffer. The homogenate is centrifuged to pellet cellular debris and nuclei, and the resulting supernatant is then ultracentrifuged to obtain the cytosol containing the estrogen receptors.
-
Competitive Binding: A constant concentration of [³H]-E₂ is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The HAP slurry is added to the incubation tubes to bind the receptor-ligand complexes. The tubes are centrifuged, and the supernatant containing the unbound ligand is discarded.
-
Quantification: The radioactivity of the HAP pellet, representing the bound [³H]-E₂, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-E₂ is determined as the IC50 value. The relative binding affinity (RBA) is then calculated relative to estradiol.
-
5.2. MCF-7 Cell Proliferation Assay [38][39][40][41][42]
-
Objective: To assess the effect of a test compound on the proliferation of estrogen receptor-positive breast cancer cells.
-
Materials:
-
MCF-7 human breast cancer cell line.
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS).
-
Test compounds (this compound, Tamoxifen, Raloxifene).
-
Assay for measuring cell viability (e.g., MTT, SRB, or ATP-based luminescence assay).
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The culture medium is replaced with a medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., estradiol) are also included.
-
Incubation: The cells are incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment: The cell viability is measured using a chosen assay. For example, in an MTT assay, the MTT reagent is added to the wells and incubated. The resulting formazan (B1609692) crystals are then dissolved, and the absorbance is read on a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell proliferation inhibition for each concentration of the test compound. The IC50 value is determined from the dose-response curve.
-
5.3. Ovariectomized (OVX) Rat Model for SERM Evaluation [6][7][19][20][23][24][25][26][27][28][30][31]
-
Objective: To evaluate the in vivo estrogenic and anti-estrogenic effects of a test compound on the uterus and bone.
-
Animals: Adult female Sprague-Dawley or Wistar rats.
-
Procedure:
-
Ovariectomy: Rats are bilaterally ovariectomized to induce an estrogen-deficient state, mimicking postmenopause. A sham-operated control group is also included.
-
Treatment: After a recovery period, the OVX rats are treated with the test compound (e.g., administered orally via gavage) or vehicle daily for a specified duration (e.g., 4-8 weeks). A positive control group treated with estradiol is often included.
-
Endpoint Analysis:
-
Uterine Weight: At the end of the treatment period, the animals are euthanized, and their uteri are dissected and weighed. A lack of increase in uterine weight compared to the OVX control group indicates an anti-estrogenic effect in the uterus.
-
Bone Mineral Density (BMD): Femurs and/or lumbar vertebrae are collected, and the BMD is measured using techniques like dual-energy X-ray absorptiometry (DEXA) or peripheral quantitative computed tomography (pQCT). A preservation or increase in BMD compared to the OVX control group indicates an estrogenic (bone-protective) effect.
-
-
Data Analysis: The mean uterine weights and BMD values for each treatment group are compared statistically.
-
Conclusion
The available evidence from in vitro and in vivo studies on Cimicifuga racemosa extract suggests that its active constituents, including this compound, exhibit SERM-like properties. The extract demonstrates anti-proliferative effects in breast cancer cells and a favorable tissue-selective profile in ovariectomized rats, protecting bone from density loss without stimulating uterine growth. However, a definitive validation of purified this compound as a SERM requires further research, particularly quantitative data on its direct binding affinity to estrogen receptor subtypes and head-to-head comparative studies with established SERMs like Tamoxifen and Raloxifene under standardized experimental conditions. The conflicting reports on the estrogen receptor binding of the crude extract also highlight the need for studies with the isolated compound. This guide provides a framework for such future investigations and summarizes the current understanding for researchers in the field of hormone-responsive therapies.
References
- 1. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 2. Gene expression profiling reveals effects of Cimicifuga racemosa (L.) NUTT. (black cohosh) on the estrogen receptor positive human breast cancer cell line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogen-like effect of a Cimicifuga racemosa extract sub-fraction as assessed by in vivo, ex vivo and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scilit.com [scilit.com]
- 6. The effects of raloxifene on tibia histomorphometry in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Raloxifene (LY139481 HCI) prevents bone loss and reduces serum cholesterol without causing uterine hypertrophy in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Division Cycle Associated 8 Is a Key Regulator of Tamoxifen Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of tamoxifen sensitivity by the PLAC8/MAPK pathway axis is antagonized by curcumin-induced protein stability change - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RETRACTED: Lipidic Nano-Sized Emulsomes Potentiates the Cytotoxic and Apoptotic Effects of Raloxifene Hydrochloride in MCF-7 Human Breast Cancer Cells: Factorial Analysis and In Vitro Anti-Tumor Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Controlled release of raloxifene by nanoencapsulation: effect on in vitro antiproliferative activity of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Raloxifene Induces Autophagy-Dependent Cell Death in Breast Cancer Cells via the Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Influence of Cimicifuga racemosa on the proliferation of estrogen receptor-positive human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The growth inhibitory activity of the Cimicifuga racemosa extract Ze 450 is mediated through estrogen and progesterone receptors-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacology of Cimicifuga racemosa extract BNO 1055 in rats: bone, fat and uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The effect of black cohosh extract and risedronate coadministration on bone health in an ovariectomized rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of an isopropanolic extract of Cimicifuga racemosa on urinary crosslinks and other parameters of bone quality in an ovariectomized rat model of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Physiological Concentrations of Cimicifuga racemosa Extract Do Not Affect Expression of Genes Involved in Estrogen Biosynthesis and Action in Endometrial and Ovarian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | The effect of black cohosh extract and risedronate coadministration on bone health in an ovariectomized rat model [frontiersin.org]
- 24. Comparative effects of droloxifene, tamoxifen, and estrogen on bone, serum cholesterol, and uterine histology in the ovariectomized rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Effect of tamoxifen on bone mineral density and blood lipids in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The effect of tamoxifen on bone metabolism and skeletal growth is different in ovariectomized and intact rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Effects of ovariectomy and tamoxifen on rat bone tissue: histomorphometric and histopathologic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Skeletal and Uterotrophic Effects of Endoxifen in Female Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
- 30. Raloxifene preserves bone strength and bone mass in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. content-assets.jci.org [content-assets.jci.org]
- 32. researchgate.net [researchgate.net]
- 33. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 34. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 35. eco.korea.ac.kr [eco.korea.ac.kr]
- 36. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. epa.gov [epa.gov]
- 38. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 39. benchchem.com [benchchem.com]
- 40. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. docs.axolbio.com [docs.axolbio.com]
- 42. mcf7.com [mcf7.com]
A Head-to-Head Comparison of Cimigenol with Other Saponins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Cimigenol and its related triterpenoid (B12794562) glycosides with other prominent saponins (B1172615). The information is supported by available experimental data to aid in evaluating their therapeutic potential.
Saponins are a structurally diverse class of naturally occurring glycosides with a wide range of pharmacological activities. Among these, this compound, a cycloartane (B1207475) triterpenoid saponin (B1150181) primarily found in the rhizomes of Cimicifuga species (such as Black Cohosh), has garnered significant interest for its potential therapeutic applications. This guide offers a comparative analysis of this compound and its derivatives against other well-researched saponins like ginsenosides (B1230088) and dioscin, focusing on their cytotoxic, anti-inflammatory, and estrogenic activities.
Data Presentation
Cytotoxicity
The cytotoxic effects of saponins are a key area of investigation for their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth. The following table summarizes the available IC50 values for this compound-related compounds and other saponins against various cancer cell lines. It is important to note that direct comparative studies are limited, and variations in experimental conditions (cell lines, exposure times, and specific extracts or purified compounds used) can influence the results.
| Saponin/Compound | Cell Line | IC50 Value | Reference |
| This compound-related | |||
| This compound 3-O-β-D-xyloside | MDA-MB-453 (Breast Cancer) | 9 µM | [1] |
| Actein | MDA-MB-453 (Breast Cancer) | 8.4 µM | [1] |
| Cimicifuga racemosa Isopropanolic Extract | MCF-7 (Breast Cancer, ER+) | 54.1 ± 11.4 µg/ml | [2] |
| Cimicifuga racemosa Isopropanolic Extract | MDA-MB-231 (Breast Cancer, ER-) | 29.5 ± 3.0 µg/ml | [2] |
| Ginsenosides | |||
| Ginsenoside Rg3 | HT-29 (Colon Cancer) | ~600 µM (78% inhibition) | [3] |
| Ginseng Main Root MeOH Extract | HT-29 (Colon Cancer) | 6.1 µg/mL | [3] |
| Ginsenoside 20(S)-Rh2 | Various Cancer Cell Lines | Generally more potent than Rg3 | [1] |
| Dioscin & Other Steroidal Saponins | |||
| Diosgenin | HeLa (Cervical Cancer) | 16.3 ± 0.26 µg/mL | [4] |
| Yamogenin | HeLa (Cervical Cancer) | 16.5 ± 0.59 µg/mL | [4] |
Anti-inflammatory and Estrogenic Activity
The anti-inflammatory and estrogenic properties of saponins are crucial for their therapeutic applications in various conditions, including inflammatory diseases and menopausal symptoms.
| Saponin/Compound | Anti-inflammatory Activity | Estrogenic Activity | Reference |
| This compound & Cimicifuga Extracts | Inhibition of NF-κB pathway. | No direct estrogenic effects; does not bind to estrogen receptors.[5][6] | [7][8] |
| Ginsenosides (e.g., Rg1) | Modulation of inflammatory pathways. | Some ginsenosides exhibit weak estrogen-like activity. | |
| Diosgenin/Dioscin | Inhibition of inflammatory mediators (NO, PGE2) via NF-κB pathway.[8] | Precursor for steroid hormone synthesis, but direct estrogenic activity is complex. | [8] |
Experimental Protocols
Cytotoxicity Assay (WST-1 Assay)
This protocol is a general representation for determining the cytotoxic effects of saponins on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of the saponin (e.g., this compound extract) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (medium with the solvent used to dissolve the saponin) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for the desired period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for an additional 1-4 hours.
-
Absorbance Measurement: Measure the absorbance of the samples at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
In Vitro Anti-Inflammatory Assay (Inhibition of Protein Denaturation)
This assay provides a preliminary indication of anti-inflammatory activity by assessing the ability of a compound to inhibit heat-induced protein denaturation.
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 ml of egg albumin, 2.8 ml of phosphate-buffered saline (PBS, pH 6.4), and 2 ml of varying concentrations of the saponin extract.
-
Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.
-
Heat Denaturation: Heat the mixtures at 70°C for 5 minutes.
-
Cooling: Allow the mixtures to cool to room temperature.
-
Absorbance Measurement: Measure the absorbance of the solutions at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100. Diclofenac sodium can be used as a standard reference drug.[2]
Mandatory Visualization
Caption: General experimental workflow for comparing the biological activities of saponins.
Caption: this compound's anti-inflammatory action via inhibition of the NF-κB pathway.
Caption: Proposed cytotoxic mechanism of this compound and related compounds in cancer cells.
References
- 1. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cimicifuga racemosa extract inhibits proliferation of estrogen receptor-positive and negative human breast carcinoma cell lines by induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Ginsenoside Profiles: Antioxidant, Antiproliferative, and Antigenotoxic Activities of Ginseng Extracts of Fine and Main Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yourhormones.com [yourhormones.com]
- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effects of Gingerol on Lipopolysaccharide-Stimulated RAW 264.7 Cells by Inhibiting NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Effects of Cimigenol and its Analogs with Anticancer Agents
Introduction: Cimigenol, a cycloartane (B1207475) triterpenoid, and its glycoside derivatives, such as Actein, are primary bioactive constituents of the medicinal plant Actaea racemosa (Black Cohosh). These compounds have garnered interest in oncology for their potential anticancer properties. This guide provides a comparative analysis of the synergistic effects observed when this compound-type triterpenoids are combined with conventional chemotherapeutic drugs. Due to the limited research on this compound in isolation, this guide focuses on studies involving its well-characterized glycoside, Actein, and standardized extracts of Black Cohosh, which are rich in these compounds. The data presented herein are intended for researchers, scientists, and drug development professionals exploring novel combination therapies for cancer.
Quantitative Data on Synergistic and Modulatory Effects
The interaction between this compound-type compounds and chemotherapeutic drugs can be synergistic, additive, or antagonistic depending on the specific agents and the cancer type. The following tables summarize key quantitative findings from preclinical studies.
Table 1: In Vitro Efficacy of Actein as a Single Agent
| Compound | Cancer Cell Line | Cancer Type | IC50 Value | Citation |
| Actein | MDA-MB-453 | Human Breast Cancer | 8.4 µM | [1] |
| This compound 3-O-β-D-xyloside | MDA-MB-453 | Human Breast Cancer | 9 µM | [1] |
| 24-O-acetylisodahurinol 3-O-α-L-arabinopyranoside | MDA-MB-453 | Human Breast Cancer | 24.9 µM | [1] |
Table 2: Interaction of Black Cohosh Extract with Chemotherapeutic Drugs
| Cancer Model | Combination | Observed Effect | Quantitative Finding | Citation |
| Murine Breast Cancer Cells | Black Cohosh + Doxorubicin (B1662922) | Increased Cytotoxicity | Data not specified | [2][3] |
| Murine Breast Cancer Cells | Black Cohosh + Docetaxel | Increased Cytotoxicity | Data not specified | [2][3] |
| Murine Breast Cancer Cells | Black Cohosh + Cisplatin | Decreased Cytotoxicity (Antagonism) | Data not specified | [2][3] |
| MCF-7 Human Breast Cancer Cells | Black Cohosh + Doxorubicin (10 & 20 µM) | Increased Apoptosis | Statistically significant increase in apoptotic cells compared to DOX alone. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the assessment of synergistic effects.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is a standard method for assessing the effect of compounds on cell proliferation and determining IC50 values.
-
Objective: To measure the metabolic activity of cells as an indicator of cell viability after treatment with single agents and combinations.
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of Actein, a chemotherapeutic agent (e.g., Doxorubicin), or a combination of both. Control wells receive the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the control, and IC50 values are calculated using dose-response curve analysis.
-
Synergy Assessment (Checkerboard Assay and Combination Index)
The checkerboard assay is a widely used in vitro method to evaluate the interaction between two compounds.[5]
-
Objective: To determine if the combination of Actein and a chemotherapeutic agent results in a synergistic, additive, or antagonistic effect.
-
Methodology:
-
Plate Setup: A 96-well plate is set up with serial dilutions of Drug A (e.g., Actein) along the x-axis and serial dilutions of Drug B (e.g., Doxorubicin) along the y-axis. This creates a matrix of different concentration combinations.
-
Cell Treatment: Target cancer cells are added to each well and incubated.
-
Endpoint Measurement: After incubation, cell viability is assessed using an appropriate method, such as the MTT assay.
-
Data Analysis: The Combination Index (CI) is calculated using the Chou-Talalay method with software like CompuSyn. The CI value determines the nature of the interaction[6]:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
This protocol quantifies the extent of apoptosis induced by the drug treatments.
-
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Methodology:
-
Cell Treatment: Cells are treated with Actein, the chemotherapeutic drug, or the combination for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
In Vivo Xenograft Tumor Model
This protocol assesses the therapeutic efficacy of drug combinations in a living organism.
-
Objective: To evaluate the effect of Actein and chemotherapeutic combinations on tumor growth in vivo.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., bladder cancer T24 cells) are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into groups: Vehicle control, Actein alone, Chemotherapy agent alone, and Combination therapy. Drugs are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry).
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Actein
Actein exerts its anticancer effects by modulating several key signaling pathways that control cell survival, proliferation, and death.[7] Understanding these pathways is crucial for identifying rational drug combinations.
Caption: Actein-modulated signaling pathways in cancer cells.[7]
General Experimental Workflow for Synergy Assessment
The process of evaluating the synergistic potential of a drug combination involves a multi-step approach, from initial in vitro screening to in vivo validation.
Caption: Experimental workflow for assessing drug synergy.
References
- 1. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alteration of the effects of cancer therapy agents on breast cancer cells by the herbal medicine black cohosh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Black cohosh could interfere with anticancer drugs [nutraingredients.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Actein induces autophagy and apoptosis in human bladder cancer by potentiating ROS/JNK and inhibiting AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Targets of Cimigenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cimigenol, a cycloartane (B1207475) triterpenoid (B12794562) primarily isolated from plants of the Cimicifuga species, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. However, the precise molecular mechanisms and direct binding targets of this compound remain an active area of investigation. This guide provides a comprehensive overview of the current understanding of this compound's putative binding targets, comparing its proposed interactions with well-characterized inhibitors of relevant signaling pathways. Detailed experimental protocols are provided to facilitate further research and validation of these interactions.
Putative Binding Target of this compound: AKT1
Computational studies, including molecular docking and molecular dynamics simulations, have identified the serine/threonine kinase AKT1 as a primary putative binding target for this compound. These in silico analyses suggest a strong and stable interaction between this compound and the ATP-binding pocket of AKT1, indicating a potential inhibitory mechanism.
Comparative Analysis of AKT1 Inhibitors
To provide a framework for evaluating the potential of this compound as an AKT1 inhibitor, the following table compares its computationally predicted binding affinity with that of known AKT1 inhibitors.
| Compound | Target(s) | Mechanism of Action | Binding Affinity (Ki/IC50) | Binding Energy (kcal/mol) |
| This compound | AKT1 (putative) | Putative ATP-competitive inhibitor | Not experimentally determined | -9.22 (predicted)[1] |
| A-443654 | AKT1, AKT2, AKT3 | ATP-competitive inhibitor | 160 pM (Ki for AKT1)[2] | Not reported |
| Ipatasertib (GDC-0068) | AKT1, AKT2, AKT3 | ATP-competitive inhibitor | AKT1 IC50 = 5 nM[3] | -9.98 (predicted)[4] |
| MK-2206 | AKT1, AKT2, AKT3 | Allosteric inhibitor | Not applicable (allosteric) | Not reported |
Downstream Signaling Pathways Modulated by this compound
Beyond its putative interaction with AKT1, extracts of Cimicifuga racemosa, rich in this compound, have been shown to modulate key signaling pathways implicated in inflammation and cancer, namely the NF-κB and MAPK pathways. This modulation is likely a downstream consequence of its effect on upstream kinases like AKT1.
Comparative Analysis of NF-κB and MAPK Pathway Inhibitors
The following table provides a comparison of this compound's observed effects on the NF-κB and MAPK pathways with those of well-established inhibitors.
| Compound | Pathway | Direct Target | Mechanism of Action | Potency (IC50/Ki) |
| This compound | NF-κB | IKK (putative, indirect) | Inhibition of IκBα phosphorylation (observed with extracts) | IC50 not determined for this compound alone |
| BAY 11-7082 | NF-κB | IKKβ (irreversible) | Inhibits IκBα phosphorylation by binding to Cys179 of IKKβ | IC50 = 10 µM for TNFα-induced IκBα phosphorylation; Ki = 7.1 µM for IKKβ[5][6] |
| This compound | MAPK/ERK | MEK1/2 (putative, indirect) | Inhibition of ERK1/2 phosphorylation (observed with related compounds)[7] | IC50 not determined for this compound alone |
| U0126 | MAPK/ERK | MEK1, MEK2 | Non-competitive inhibitor of MEK1/2 kinase activity | IC50 = 72 nM (MEK1), 58 nM (MEK2)[8] |
Experimental Protocols
To facilitate the experimental validation of this compound's binding targets and its effects on signaling pathways, detailed methodologies for key experiments are provided below.
AKT1 Kinase Assay
Objective: To determine the in vitro inhibitory effect of this compound on AKT1 kinase activity.
Principle: This assay measures the phosphorylation of a substrate peptide by AKT1 in the presence and absence of the test compound (this compound). The amount of phosphorylation is quantified, typically using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human AKT1 enzyme
-
AKT1 substrate peptide (e.g., Crosstide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Microplate reader with luminescence detection capabilities
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer. Also, prepare a vehicle control (DMSO) and a positive control inhibitor (e.g., A-443654).
-
In a 96-well plate, add 5 µL of the diluted this compound, vehicle, or positive control.
-
Add 10 µL of a mixture containing the AKT1 enzyme and substrate peptide to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition of AKT1 activity for each concentration of this compound and determine the IC50 value.
NF-κB Luciferase Reporter Assay
Objective: To assess the effect of this compound on NF-κB transcriptional activity in cells.
Principle: This cell-based assay utilizes a reporter gene (luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring light emission upon the addition of a substrate.
Materials:
-
A suitable cell line (e.g., HEK293T) stably or transiently transfected with an NF-κB luciferase reporter plasmid.
-
Cell culture medium and supplements.
-
This compound (dissolved in DMSO).
-
An NF-κB activator (e.g., TNF-α).
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer.
Procedure:
-
Seed the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or a known NF-κB inhibitor (e.g., BAY 11-7082) for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include an unstimulated control.
-
Lyse the cells and add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the percent inhibition of NF-κB activity and determine the IC50 value.
Western Blot for Phosphorylated ERK (p-ERK)
Objective: To determine the effect of this compound on the phosphorylation of ERK1/2 in the MAPK pathway.
Principle: Western blotting is used to detect the levels of phosphorylated ERK (p-ERK) and total ERK in cell lysates. A decrease in the p-ERK/total ERK ratio indicates inhibition of the MAPK pathway.
Materials:
-
Cell line responsive to MAPK activation (e.g., A431 cells).
-
Cell culture medium and supplements.
-
This compound (dissolved in DMSO).
-
MAPK pathway activator (e.g., Epidermal Growth Factor - EGF).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment and reagents.
Procedure:
-
Culture cells to 70-80% confluency.
-
Pre-treat the cells with different concentrations of this compound or a MEK inhibitor (e.g., U0126) for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities and calculate the ratio of p-ERK to total ERK.
Visualizing the Molecular Landscape
To better illustrate the proposed mechanisms of this compound, the following diagrams, generated using the DOT language, depict the relevant signaling pathways and a hypothetical experimental workflow.
Caption: PI3K/AKT signaling pathway with the putative inhibitory action of this compound on AKT1.
Caption: Experimental workflow for validating the binding and activity of this compound.
Caption: Downstream effects of putative this compound-mediated AKT1 inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Development of Anticancer Therapeutics Targeting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity Studies and Free Energy Calculations of AKT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BAY 11-7082 | IκB/IKK inhibitor | nuclear factor-κB inhibitor | NF-κB inhibitor | CAS 19542-67-7 | Buy BAY 117082 from Supplier InvivoChem [invivochem.com]
- 6. The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Magnolin targeting of ERK1/2 inhibits cell proliferation and colony growth by induction of cellular senescence in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. U0126 - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Metabolic Effects of Cimigenol Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic effects of a standardized extract of Cimicifuga racemosa, from which Cimigenol is derived, on treated cells versus untreated controls. The information is based on published experimental data and is intended to support further research and drug development.
Data Presentation: Comparative Metabolomics
Treatment with the Cimicifuga racemosa extract Ze 450 induces a significant shift in cellular energy metabolism. The primary effect observed is a switch from mitochondrial respiration to glycolysis.[1][2] This change is driven by the activation of AMP-activated protein kinase (AMPK) and the direct inhibition of mitochondrial respiratory chain complex I.[3][4] Below is a summary of the key quantitative changes observed in treated cells compared to untreated controls.
| Metabolic Parameter | Untreated Cells (Control) | Cells Treated with Cimicifuga racemosa Extract (Ze 450) | Direction of Change | Implication |
| Primary Energy Pathway | Oxidative Phosphorylation | Glycolysis | Shift | Fundamental change in cellular energy production strategy. |
| Mitochondrial Respiration | High | Reduced | ↓ | Decreased oxygen consumption and mitochondrial activity.[5] |
| Oxygen Consumption Rate (OCR) | Normal Baseline | Significantly Decreased | ↓ | Indicates inhibition of the electron transport chain.[3] |
| Extracellular Acidification Rate (ECAR) | Normal Baseline | Increased | ↑ | Reflects a higher rate of glycolysis and lactate (B86563) production. |
| Glucose Uptake | Basal Level | Enhanced | ↑ | Increased demand for glucose to fuel glycolysis.[5][6] |
| ATP Production from Oxidative Phosphorylation | High | Significantly Reduced | ↓ | Consequence of inhibited mitochondrial respiration.[5] |
| Glycolytic ATP Production | Low | Increased | ↑ | Compensatory mechanism to maintain cellular energy levels. |
| AMP/ATP Ratio | Low | Increased | ↑ | A key cellular signal for energy stress, leading to AMPK activation.[7] |
| AMPK Phosphorylation (Activation) | Low | Increased | ↑ | The central regulator initiating the metabolic switch.[5][6][8] |
| Mitochondrial ROS Formation | Basal Level | Prevented/Reduced | ↓ | A protective effect against oxidative stress.[1] |
Experimental Protocols
The following is a representative methodology for assessing the metabolic effects of Cimicifuga racemosa extract on cultured cells, based on published studies.
1. Cell Culture and Treatment:
-
Cell Lines: Various cell lines have been used, including neuronal (e.g., HT22), liver (e.g., HepG2), muscle (e.g., C2C12), and adipocyte (e.g., 3T3-L1) cells.[6]
-
Culture Conditions: Cells are cultured in appropriate media and conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO2).
-
Treatment: A standardized Cimicifuga racemosa extract (e.g., Ze 450) is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (e.g., 1-200 µg/ml) for a specified duration (e.g., 16-24 hours).[1] Control cells are treated with the vehicle alone.
2. Metabolic Analysis (Seahorse XF Analyzer):
-
Principle: Real-time measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.
-
Procedure:
-
Cells are seeded in Seahorse XF culture plates.
-
After treatment, the culture medium is replaced with Seahorse XF assay medium.
-
The plate is placed in the Seahorse XF Analyzer.
-
Baseline OCR and ECAR are measured.
-
A mitochondrial stress test is performed by sequentially injecting:
-
Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.
-
FCCP: An uncoupling agent, to determine maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.[3]
-
-
3. AMPK Activation Assay:
-
Method: Western blotting or a FRET-based HTRF (Homogeneous Time-Resolved Fluorescence) assay can be used.[6]
-
Procedure (Western Blot):
-
Cell lysates are collected from control and treated cells.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.
-
Secondary antibodies conjugated to a reporter enzyme are used for detection.
-
The relative abundance of p-AMPK is normalized to total AMPK to determine the extent of activation.
-
4. Glucose Uptake Assay:
-
Method: Use of a fluorescent glucose analog (e.g., 2-NBDG).[5]
-
Procedure:
-
Cells are treated with the extract.
-
The cells are then incubated with 2-NBDG.
-
After incubation, the cells are washed, and the fluorescence intensity is measured using a plate reader or flow cytometer. Increased fluorescence indicates higher glucose uptake.
-
Mandatory Visualizations
Caption: Metabolic shift induced by Cimicifuga racemosa extract.
Caption: General workflow for metabolomics analysis.
References
- 1. Metabolic switch induced by Cimicifuga racemosa extract prevents mitochondrial damage and oxidative cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cimicifuga racemosa Extract Ze 450 Re-Balances Energy Metabolism and Promotes Longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPK Activation by Cimicifuga racemosa Extract Ze 450 Is Associated with Metabolic Effects and Cellular Resilience against Age-Related Pathologies in Different Tissue Cell Types [mdpi.com]
- 6. AMPK Activation by Cimicifuga racemosa Extract Ze 450 Is Associated with Metabolic Effects and Cellular Resilience against Age-Related Pathologies in Different Tissue Cell Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Cimigenol: A Comparative Performance Analysis Against Standard-of-Care
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cimigenol's performance against standard-of-care treatments in key therapeutic areas. The information is compiled from clinical and preclinical studies to offer an objective overview supported by experimental data.
Executive Summary
This compound, a triterpenoid (B12794562) glycoside and a key bioactive constituent of Cimicifuga racemosa (Black Cohosh), has garnered significant interest for its potential therapeutic applications. This document benchmarks its performance in the management of menopausal symptoms, inflammation, and its potential as an anti-tumor agent, comparing it against established standard-of-care therapies. While the clinical evidence for its use in menopause is varied, preclinical studies show promising anti-inflammatory and anti-cancer properties that warrant further investigation.
Management of Menopausal Symptoms
This compound, as a primary component of Black Cohosh extracts, is most widely studied for the alleviation of menopausal symptoms, particularly vasomotor symptoms like hot flashes. The standard-of-care for moderate to severe symptoms is Hormone Replacement Therapy (HRT).
Performance Against Placebo and Hormone Replacement Therapy
Clinical trials investigating the efficacy of Black Cohosh extracts have yielded mixed results. Some studies indicate a significant reduction in menopausal symptoms compared to placebo, while others report no significant difference. When compared to HRT, the evidence generally suggests that HRT is more effective in reducing vasomotor symptoms.
Table 1: Comparison of Black Cohosh (this compound-containing extract) vs. Placebo and HRT for Menopausal Symptoms
| Outcome Measure | Black Cohosh Extract | Placebo | Hormone Replacement Therapy (HRT) |
| Reduction in Daily Hot Flash Frequency | Inconsistent results. Some studies show no significant difference from placebo[1][2][3]. One meta-analysis reported a 26% overall improvement compared to placebo across seven trials[4][5]. | Variable placebo effect observed across studies[2][3]. | Consistently shows a statistically significant and substantial decrease in hot flash frequency[1][3]. |
| Greene Climacteric Scale (GCS) Total Score | One study reported a significant reduction from baseline compared to placebo[6]. Another study found no significant difference[7]. | Modest improvements observed, often attributed to the placebo effect[6][7]. | Demonstrated significant improvements in GCS scores[8]. |
| Menopause Rating Scale (MRS) Score | A study showed a significant decrease in MRS scores compared to a control group over 8 weeks[9]. | No significant change in the control group[9]. | Not directly compared in the same study. |
Experimental Protocols: Menopause Clinical Trials
-
Study Design: Randomized, double-blind, placebo-controlled trials are the standard. Some studies also include an active comparator arm with HRT.
-
Participant Population: Perimenopausal and postmenopausal women experiencing a defined frequency and severity of menopausal symptoms (e.g., a minimum number of hot flashes per day).
-
Intervention: Standardized extracts of Cimicifuga racemosa, with dosage and duration varying between studies (e.g., 6.5 mg of dried extract daily for 8 weeks)[6].
-
Outcome Measures: The primary endpoints are typically the change in the frequency and severity of hot flashes, and changes in validated symptom scales such as the Greene Climacteric Scale (GCS) or the Menopause Rating Scale (MRS)[1][6][9].
Proposed Mechanism of Action in Menopausal Symptom Relief
Contrary to initial hypotheses, the mechanism of action of this compound and other components of Black Cohosh does not appear to be directly estrogenic. Instead, current research points towards a central nervous system effect, potentially involving serotonergic and dopaminergic pathways.
Figure 1: Proposed CNS-mediated mechanism of this compound for menopausal symptom relief.
Anti-Inflammatory Properties
Preclinical studies have demonstrated the anti-inflammatory potential of this compound and Cimicifuga racemosa extracts. These studies often use in vitro and in vivo models of inflammation and compare the effects to non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.
Performance Against Standard Anti-Inflammatory Drugs
In vitro studies have shown that Cimicifuga racemosa extracts can inhibit the production of pro-inflammatory cytokines and mediators.
Table 2: Preclinical Anti-Inflammatory Performance of Cimicifuga racemosa Extract
| Inflammatory Marker | Cimicifuga racemosa Extract | Standard of Care (e.g., Diclofenac) |
| Nitric Oxide (NO) Production | Dose-dependent inhibition in LPS-stimulated macrophages. | Potent inhibition of NO production[10]. |
| Tumor Necrosis Factor-alpha (TNF-α) Release | Significant reduction in LPS-stimulated human whole blood[11]. | Effective at reducing TNF-α levels. |
| Interleukin-6 (IL-6) Release | Significant reduction in LPS-stimulated human whole blood[11]. | Effective at reducing IL-6 levels. |
| NF-κB Activation | Shown to inhibit NF-κB signaling pathways[12]. | Some NSAIDs have been shown to inhibit NF-κB. |
Experimental Protocols: In Vitro Anti-Inflammatory Assays
-
Cell Lines: Commonly used cell lines include murine macrophages (e.g., RAW 264.7) or human primary blood cells[11][12].
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is frequently used to induce an inflammatory response in vitro.
-
Methodology:
-
Cells are pre-treated with varying concentrations of the Cimicifuga racemosa extract or this compound.
-
Inflammation is induced by adding LPS to the cell culture.
-
After a specific incubation period, the cell supernatant is collected to measure the levels of inflammatory mediators (e.g., NO, TNF-α, IL-6) using methods like the Griess assay and ELISA.
-
Cell lysates can be used to analyze the expression and activation of proteins in inflammatory signaling pathways (e.g., NF-κB, MAPKs) via Western blotting or RT-PCR[11][12].
-
Signaling Pathway in Inflammation
The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of key pro-inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.
Figure 2: Inhibition of pro-inflammatory signaling pathways by this compound.
Anti-Tumor Potential
Preclinical research suggests that this compound and related compounds possess anti-tumor properties, including the inhibition of tumor promotion and the proliferation of various cancer cell lines.
Preclinical Anti-Tumor Activity
Cimicifuga racemosa extracts have been shown to inhibit the proliferation of human breast and prostate cancer cells in vitro. Notably, this anti-proliferative effect appears to be independent of estrogen receptors, suggesting a different mechanism of action from traditional hormone-targeted therapies. One study demonstrated that this compound exhibited significant inhibitory effects on mouse skin tumor promotion in a two-stage carcinogenesis model[13].
Table 3: Preclinical Anti-Tumor Effects of Cimicifuga racemosa Extract and this compound
| Cancer Cell Line / Model | Observed Effect | Proposed Mechanism |
| Human Breast Cancer Cells (MCF-7) | Inhibition of proliferation. | Non-estrogenic, possibly anti-estrogenic effects. |
| Human Prostate Cancer Cells (LNCaP) | Inhibition of proliferation. | May be mediated via the Aryl Hydrocarbon Receptor (AhR). |
| Mouse Skin Carcinogenesis Model | Inhibition of tumor promotion. | Inhibition of Epstein-Barr virus early antigen (EBV-EA) activation[13]. |
| Breast Cancer Cells (MDA-MB-468, SW527) | Induction of G2/M phase cell cycle arrest. | Inhibition of the NF-κB signaling pathway[12]. |
Experimental Protocols: In Vitro Anti-Proliferation Assay
-
Cell Lines: Specific cancer cell lines such as MCF-7 (breast cancer) or LNCaP (prostate cancer) are utilized.
-
Methodology:
-
Cancer cells are seeded in multi-well plates.
-
Cells are treated with various concentrations of this compound or Cimicifuga racemosa extract.
-
Cell proliferation is assessed after a set incubation period (e.g., 48-72 hours) using assays such as MTT, SRB, or by measuring the incorporation of radioactively labeled thymidine.
-
The half-maximal inhibitory concentration (IC50) is often calculated to quantify the anti-proliferative potency.
-
Logical Relationship of this compound's Anti-Tumor Benefits
The potential benefits of this compound in an anti-tumor context stem from its ability to modulate multiple cellular processes that are critical for cancer progression.
Figure 3: Logical flow of this compound's multifaceted anti-tumor actions.
Conclusion
This compound, primarily through its presence in Cimicifuga racemosa extracts, presents a complex profile when benchmarked against standard-of-care treatments. In the context of menopausal symptom management, its efficacy is not as consistently demonstrated as that of hormone replacement therapy, and its mechanism of action appears to be non-hormonal, focusing on central nervous system pathways. For inflammation and cancer, preclinical data are promising, suggesting that this compound can modulate key signaling pathways like NF-κB and inhibit inflammatory processes and tumor cell growth. These findings highlight the need for further rigorous clinical trials to fully elucidate the therapeutic potential and clinical applications of this compound. Researchers and drug development professionals should consider these multifaceted actions and the existing evidence base when designing future studies and exploring the development of this compound-based therapeutics.
References
- 1. Black cohosh (Cimicifuga spp.) for menopausal symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety and Efficacy of Black Cohosh and Red Clover for the Management of Vasomotor Symptoms: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of black cohosh-containing preparations on menopausal symptoms: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Efficacy of black cohosh (Cimicifuga racemosa L.) in treating early symptoms of menopause: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Black cohosh does not relieve menopausal hot flushes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biohormonecenter.com [biohormonecenter.com]
- 9. The Effect of Black Cohosh (Cimicifuga Racemosa) on Menopausal Symptoms: A Randomized Clinical Trial - Journal of Rafsanjan University of Medical Sciences [journal.rums.ac.ir]
- 10. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aqueous extracts of Cimicifuga racemosa and phenolcarboxylic constituents inhibit production of proinflammatory cytokines in LPS-stimulated human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. KHF16 is a Leading Structure from Cimicifuga foetida that Suppresses Breast Cancer Partially by Inhibiting the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor agents 220. Antitumor-promoting effects of this compound and related compounds on Epstein-Barr virus activation and two-stage mouse skin carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Cimigenol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of Cimigenol, a potent anti-tumor compound isolated from Cimicifuga species. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure to this compound. The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specifications and Remarks |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times to protect against splashes. A face shield is recommended when there is a greater risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are suitable. Gloves must be inspected for any signs of degradation before use and replaced immediately if contaminated, punctured, or torn. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to prevent skin contact. For procedures with a higher risk of contamination, chemical-resistant coveralls are recommended. |
| Respiratory Protection | Use in a well-ventilated area. | A respirator is not typically required under normal use conditions with adequate ventilation, such as a certified chemical fume hood. If vapors or aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge should be used. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Recommended storage temperatures are -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[1]
Handling Procedures
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.
-
Aerosol Prevention: Avoid actions that could generate dust or aerosols. If the compound is a solid, handle it carefully to prevent airborne dispersal.
-
Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling this compound, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Waste Categorization: this compound waste should be classified as hazardous chemical waste.
-
Waste Segregation: Keep this compound waste separate from other laboratory waste streams.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the waste material.
-
Licensed Disposal: Engage a licensed hazardous waste management company for the final disposal of this compound waste.[2] High-temperature incineration is often the recommended method for pharmaceutical waste.[2]
-
Regulatory Compliance: All disposal procedures must be in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Protocols
While specific experimental protocols will vary, the following general steps should be integrated into any procedure involving this compound to ensure safety:
-
Pre-Experiment Checklist:
-
Verify that all necessary PPE is available and in good condition.
-
Ensure the chemical fume hood is functioning correctly.
-
Review the Safety Data Sheet (SDS) for this compound.
-
Have a spill kit readily accessible.
-
-
Solution Preparation:
-
Post-Experiment Decontamination:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Dispose of all contaminated materials, including gloves and disposable labware, as hazardous waste.
-
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
